molecular formula C8H13NaO2S2 B1149098 R(+)-Alpha Lipoic Acid SodiuM CAS No. 176110-81-9

R(+)-Alpha Lipoic Acid SodiuM

Cat. No.: B1149098
CAS No.: 176110-81-9
M. Wt: 228.3 g/mol
InChI Key: UUDFBRWLHZIIQX-OGFXRTJISA-M
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Description

R(+)-Alpha Lipoic Acid Sodium (NaRALA) is the sodium salt of the biologically active R-enantiomer of alpha-lipoic acid, a cofactor essential for mitochondrial enzyme complexes . This compound is specifically stabilized to overcome the well-documented instability and low bioavailability of the pure free acid form, providing researchers with a more reliable and effective material for in vitro and in vivo studies . As the naturally occurring and eutomeric (biologically superior) form, the R-enantiomer is an indispensable cofactor for several key mitochondrial multienzyme complexes, including pyruvate dehydrogenase and α-ketoglutarate dehydrogenase, which are critical to the citric acid cycle and cellular energy metabolism . Its primary research value lies in its potent antioxidant activity, functioning as a "universal antioxidant" that is soluble in both aqueous and lipid environments . The R(+)-Alpha Lipoic Acid / Dihydrolipoic Acid (ALA/DHLA) redox couple acts as a powerful free radical scavenger, chelates redox-active metals, and plays a crucial role in regenerating other endogenous antioxidants like glutathione, vitamin C, and vitamin E . Key research applications include the study of metabolic syndromes and insulin signaling, as it has been shown to enhance glucose uptake by activating the insulin/PI3K/Akt pathway and modulating AMP-activated protein kinase (AMPK) . It is a valuable tool in neuroprotective research, particularly for investigating diabetic neuropathy, where it has been demonstrated to improve symptoms such as pain and numbness . Furthermore, its anti-inflammatory properties, mediated through the inhibition of the NF-kB transcription factor, make it relevant for studying chronic inflammatory conditions . Due to its ability to cross the blood-brain barrier, it is also used in models of central nervous system diseases, including Alzheimer's disease . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

176110-81-9

Molecular Formula

C8H13NaO2S2

Molecular Weight

228.3 g/mol

IUPAC Name

sodium;5-[(3R)-dithiolan-3-yl]pentanoate

InChI

InChI=1S/C8H14O2S2.Na/c9-8(10)4-2-1-3-7-5-6-11-12-7;/h7H,1-6H2,(H,9,10);/q;+1/p-1/t7-;/m1./s1

InChI Key

UUDFBRWLHZIIQX-OGFXRTJISA-M

SMILES

C1CSSC1CCCCC(=O)O.[Na]

Isomeric SMILES

C1CSS[C@@H]1CCCCC(=O)[O-].[Na+]

Canonical SMILES

C1CSSC1CCCCC(=O)[O-].[Na+]

Origin of Product

United States

Foundational & Exploratory

R(+)-Alpha Lipoic Acid Sodium: A Comprehensive Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

R(+)-Alpha Lipoic Acid (R-ALA), the naturally occurring enantiomer of lipoic acid, is a potent antioxidant and a critical cofactor for mitochondrial dehydrogenase complexes. The sodium salt of R-ALA (Na-R-ALA) offers enhanced bioavailability, making it a subject of significant interest for therapeutic applications. This technical guide provides an in-depth exploration of the multifaceted mechanism of action of R(+)-Alpha Lipoic Acid Sodium, focusing on its core biochemical and cellular functions. We will delve into its role in mitigating oxidative stress, modulating key signaling pathways, enhancing mitochondrial function, and its influence on glucose metabolism and metal chelation. This document synthesizes quantitative data from pivotal studies, details relevant experimental methodologies, and provides visual representations of key pathways to facilitate a comprehensive understanding for research and development professionals.

Introduction

Alpha-lipoic acid (ALA) is a naturally occurring dithiol compound that plays a crucial role in cellular metabolism. It exists as two enantiomers, R-ALA and S-ALA, with the R-enantiomer being the biologically active form. R-ALA is endogenously synthesized in the mitochondria and functions as an essential cofactor for several key mitochondrial enzyme complexes. The sodium salt of R(+)-Alpha Lipoic Acid (Na-R-ALA) has been developed to improve the solubility and bioavailability of R-ALA, leading to higher plasma concentrations compared to the free acid form. This enhanced pharmacokinetic profile makes Na-R-ALA a more effective agent for therapeutic interventions. This guide will elucidate the complex mechanisms through which this compound exerts its beneficial effects at the cellular and molecular levels.

Enhanced Pharmacokinetics of this compound

The sodium salt formulation of R-ALA significantly improves its pharmacokinetic properties. Studies in healthy human subjects have demonstrated that Na-R-ALA leads to higher maximum plasma concentrations (Cmax) and a greater area under the plasma concentration-time curve (AUC) compared to R-ALA or racemic ALA. This is attributed to its increased aqueous solubility and stability, which enhances absorption.

Table 1: Pharmacokinetic Parameters of R-ALA and Na-R-ALA in Humans

FormulationDoseCmax (mcg/mL)AUC (mcg·hr/mL)Tmax (minutes)Reference
R-ALA600 mg0.71.56-
Na-R-ALA600 mg14.15.18-
Na-R-ALA (3x 600mg)1800 mg21.917.4845

Data presented for a single male subject in a crossover design study.

Experimental Protocol: Pharmacokinetic Analysis of Na-R-ALA

Objective: To determine the plasma pharmacokinetics of R-(+)-lipoic acid administered as sodium R-(+)-lipoate (Na-R-ALA) in healthy human subjects.

Methodology:

  • Subject Recruitment: Healthy adult subjects were recruited for the study.

  • Dosing: Subjects were administered a single oral dose of 600 mg of Na-R-ALA. In a separate arm of the study, a single subject received three consecutive 600 mg doses at 15-minute intervals.

  • Blood Sampling: Plasma samples were collected at baseline and at various time points post-administration.

  • Sample Preparation: Plasma R-ALA was separated from protein.

  • Quantification: The concentration of R-ALA in plasma was determined using High-Performance Liquid Chromatography with Electrochemical/Coulometric Detection (HPLC/ECD).

  • Data Analysis: Pharmacokinetic parameters including Cmax, Tmax, and AUC were calculated from the plasma concentration-time profiles.

Pharmacokinetic_Workflow cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis cluster_output Output Dosing Oral Administration of Na-R-ALA (600 mg) Sampling Plasma Sample Collection at Timed Intervals Dosing->Sampling Preparation Plasma Protein Precipitation Sampling->Preparation Quantification HPLC-ECD Quantification of R-ALA Preparation->Quantification PK_Parameters Calculation of Cmax, Tmax, AUC Quantification->PK_Parameters

Caption: Workflow for Pharmacokinetic Analysis of Na-R-ALA.

Core Mechanisms of Action

This compound exerts its effects through a variety of interconnected mechanisms, which are detailed below.

Antioxidant and Redox Cycling

R-ALA and its reduced form, dihydrolipoic acid (DHLA), form a potent redox couple that can neutralize a wide range of reactive oxygen species (ROS).[1] This direct antioxidant activity is a cornerstone of its protective effects. Furthermore, R-ALA participates in the regeneration of other key endogenous antioxidants, including vitamin C, vitamin E, and glutathione, thereby amplifying the cell's overall antioxidant capacity.[2][3]

Antioxidant_Regeneration_Cycle R_ALA R-ALA DHLA DHLA R_ALA->DHLA Reduction DHLA->R_ALA Oxidation ROS ROS DHLA->ROS Neutralizes Vitamin_C_ox Oxidized Vitamin C DHLA->Vitamin_C_ox Reduces GSSG GSSG DHLA->GSSG Reduces Vitamin_C_red Reduced Vitamin C Vitamin_C_ox->Vitamin_C_red Vitamin_E_ox Oxidized Vitamin E Vitamin_C_red->Vitamin_E_ox Reduces Vitamin_E_red Reduced Vitamin E Vitamin_E_ox->Vitamin_E_red GSH GSH GSSG->GSH

Caption: R-ALA's role in the antioxidant regeneration cycle.

Mitochondrial Bioenergetics and Function

R-ALA is an essential cofactor for key mitochondrial enzyme complexes, including the pyruvate (B1213749) dehydrogenase complex (PDH) and α-ketoglutarate dehydrogenase complex (KGDH).[4][5] These enzymes are critical for cellular energy production through the Krebs cycle. By supporting the function of these dehydrogenases, R-ALA enhances mitochondrial respiration and ATP production.[6] Furthermore, R-ALA has been shown to stimulate mitochondrial biogenesis through the activation of the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) pathway.[7][8]

Mitochondrial_Function R_ALA R(+)-Alpha Lipoic Acid PDH Pyruvate Dehydrogenase Complex (PDH) R_ALA->PDH Cofactor KGDH α-Ketoglutarate Dehydrogenase Complex (KGDH) R_ALA->KGDH Cofactor AMPK AMPK Activation R_ALA->AMPK Krebs_Cycle Krebs Cycle PDH->Krebs_Cycle KGDH->Krebs_Cycle ATP ATP Production Krebs_Cycle->ATP PGC1a PGC-1α Activation AMPK->PGC1a Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis

Caption: R-ALA's impact on mitochondrial function and biogenesis.

Modulation of Insulin (B600854) Signaling and Glucose Metabolism

R-ALA has been shown to improve insulin sensitivity and glucose uptake in various cell types.[9] It enhances insulin signaling by promoting the phosphorylation of the insulin receptor and insulin receptor substrate-1 (IRS-1). This leads to the activation of the PI3K/Akt pathway, which in turn stimulates the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, thereby increasing glucose uptake into cells.[10]

Table 2: Effect of R-ALA on Glucose Transport in L6 Myotubes

TreatmentGlucose Uptake (relative to control)Reference
Control1.0
Insulin (100 nmol/l)~2.5
R-ALA (2.5 mmol/l)~2.8
Metformin (B114582) (2 mmol/l)~1.8
Glyburide (B1671678) (0.5 mmol/l)~1.2
Troglitazone (B1681588) (11 µmol/l)~1.5

Objective: To investigate the effect of R-ALA on glucose transport in a skeletal muscle cell line.

Methodology:

  • Cell Culture: L6 myotubes were cultured to differentiation.

  • Preincubation: Cells were preincubated for 30 minutes with various compounds: insulin (100 nmol/l), R-ALA (2.5 mmol/l), metformin (2 mmol/l), glyburide (0.5 mmol/l), or troglitazone (11 µmol/l).

  • Glucose Uptake Measurement: 2-Deoxyglucose uptake was measured over a 5-minute period to determine the rate of glucose transport.

  • Data Analysis: The results were expressed as the mean ± SE of six independent experiments and compared to the control group.

Insulin_Signaling_Pathway R_ALA R(+)-Alpha Lipoic Acid Insulin_Receptor Insulin Receptor R_ALA->Insulin_Receptor Activates IRS1 IRS-1 Insulin_Receptor->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4_translocation GLUT4 Translocation to Plasma Membrane Akt->GLUT4_translocation Stimulates Glucose_Uptake Increased Glucose Uptake GLUT4_translocation->Glucose_Uptake

Caption: R-ALA's modulation of the insulin signaling pathway.

Anti-inflammatory Effects via NF-κB Inhibition

R-ALA exhibits significant anti-inflammatory properties primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. It has been demonstrated to inhibit the activation of IκB kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). By preventing IκB degradation, R-ALA sequesters NF-κB in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes. This action appears to be independent of its antioxidant activity.

Table 3: Dose-Dependent Inhibition of TNF-α-induced IκBα Degradation by R-ALA in HUVECs

R-ALA Concentration (mmol/l)Inhibition of IκBα DegradationReference
0.05Partial Inhibition
0.1Moderate Inhibition
0.5Strong Inhibition
1.0Complete Inhibition

Objective: To determine the effect of R-ALA on TNF-α-induced NF-κB activation in human umbilical vein endothelial cells (HUVECs).

Methodology:

  • Cell Culture and Treatment: HUVECs were pre-incubated with varying concentrations of R-ALA (0.05-1 mmol/l) for 48 hours, followed by stimulation with TNF-α (10 U/ml).

  • Western Blot Analysis: Cell lysates were subjected to SDS-PAGE and Western blotting to assess the protein levels of IκBα.

  • Electrophoretic Mobility Shift Assay (EMSA): Nuclear extracts were prepared to evaluate the DNA-binding activity of NF-κB.

  • Gene Expression Analysis: mRNA levels of NF-κB target genes (e.g., VCAM-1, ICAM-1, E-selectin) were quantified using real-time PCR.

Caption: R-ALA's inhibition of the NF-κB signaling pathway.

Metal Chelation

R-ALA and DHLA possess metal-chelating properties due to their dithiol structure. They can bind to transition metals such as iron, copper, and zinc, thereby preventing their participation in Fenton reactions that generate highly reactive hydroxyl radicals. This metal chelation activity contributes to the overall antioxidant and protective effects of R-ALA. The R-enantiomer has been shown to be more effective than the S-enantiomer in chelating metals.

Table 4: Metal Chelating Properties of R-ALA

Metal IonChelation EffectConsequenceReference
Iron (Fe³⁺/Fe²⁺)StrongReduces Fenton reaction-induced ROS
Copper (Cu²⁺)ModerateInhibits copper-catalyzed oxidation
Zinc (Zn²⁺)WeakModulates zinc-dependent enzyme activity-
Mercury (Hg²⁺)ModerateFacilitates excretion
Lead (Pb²⁺)WeakLimited therapeutic efficacy

Conclusion

This compound is a pleiotropic molecule with a complex and multifaceted mechanism of action. Its enhanced bioavailability makes it a superior form for therapeutic applications. The core mechanisms of R-ALA encompass direct and indirect antioxidant effects, crucial roles in mitochondrial bioenergetics, modulation of insulin signaling and glucose metabolism, potent anti-inflammatory activity through NF-κB inhibition, and metal chelation. This in-depth technical guide provides a comprehensive overview of these mechanisms, supported by quantitative data and experimental protocols, to aid researchers, scientists, and drug development professionals in their understanding and utilization of this promising compound. Further research is warranted to fully elucidate the intricate interplay of these pathways and to explore the full therapeutic potential of this compound in various disease states.

References

An In-depth Technical Guide to the Antioxidant Properties of R(+)-Alpha Lipoic Acid Sodium

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-lipoic acid (ALA), or thioctic acid, is a naturally occurring organosulfur compound essential for mitochondrial bioenergetic reactions.[1] It exists as two enantiomers: R-(+)-lipoic acid (R-ALA) and S-(-)-lipoic acid (S-ALA). R-ALA is the biologically active, endogenous form, serving as a critical cofactor for mitochondrial enzyme complexes.[2][3] Commercially available ALA supplements are often a racemic mixture of both forms. However, studies suggest the R-enantiomer possesses superior bioavailability and therapeutic efficacy.[4][5]

To enhance stability and bioavailability, R-ALA is often formulated as a sodium salt, R(+)-Alpha Lipoic Acid Sodium (Na-R-ALA).[2][6] Standard R-ALA is unstable and prone to polymerization, which can impair absorption. The sodium salt form is more stable, highly water-soluble, and demonstrates significantly greater bioavailability, leading to higher plasma concentrations of R-ALA.[2][7] Its amphipathic nature allows it to act in both aqueous and lipid environments, a distinct advantage over many other antioxidants.[8] This guide provides a technical overview of the multifaceted antioxidant properties of Na-R-ALA, detailing its mechanisms of action, relevant signaling pathways, and the experimental protocols used for its evaluation.

Core Antioxidant Mechanisms of R-ALA

The antioxidant capacity of R-ALA is attributed to a combination of direct and indirect mechanisms, involving its oxidized form (ALA) and its reduced form, dihydrolipoic acid (DHLA).[8] The ALA/DHLA redox couple represents a potent antioxidant system.[9]

Direct Free Radical Scavenging

Both R-ALA and DHLA can directly neutralize a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[8][10] DHLA is considered a more potent direct scavenger than ALA.[8] This direct quenching activity protects cellular components, including lipids, proteins, and nucleic acids, from oxidative damage.

Species scavenged include:

  • Hydroxyl radicals (•OH)[8]

  • Superoxide (B77818) radicals (O₂•⁻)[8]

  • Singlet oxygen (¹O₂)[8]

  • Peroxyl radicals (ROO•)[8]

  • Hypochlorous acid (HOCl)[8]

  • Peroxynitrite (ONOO⁻)[8]

Indirect Antioxidant Mechanisms

The indirect antioxidant effects of R-ALA are arguably more significant for cellular protection, as they involve the regeneration of other antioxidants and the upregulation of the cell's endogenous defense systems.

DHLA is a powerful reducing agent capable of regenerating other critical antioxidants from their oxidized radical forms.[5][11] This "antioxidant of antioxidants" effect amplifies the body's overall capacity to combat oxidative stress.[8][12]

  • Vitamin C (Ascorbic Acid): DHLA can reduce the ascorbyl radical back to ascorbate.[9]

  • Vitamin E (α-tocopherol): DHLA can indirectly regenerate Vitamin E by recycling Vitamin C, which in turn reduces the tocopheroxyl radical.[8]

  • Glutathione (B108866) (GSH): R-ALA treatment increases intracellular levels of GSH, the most abundant endogenous antioxidant.[8][10] It achieves this by enhancing the cellular uptake of cysteine (a precursor for GSH synthesis) and by up-regulating the expression of γ-glutamylcysteine ligase (γ-GCL), the rate-limiting enzyme in GSH synthesis.[10][11]

  • Coenzyme Q10 (Ubiquinone): DHLA can reduce ubiquinone, maintaining it in its antioxidant-active form.[11]

R-ALA is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[11][13]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[13] R-ALA, through its thiol groups, can interact with specific cysteine residues on Keap1, causing a conformational change that releases Nrf2.[11] The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant genes.[13][14] This binding initiates the transcription of a suite of protective phase II detoxification and antioxidant enzymes.[11]

Key Nrf2-target enzymes upregulated by R-ALA include:

  • Heme Oxygenase-1 (HO-1)[11][13]

  • NAD(P)H: Quinone Oxidoreductase 1 (NQO-1)[11][14]

  • Superoxide Dismutase (SOD)[11]

  • Catalase (CAT)[11]

  • Glutathione Peroxidase (GPx)[15]

  • γ-Glutamylcysteine Ligase (γ-GCL)[11]

Both R-ALA and DHLA can chelate transition metal ions such as iron (Fe), copper (Cu), and cadmium (Cd).[5][16] These metals can otherwise participate in Fenton-like reactions, catalyzing the formation of highly damaging hydroxyl radicals. By sequestering these ions, R-ALA prevents them from contributing to oxidative stress.[9]

Oxidative stress and inflammation are intricately linked. R-ALA exerts anti-inflammatory effects, partly by inhibiting the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB).[8][11] This modulation reduces the expression of inflammatory cytokines like TNF-α and various interleukins (ILs), further mitigating cellular stress.[4]

Quantitative Data on Antioxidant Effects

The following tables summarize quantitative findings from various studies investigating the antioxidant effects of Alpha-Lipoic Acid.

Table 1: Effects of ALA on Antioxidant Enzyme Activity and Oxidative Stress Markers in Animal Models

ParameterModelTreatmentResultReference
Lipid Peroxidation Fructose-fed insulin-resistant ratsALA (35 & 70 mg/kg)Significantly lowered levels of lipid peroxides, diene conjugates, and TBARS.[17]
Antioxidant Enzymes Fructose-fed insulin-resistant ratsALA (35 & 70 mg/kg)Restored activities of SOD, CAT, GPx, GST, and GR in red blood cells.[17]
Non-Enzymatic Antioxidants Fructose-fed insulin-resistant ratsALA (35 & 70 mg/kg)Restored plasma levels of Vitamin E, Vitamin C, and reduced glutathione.[17]
Oxidized Proteins Spontaneously Hypertensive Rats (SHR)(+)-ALA (125 µmol/kg/day)Partially decreased the level of oxidized proteins in heart ventricles.[18]
Antioxidant Capacity Laying hens with oxidized fish oil-induced stressR-LAIncreased serum and oviductal levels of T-AOC, T-SOD, GSH, and CAT.[4]
Lipid Peroxidation Laying hens with oxidized fish oil-induced stressR-LADecreased serum and oviductal levels of MDA.[4]

Table 2: Pharmacokinetic Parameters of R-ALA Formulations in Humans

FormulationDoseCmax (mcg/mL)Bioavailability ComparisonReference
Na-R-ALA (aqueous solution)600 mg~5-10Significantly higher Cmax and AUC compared to non-salt RLA.[7]
R-ALA (component of rac-LA)200 mg~50% higher plasma levels for R-ALA vs S-ALA.Suggests better absorption of the R-enantiomer.[7]

Note: Cmax (Maximum Concentration), AUC (Area Under the Curve). Data are compiled and generalized from cited sources for comparative purposes.

Experimental Protocols for Antioxidant Assessment

In Vitro Free Radical Scavenging Assays

These assays measure the direct capacity of a compound to neutralize stable free radicals.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

    • Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow. The change in absorbance is measured spectrophotometrically.[19][20]

    • Methodology:

      • Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol).

      • Prepare various concentrations of Na-R-ALA.

      • Mix the Na-R-ALA solutions with the DPPH solution.

      • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

      • Measure the absorbance at the characteristic wavelength of DPPH (approx. 517 nm).

      • Calculate the percentage of scavenging activity. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is often determined.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

    • Principle: ABTS is oxidized using potassium persulfate to generate the ABTS radical cation (ABTS•+), which is a blue-green chromophore. Antioxidants added to the pre-formed radical cation reduce it back to ABTS, causing a decolorization that is measured spectrophotometrically.[20]

    • Methodology:

      • React ABTS stock solution with potassium persulfate and allow the mixture to stand in the dark for 12-16 hours to generate the ABTS•+ radical.

      • Dilute the ABTS•+ solution with a buffer (e.g., phosphate-buffered saline) to a specific absorbance at ~734 nm.

      • Add various concentrations of Na-R-ALA to the diluted ABTS•+ solution.

      • After a set incubation time (e.g., 6 minutes), measure the absorbance.

      • Calculate the percentage of inhibition and determine the IC50 or Trolox Equivalent Antioxidant Capacity (TEAC).

Measurement of Lipid Peroxidation
  • TBARS (Thiobarbituric Acid Reactive Substances) Assay:

    • Principle: This assay measures malondialdehyde (MDA), a major secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored MDA-TBA adduct, which can be quantified spectrophotometrically or fluorometrically.[17]

    • Methodology:

      • Homogenize tissue samples or lyse cells in a suitable buffer.

      • Add an acidic reagent (e.g., trichloroacetic acid, TCA) to precipitate proteins and stop the reaction.

      • Centrifuge to collect the supernatant.

      • Add TBA solution to the supernatant.

      • Heat the mixture at 95-100°C for a specified time (e.g., 60 minutes) to facilitate adduct formation.

      • Cool the samples and measure the absorbance of the resulting pink solution at ~532 nm.

      • Quantify MDA levels using a standard curve prepared with an MDA standard.

Antioxidant Enzyme Activity Assays

These assays are typically performed on cell lysates or tissue homogenates.

  • Superoxide Dismutase (SOD) Activity Assay:

    • Principle: SOD catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide. The assay often uses a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase) and a detector molecule that reacts with superoxide (e.g., a tetrazolium salt like WST-1) to produce a colored formazan (B1609692) dye. SOD in the sample inhibits this color reaction. The degree of inhibition is proportional to the SOD activity.

  • Catalase (CAT) Activity Assay:

    • Principle: Catalase decomposes hydrogen peroxide (H₂O₂) into water and oxygen. The most common method involves monitoring the rate of H₂O₂ disappearance by measuring the decrease in absorbance at 240 nm.

  • Glutathione Peroxidase (GPx) Activity Assay:

    • Principle: GPx catalyzes the reduction of a hydroperoxide (like H₂O₂ or cumene (B47948) hydroperoxide) by reduced glutathione (GSH), which becomes oxidized (GSSG). The activity is measured indirectly by a coupled reaction. The GSSG produced is recycled back to GSH by glutathione reductase (GR), which consumes NADPH. The rate of NADPH disappearance is monitored by the decrease in absorbance at 340 nm.

Western Blot Analysis for Nrf2 Pathway Activation
  • Principle: Western blotting is used to detect the expression levels of specific proteins in a sample. To assess Nrf2 activation, one can measure the total Nrf2 protein level and, more importantly, its translocation into the nucleus.

  • Methodology:

    • Cell/Tissue Lysis: Lyse cells or tissues treated with or without Na-R-ALA. For translocation studies, perform nuclear and cytoplasmic fractionation to separate proteins from these compartments.

    • Protein Quantification: Determine the protein concentration of the lysates using an assay like the BCA or Bradford assay.

    • SDS-PAGE: Separate proteins by size by loading equal amounts of protein onto a polyacrylamide gel and applying an electric field.

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Nrf2, anti-HO-1, anti-Keap1). A loading control antibody (e.g., anti-β-actin for whole lysate, anti-Lamin B1 for nuclear fraction) is used to ensure equal protein loading.

    • Secondary Antibody & Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and detect the light signal using an imaging system. The band intensity corresponds to the protein level.[14][21]

Visualizations of Key Pathways and Workflows

Diagram 1: Core Antioxidant Actions of R-ALA

G cluster_direct Direct Action cluster_indirect Indirect Action (Regeneration) ROS ROS / RNS (e.g., •OH, O₂•⁻) DHLA DHLA (Reduced Form) RALA R-ALA (Oxidized Form) DHLA->RALA Quenches DHLA2 DHLA VitC Vitamin C (Ascorbate) DHLA2->VitC Regenerates VitE Vitamin E (α-tocopherol) DHLA2->VitE Regenerates GSH Glutathione (GSH) DHLA2->GSH Regenerates CoQ10 Coenzyme Q10 DHLA2->CoQ10 Regenerates RALA_input R(+)-Alpha Lipoic Acid Sodium Cellular_Reduction Cellular Reduction RALA_input->Cellular_Reduction Cellular_Reduction->DHLA Cellular_Reduction->DHLA2

Caption: Direct and indirect antioxidant mechanisms of R-ALA and its reduced form, DHLA.

Diagram 2: Nrf2-ARE Signaling Pathway Activation by R-ALA

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RALA R-ALA Keap1_Nrf2 Keap1-Nrf2 Complex RALA->Keap1_Nrf2 Interacts with Keap1 Nrf2_free Nrf2 (Free) Keap1_Nrf2->Nrf2_free Keap1_mod Keap1 (Modified) Keap1_Nrf2->Keap1_mod Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Transcription Gene Transcription ARE->Transcription Enzymes Antioxidant Enzymes (SOD, CAT, HO-1, GPx) Transcription->Enzymes

Caption: R-ALA activates the Nrf2-ARE pathway to boost endogenous antioxidant defenses.

Diagram 3: Experimental Workflow for Assessing Antioxidant Efficacy

G cluster_assays Biochemical & Molecular Analyses start Experimental Model (Cells or Animal) treatment Treatment Groups: 1. Control 2. Oxidative Stressor 3. Stressor + Na-R-ALA start->treatment collection Sample Collection (Tissue, Blood, Cells) treatment->collection lipid_perox Lipid Peroxidation (TBARS Assay) collection->lipid_perox enzyme_activity Enzyme Activity (SOD, CAT, GPx Assays) collection->enzyme_activity western_blot Protein Expression (Western Blot for Nrf2, HO-1) collection->western_blot results Data Analysis & Interpretation lipid_perox->results enzyme_activity->results western_blot->results

Caption: A typical experimental workflow to evaluate the antioxidant effects of Na-R-ALA.

References

An In-depth Technical Guide to the Synthesis and Characterization of R(+)-Alpha Lipoic Acid Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

R(+)-Alpha Lipoic Acid (R-ALA), the naturally occurring enantiomer of lipoic acid, is a potent antioxidant with significant therapeutic potential. Its sodium salt, R(+)-Alpha Lipoic Acid Sodium, offers enhanced stability and bioavailability, making it a preferred form for pharmaceutical and nutraceutical applications.[1][2][3] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. It details established synthetic methodologies, including classical resolution of racemic mixtures, enantioselective synthesis, and biocatalytic approaches. Furthermore, this guide outlines the key analytical techniques for the characterization of R-ALA Sodium, ensuring its purity, identity, and quality. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development and manufacturing of R-ALA-based products.

Synthesis of R(+)-Alpha Lipoic Acid

The stereospecific synthesis of R(+)-Alpha Lipoic Acid is crucial as the S(-) enantiomer can be inactive or even detrimental.[2][3] The primary industrial methods for obtaining enantiomerically pure R-ALA include the resolution of racemic mixtures, enantioselective synthesis, and enzymatic kinetic resolution.

Resolution of Racemic α-Lipoic Acid

A prevalent industrial method for obtaining R-ALA is through the resolution of a racemic mixture of α-lipoic acid.[4] This process involves the use of a chiral resolving agent to form diastereomeric salts, which can then be separated. A common approach utilizes S-(-)-α-methylbenzylamine as the resolving agent.[5]

Experimental Protocol: Resolution of Racemic α-Lipoic Acid using S-(-)-α-methylbenzylamine

  • Salt Formation: A solution of racemic α-lipoic acid in a suitable solvent (e.g., ethyl acetate) is treated with S-(-)-α-methylbenzylamine. The molar ratio of the resolving agent to the racemic acid is a critical parameter and is typically less than stoichiometric to facilitate the selective precipitation of one diastereomer.[5]

  • Crystallization: The mixture is cooled to induce the crystallization of the diastereomeric salt of R(+)-α-lipoic acid and S-(-)-α-methylbenzylamine. The less soluble diastereomeric salt selectively precipitates out of the solution.[5]

  • Isolation and Purification: The crystallized salt is isolated by filtration. It can be further purified by recrystallization from a suitable solvent mixture to enhance the diastereomeric excess.[6]

  • Liberation of R(+)-α-Lipoic Acid: The purified diastereomeric salt is treated with a strong acid (e.g., hydrochloric acid or sulfuric acid) to liberate the free R(+)-α-lipoic acid.[5][6] The desired product is then extracted into an organic solvent.

  • Final Purification: The organic extract is washed, dried, and the solvent is evaporated to yield R(+)-α-lipoic acid, which can be further purified by crystallization.[5]

Logical Relationship: Resolution of Racemic α-Lipoic Acid

G racemic_ALA Racemic α-Lipoic Acid salt_formation Salt Formation racemic_ALA->salt_formation resolving_agent S-(-)-α-methylbenzylamine resolving_agent->salt_formation diastereomeric_salts Diastereomeric Salts (R-ALA-S-amine and S-ALA-S-amine) salt_formation->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization R_salt Insoluble Diastereomeric Salt (R-ALA-S-amine) crystallization->R_salt Precipitates S_salt_solution Soluble Diastereomeric Salt (S-ALA-S-amine in mother liquor) crystallization->S_salt_solution Remains in solution acidification Acidification R_salt->acidification R_ALA R(+)-α-Lipoic Acid acidification->R_ALA G start Achiral Allylic Alcohol epoxidation Sharpless Asymmetric Epoxidation (Ti(OiPr)4, (+)-DET, t-BuOOH) start->epoxidation epoxide Chiral Epoxide epoxidation->epoxide ring_opening Nucleophilic Ring Opening epoxide->ring_opening intermediate Chiral Intermediate ring_opening->intermediate elaboration Chain Elaboration & Dithiolane Formation intermediate->elaboration R_ALA R(+)-α-Lipoic Acid elaboration->R_ALA G cluster_0 Cellular Effects cluster_1 Signaling Pathways cluster_2 Biological Outcomes R_ALA R(+)-α-Lipoic Acid Nrf2 Nrf2 Pathway R_ALA->Nrf2 Activates Insulin Insulin Signaling R_ALA->Insulin Enhances AMPK AMPK Pathway R_ALA->AMPK Activates NFkB NF-κB Pathway R_ALA->NFkB Inhibits PI3K_Akt PI3K/Akt Pathway R_ALA->PI3K_Akt Modulates Antioxidant Antioxidant Response Nrf2->Antioxidant Glucose_Uptake Increased Glucose Uptake Insulin->Glucose_Uptake Energy Energy Homeostasis AMPK->Energy Inflammation Reduced Inflammation NFkB->Inflammation Cell_Survival Cell Survival & Growth PI3K_Akt->Cell_Survival

References

R(+)-Alpha Lipoic Acid Sodium: A Technical Guide to Cellular Uptake and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cellular uptake and metabolism of R(+)-Alpha Lipoic Acid Sodium (R-ALA-Na). It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular mechanisms, quantitative data, and experimental methodologies relevant to the study of this potent antioxidant.

Introduction

R(+)-Alpha Lipoic Acid (R-ALA), the naturally occurring enantiomer of alpha-lipoic acid, is a vital cofactor for mitochondrial dehydrogenase complexes and a powerful antioxidant.[1][2] Its sodium salt form, R-ALA-Na, offers enhanced stability and bioavailability, making it a subject of significant interest in therapeutic research.[3][4][5] Understanding its journey into the cell and its subsequent metabolic fate is crucial for harnessing its full therapeutic potential.

Cellular Uptake of R(+)-Alpha Lipoic Acid

The cellular uptake of R-ALA is a mediated process involving several transport systems, with a notable dependence on sodium ions.

Key Transporters

Two primary classes of transporters are implicated in the cellular uptake of R-ALA:

  • Sodium-Dependent Multivitamin Transporter (SMVT): Encoded by the SLC5A6 gene, SMVT is a key transporter for R-ALA, as well as biotin (B1667282) and pantothenic acid.[3][6][7][8] This transporter is expressed in various tissues, including the intestine, liver, and brain.[6][8] The transport of R-ALA via SMVT is an active, sodium-dependent process.[1][9]

  • Monocarboxylate Transporters (MCTs): This family of transporters (SLC16A) facilitates the proton-linked transport of monocarboxylates like lactate (B86563) and pyruvate.[10][11][12] Several MCT isoforms are expressed throughout the body and are believed to contribute to the cellular uptake of R-ALA.[13]

Quantitative Data on R-ALA Uptake

The following table summarizes the available quantitative data on the cellular uptake of R-ALA.

TransporterCell SystemSubstrateK_m_ (µM)V_max_Reference(s)
hSMVTPichia pastoris (reconstituted)R-[³H]LA3.9 ± 0.60.98 ± 0.04 nmol/mg/min[9]
hSMVTXenopus oocytesR-[³H]LA4.0 ± 0.515.5 ± 0.6 pmol/oocyte/min[1][9]
Experimental Protocols for Studying R-ALA Uptake

This protocol is adapted from studies on intestinal transport of R-ALA.[11][14][15][16]

  • Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer.

  • Transport Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES is used as the transport buffer.

  • Uptake Experiment:

    • The cell monolayers are washed with pre-warmed transport buffer.

    • The apical chamber is filled with transport buffer containing radiolabeled R-ALA (e.g., [³H]R-ALA) at various concentrations.

    • Samples are collected from the basolateral chamber at specific time intervals.

    • The amount of transported R-ALA is quantified by liquid scintillation counting.

  • Inhibition Studies: To identify the transporters involved, the uptake experiment is repeated in the presence of known inhibitors of SMVT (e.g., biotin, pantothenic acid) and MCTs (e.g., pyruvate, lactate).[17]

Experimental workflow for R-ALA uptake assay.

Cellular Metabolism of R(+)-Alpha Lipoic Acid

Once inside the cell, R-ALA undergoes rapid metabolic transformation and plays a crucial role in mitochondrial function and cellular redox homeostasis.

Reduction to Dihydrolipoic Acid (DHLA)

The primary metabolic fate of R-ALA upon cellular entry is its reduction to dihydrolipoic acid (DHLA), a more potent antioxidant.[15][18] This conversion is catalyzed by NAD(P)H-dependent enzymes:

  • Lipoamide dehydrogenase (E3 component of mitochondrial dehydrogenase complexes) [14]

  • Thioredoxin reductase [18]

  • Glutathione reductase [18]

Mitochondrial Function

R-ALA is an essential cofactor for several mitochondrial enzyme complexes that are central to energy metabolism:[1][9][19][20]

  • Pyruvate Dehydrogenase Complex (PDH)

  • α-Ketoglutarate Dehydrogenase Complex (KGDH)

  • Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDH)

In these complexes, R-ALA is covalently attached to the E2 subunit and facilitates the transfer of acyl groups.

Quantitative Data on R-ALA Metabolism

Quantitative data on the intracellular concentrations of R-ALA metabolites is limited. However, pharmacokinetic studies in humans provide insights into its overall metabolic fate.

ParameterValueConditionReference(s)
Plasma C_max_ (R-ALA)28.9 ± 10.1 µg/mL600 mg oral Na-R-ALA[3][20]
Plasma AUC (R-ALA)23.8 ± 7.3 µg*h/mL600 mg oral Na-R-ALA[3][20]
Urinary Excretion~12.4% of dose (as R-ALA and metabolites)Oral administration[21]
Experimental Protocols for Studying R-ALA Metabolism

This protocol is based on HPLC with electrochemical detection (HPLC-ECD).[4][22]

  • Cell Culture and Treatment: Culture cells to near confluency and treat with R-ALA-Na for a specified time.

  • Cell Lysis and Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells with a suitable buffer (e.g., containing perchloric acid to precipitate proteins).

    • Centrifuge to pellet cell debris and collect the supernatant.

  • HPLC-ECD Analysis:

    • Inject the supernatant into an HPLC system equipped with a C18 column and an electrochemical detector.

    • Use a mobile phase appropriate for the separation of R-ALA and DHLA (e.g., acetonitrile (B52724) and phosphate (B84403) buffer).

    • Quantify R-ALA and DHLA by comparing peak areas to those of known standards.

G cluster_0 Cellular Environment cluster_1 Mitochondrial Metabolism RALA_ext R(+)-Alpha Lipoic Acid (extracellular) Cell_Membrane Cell Membrane RALA_ext->Cell_Membrane SMVT, MCTs RALA_int R(+)-Alpha Lipoic Acid (intracellular) Cell_Membrane->RALA_int DHLA Dihydrolipoic Acid (DHLA) RALA_int->DHLA Lipoamide Dehydrogenase, Thioredoxin Reductase, Glutathione Reductase Mitochondrion Mitochondrion RALA_int->Mitochondrion DHLA->RALA_int Redox Cycling PDH PDH Complex Mitochondrion->PDH KGDH KGDH Complex Mitochondrion->KGDH BCKDH BCKDH Complex Mitochondrion->BCKDH Energy Energy Production (ATP) PDH->Energy KGDH->Energy BCKDH->Energy

Cellular metabolism of R-ALA.

Signaling Pathways Modulated by R(+)-Alpha Lipoic Acid

R-ALA influences key signaling pathways involved in glucose metabolism, mitochondrial biogenesis, and antioxidant defense.

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. R-ALA has been shown to activate AMPK, leading to:[5][8][12][23][24][25]

  • Increased glucose uptake.

  • Enhanced fatty acid oxidation.

  • Stimulation of mitochondrial biogenesis.

PGC-1α Signaling Pathway

Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a master regulator of mitochondrial biogenesis. R-ALA can increase the expression and activity of PGC-1α, often downstream of AMPK activation.[10][23][26][27][28]

Experimental Protocols for Studying Signaling Pathways
  • Cell Culture and Treatment: Treat cells with R-ALA-Na for various times and at different concentrations.

  • Protein Extraction and Western Blotting:

    • Lyse cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against total AMPK and phosphorylated AMPK (p-AMPK).

    • Use a secondary antibody conjugated to HRP and detect with a chemiluminescent substrate.

    • Quantify band intensities to determine the ratio of p-AMPK to total AMPK.[5]

G RALA R(+)-Alpha Lipoic Acid AMPK AMPK RALA->AMPK pAMPK p-AMPK (activated) AMPK->pAMPK Phosphorylation PGC1a PGC-1α pAMPK->PGC1a Activation Glucose_Uptake Glucose Uptake pAMPK->Glucose_Uptake FAO Fatty Acid Oxidation pAMPK->FAO Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis

R-ALA's influence on AMPK/PGC-1α signaling.

Conclusion

This compound is a multifaceted molecule with complex cellular uptake and metabolic pathways. Its transport into the cell is primarily mediated by SMVT and MCTs, leading to its rapid reduction to DHLA and its critical role as a mitochondrial cofactor. Furthermore, R-ALA modulates key signaling pathways, such as AMPK and PGC-1α, that are central to cellular energy metabolism and antioxidant defense. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic applications of this promising compound.

References

R(+)-Alpha Lipoic Acid Sodium: A Technical Guide to its Influence on Core Biochemical Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R(+)-Alpha Lipoic Acid (R-ALA), the naturally occurring enantiomer of lipoic acid, is a potent antioxidant and a critical cofactor for mitochondrial dehydrogenase complexes. When stabilized with a sodium salt (Na-R-ALA), its bioavailability is significantly enhanced, making it a subject of intense research for its therapeutic potential in a range of metabolic and age-related disorders. This technical guide provides an in-depth exploration of the core biochemical pathways modulated by R-ALA, presenting quantitative data, detailed experimental methodologies, and visual representations of the signaling cascades involved.

Modulation of Mitochondrial Energy Metabolism

R-ALA is an essential cofactor for key mitochondrial enzyme complexes, including the pyruvate (B1213749) dehydrogenase complex (PDH) and the α-ketoglutarate dehydrogenase complex (α-KGDH). These complexes are critical for cellular energy production through the Krebs cycle.

Pyruvate Dehydrogenase Complex (PDH)

R-ALA enhances the activity of the PDH complex, which catalyzes the conversion of pyruvate to acetyl-CoA, a key entry point into the Krebs cycle. Studies in isolated rat hepatocytes have demonstrated that treatment with R-ALA leads to a significant increase in pyruvate oxidation, which is correlated with an increased activation state of the PDH complex.[1]

α-Ketoglutarate Dehydrogenase Complex (α-KGDH)

As a vital component of the α-KGDH complex, R-ALA is involved in the conversion of α-ketoglutarate to succinyl-CoA. This enzymatic step is a rate-limiting reaction in the Krebs cycle. Research has shown that R-ALA can protect α-KGDH from oxidative damage and that its presence is crucial for maintaining the enzyme's activity, thereby supporting mitochondrial respiration and ATP production.[2][3]

Experimental Protocols

Measurement of Pyruvate Dehydrogenase (PDH) Complex Activity:

  • Cell/Tissue Preparation: Isolate mitochondria from cultured cells or tissues (e.g., rat liver) through differential centrifugation.

  • Assay Buffer: Prepare a reaction buffer containing KH2PO4, MgCl2, thiamin pyrophosphate, coenzyme A, dithiothreitol (B142953) (DTT), NAD+, and Triton X-100.

  • Reaction Initiation: Add a known amount of mitochondrial protein to the assay buffer.

  • Measurement: Monitor the reduction of NAD+ to NADH spectrophotometrically at 340 nm. The rate of NADH production is indicative of PDH activity.[4]

Measurement of α-Ketoglutarate Dehydrogenase (α-KGDH) Activity:

  • Mitochondrial Isolation: Isolate mitochondria from the tissue of interest (e.g., cardiac muscle).

  • Spectrophotometric Assay: Resuspend mitochondria in a buffer containing MOPS and Triton X-100. The activity is measured by monitoring the reduction of NAD+ to NADH at 340 nm upon the addition of α-ketoglutarate, MgCl2, CoASH, thiamine (B1217682) pyrophosphate, and NAD+.[5]

Quantitative Data: Effects on Mitochondrial Enzyme Activity
ParameterModel SystemR-ALA ConcentrationIncubation TimeObserved EffectReference
Pyruvate OxidationRat Hepatocytes200 µM3 hours~2-fold increase in 14CO2 production[1]
PDH Activation StateRat Hepatocytes25-200 µM3 hoursProportional, significant increases[1]
Gluconeogenesis from PyruvateRat Hepatocytes50 µM3 hours~50% inhibition[1]
Gluconeogenesis from PyruvateRat Hepatocytes200 µM3 hours~90% inhibition[1]
Palmitate OxidationRat Hepatocytes25-200 µM3 hours48% to 82% reduction in high FFA media[1]

Diagram: Mitochondrial Metabolism Workflow

Mitochondrial_Metabolism Pyruvate Pyruvate PDH Pyruvate Dehydrogenase Complex (PDH) Pyruvate->PDH AcetylCoA Acetyl-CoA Krebs_Cycle Krebs Cycle AcetylCoA->Krebs_Cycle alpha_KG α-Ketoglutarate Krebs_Cycle->alpha_KG aKGDH α-Ketoglutarate Dehydrogenase Complex (α-KGDH) alpha_KG->aKGDH SuccinylCoA Succinyl-CoA SuccinylCoA->Krebs_Cycle R_ALA R(+)-Alpha Lipoic Acid R_ALA->PDH Cofactor & Activator R_ALA->aKGDH Cofactor PDH->AcetylCoA aKGDH->SuccinylCoA

Caption: R-ALA's role as a cofactor for PDH and α-KGDH in the Krebs Cycle.

Activation of the Nrf2 Antioxidant Response Pathway

R-ALA is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.

Upon activation by R-ALA, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). This leads to their increased transcription and subsequent protein expression, bolstering the cell's defense against oxidative stress.

Experimental Protocols

Western Blot for Nrf2 Nuclear Translocation:

  • Cell Culture and Treatment: Culture cells (e.g., HEI-OC1) and treat with R-ALA (e.g., 0.5 mM).

  • Nuclear and Cytoplasmic Fractionation: Isolate nuclear and cytoplasmic protein fractions using a commercial kit.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against Nrf2, and loading controls for nuclear (e.g., Lamin B1) and cytoplasmic (e.g., β-actin) fractions.

  • Detection and Quantification: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection. Quantify band intensities using densitometry software. An increase in the nuclear-to-cytoplasmic Nrf2 ratio indicates activation.[6]

Quantitative Real-Time PCR (qPCR) for HO-1 and NQO1 Expression:

  • RNA Extraction and cDNA Synthesis: Isolate total RNA from R-ALA-treated cells and reverse transcribe to cDNA.

  • qPCR Reaction: Perform qPCR using SYBR Green or TaqMan probes with primers specific for HO-1, NQO1, and a housekeeping gene (e.g., β-actin).

  • Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.[7][8]

Quantitative Data: Nrf2 Pathway Activation
ParameterModel SystemR-ALA ConcentrationIncubation TimeObserved EffectReference
Nrf2 Nuclear TranslocationHEI-OC1 cells0.5 mM-Significant increase in nuclear/cytoplasmic ratio[6]
HO-1 mRNA ExpressionTHP-1 cells1 mM4 hoursPeak induction[9]
HO-1 Protein ExpressionHEI-OC1 cells0.5 mM-Significant increase[6]
NQO1 mRNA ExpressionRat Liver0.5% in diet21 daysUp-regulated[10]

Diagram: Nrf2 Signaling Pathway

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Dissociation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binding Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Upregulates Transcription R_ALA R(+)-Alpha Lipoic Acid R_ALA->Keap1_Nrf2 Induces Dissociation Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1_Nrf2

Caption: R-ALA-mediated activation of the Nrf2 antioxidant pathway.

Attenuation of the NF-κB Inflammatory Pathway

R-ALA has been shown to inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway. It exerts its anti-inflammatory effects by preventing the degradation of the inhibitory protein IκBα, which retains NF-κB in the cytoplasm.

By inhibiting IκB kinase (IKK), R-ALA prevents the phosphorylation and subsequent degradation of IκBα. This ensures that NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-inflammatory genes.

Experimental Protocols

IκBα Degradation Assay (Western Blot):

  • Cell Treatment: Treat cells (e.g., Human Aortic Endothelial Cells - HAEC) with a pro-inflammatory stimulus (e.g., TNF-α) in the presence or absence of R-ALA (e.g., 0.05-1 mM) for various time points.

  • Protein Extraction and Quantification: Lyse the cells and determine protein concentration.

  • Western Blotting: Perform Western blotting as described previously, using a primary antibody against IκBα. A decrease in the IκBα band intensity indicates degradation.[11]

NF-κB Reporter Assay:

  • Transfection: Co-transfect cells (e.g., HEK293) with an NF-κB luciferase reporter plasmid and a constitutively active mutant of IKK2.

  • Treatment: Treat the transfected cells with varying concentrations of R-ALA.

  • Luciferase Assay: Measure luciferase activity, which is proportional to NF-κB transcriptional activity.[12]

Quantitative Data: NF-κB Pathway Inhibition
ParameterModel SystemR-ALA ConcentrationIncubation TimeObserved EffectReference
TNF-α-induced IκBα DegradationHAEC0.05-1 mM48 hours (preincubation)Dose-dependent inhibition[11]
IKK2-induced NF-κB ActivationHEK293 cellsIC50: 0.3 mM-Dose-dependent inhibition[12]
IKK2-induced COX2 ExpressionHEK293 cellsIC50: 0.1-0.9 mM-Dose-dependent inhibition[12]

Diagram: NF-κB Signaling Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα NFkB_cyto NF-κB IkBa_NFkB->NFkB_cyto Releases NF-κB IkBa_degraded Degraded IκBα IkBa_NFkB->IkBa_degraded NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc Translocation Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_nuc->Inflammatory_Genes TNFa TNF-α TNFa->IKK Activates R_ALA R(+)-Alpha Lipoic Acid R_ALA->IKK Inhibits

Caption: R-ALA's inhibition of the pro-inflammatory NF-κB pathway.

Modulation of the AMPK Pathway

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. R-ALA has been shown to activate AMPK, leading to beneficial effects on glucose and lipid metabolism.

Activation of AMPK by R-ALA involves the phosphorylation of its catalytic α-subunit. Phosphorylated AMPK then phosphorylates and inactivates downstream targets such as Acetyl-CoA Carboxylase (ACC), leading to an increase in fatty acid oxidation. Activated AMPK also promotes glucose uptake and mitochondrial biogenesis.

Experimental Protocols

Western Blot for AMPK and ACC Phosphorylation:

  • Cell/Tissue Lysates: Prepare protein lysates from cells or tissues treated with R-ALA.

  • Western Blotting: Perform Western blotting using primary antibodies specific for the phosphorylated forms of AMPK (at Thr172) and ACC (at Ser79), as well as antibodies for the total proteins.

  • Quantification: Quantify the ratio of phosphorylated to total protein to determine the activation state.[13][14]

Quantitative Data: AMPK Pathway Activation
ParameterModel SystemR-ALA ConcentrationIncubation TimeObserved EffectReference
p-AMPK/AMPK RatioInguinal White Adipose Tissue (Ovariectomized Rats)200-300 mg/kg/day8 weeksMarkedly increased ratio[13]
p-ACC/ACC RatioInguinal White Adipose Tissue (Ovariectomized Rats)200-300 mg/kg/day8 weeksDramatically increased ratio[13]
AMPK PhosphorylationC2C12 myoblasts1000 µM2 hoursIncreased activation[14]

Diagram: AMPK Signaling Pathway

AMPK_Pathway R_ALA R(+)-Alpha Lipoic Acid AMPK AMPK R_ALA->AMPK p_AMPK p-AMPK (Active) AMPK->p_AMPK Phosphorylation ACC Acetyl-CoA Carboxylase (ACC) p_AMPK->ACC Phosphorylates Glucose_Uptake Glucose Uptake p_AMPK->Glucose_Uptake Promotes Mitochondrial_Biogenesis Mitochondrial Biogenesis p_AMPK->Mitochondrial_Biogenesis Promotes p_ACC p-ACC (Inactive) ACC->p_ACC Fatty_Acid_Oxidation Fatty Acid Oxidation p_ACC->Fatty_Acid_Oxidation Increases

Caption: R-ALA-mediated activation of the AMPK energy-sensing pathway.

Enhancement of Insulin (B600854) Signaling

R-ALA has been demonstrated to improve insulin sensitivity and glucose uptake, making it a molecule of interest in the context of insulin resistance and type 2 diabetes.

R-ALA enhances insulin signaling by promoting the translocation of the glucose transporter GLUT4 to the plasma membrane. This process is crucial for the uptake of glucose into cells in response to insulin. The mechanism appears to involve the activation of the insulin receptor and downstream signaling components.

Experimental Protocols

GLUT4 Translocation Assay (Flow Cytometry):

  • Cell Line: Use a cell line stably expressing a myc-tagged GLUT4 (e.g., L6-GLUT4myc).

  • Cell Treatment: Serum-starve the cells and then stimulate with R-ALA or insulin.

  • Antibody Staining: Incubate the non-permeabilized cells with an anti-myc antibody followed by a fluorescently labeled secondary antibody.

  • Flow Cytometry: Analyze the cells by flow cytometry to quantify the cell surface fluorescence, which is proportional to the amount of translocated GLUT4.[15][16]

Quantitative Data: Insulin Signaling Enhancement
ParameterModel SystemR-ALA ConcentrationIncubation TimeObserved EffectReference
Glucose Uptakeob/ob mice muscle--300% increase[17]
PI3K Activity3T3-L1 adipocytes--Stimulated[17]
IRS-1 Phosphorylation3T3-L1 adipocytes--Stimulated[17]

Diagram: Insulin Signaling Pathway

Insulin_Signaling R_ALA R(+)-Alpha Lipoic Acid Insulin_Receptor Insulin Receptor R_ALA->Insulin_Receptor Activates IRS1 IRS-1 Insulin_Receptor->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4_vesicles GLUT4 Vesicles Akt->GLUT4_vesicles Promotes Translocation Plasma_Membrane Plasma Membrane GLUT4_vesicles->Plasma_Membrane Glucose_Uptake Glucose Uptake Plasma_Membrane->Glucose_Uptake

Caption: Enhancement of insulin signaling and GLUT4 translocation by R-ALA.

Conclusion

R(+)-Alpha Lipoic Acid Sodium is a multifaceted molecule that exerts its influence across a spectrum of critical biochemical pathways. From its fundamental role in mitochondrial energy production to its potent antioxidant and anti-inflammatory effects mediated by the Nrf2 and NF-κB pathways, and its ability to enhance insulin sensitivity through the AMPK and insulin signaling cascades, Na-R-ALA demonstrates significant therapeutic potential. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the beneficial properties of this remarkable compound.

References

R(+)-Alpha Lipoic Acid Sodium: A Technical Guide to its Role in Enhancing Mitochondrial Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial dysfunction is a key pathological feature in a wide array of age-related and metabolic diseases. The intricate machinery of cellular energy production, housed within the mitochondria, is susceptible to damage from oxidative stress, leading to a decline in bioenergetic capacity and an accumulation of cellular damage. R(+)-alpha-lipoic acid (R-ALA), the naturally occurring enantiomer of alpha-lipoic acid, has emerged as a potent therapeutic agent for bolstering mitochondrial health. This technical guide focuses on the sodium salt of R(+)-alpha-lipoic acid (R-ALA-Na), a stabilized form with enhanced bioavailability, and delves into its mechanisms of action on mitochondrial function. R-ALA-Na's superior stability and solubility ensure more reliable and effective delivery of the active R-ALA molecule to target tissues.

R-ALA is a powerful antioxidant and a critical cofactor for key mitochondrial enzyme complexes involved in energy metabolism. Its therapeutic potential lies in its ability to not only scavenge reactive oxygen species (ROS) but also to modulate signaling pathways that govern mitochondrial biogenesis and the cellular stress response. This document provides a comprehensive overview of the quantitative effects of R-ALA on mitochondrial parameters, detailed experimental protocols for assessing these effects, and a visual representation of the core signaling pathways involved.

Data Presentation: Quantitative Effects of R-Alpha Lipoic Acid on Mitochondrial Parameters

The following tables summarize the quantitative data from various studies investigating the impact of R-alpha lipoic acid on key mitochondrial functions. It is important to note that the specific form of lipoic acid (R-ALA, racemic alpha-lipoic acid, or its sodium salt) and the experimental models vary between studies.

Parameter Experimental Model Treatment Observed Effect Reference
ATP Levels SH-SY5Y-MOCK cells100 µM ALA for 24hSignificant increase in ATP levels.
SH-SY5Y-APP695 cells100 µM ALA for 24hSignificant increase in ATP levels.
Mitochondrial Membrane Potential (MMP) SH-SY5Y-MOCK cells100 µM ALA for 24hSignificantly higher MMP.
SH-SY5Y-MOCK cells1 mM ALA for 24hSignificantly higher MMP.
Hepatocytes from old rats(R)-Lipoic acid supplementation (0.5% w/w in diet)50.0% ± 7.9% increase in MMP compared to unsupplemented old rats.
Reactive Oxygen Species (ROS) Levels SH-SY5Y-MOCK cells100 µM or 1 mM ALA for 24hSignificantly lower ROS levels.
SH-SY5Y-APP695 cells100 µM or 1 mM ALA for 24hSignificantly lower ROS levels.
Lipid Peroxidation (Malondialdehyde - MDA) Hepatocytes from old rats(R)-Lipoic acid supplementationMarked reduction in MDA levels.
Mitochondrial Respiration (Complex Activity) SH-SY5Y-MOCK cells100 µM ALA for 24hSignificant differences in respiration chain complex activities.

Core Signaling Pathways Modulated by R(+)-Alpha Lipoic Acid Sodium

R-ALA-Na exerts its beneficial effects on mitochondrial function through the modulation of key signaling pathways that regulate cellular energy homeostasis and antioxidant defense.

AMPK/PGC-1α Pathway: Enhancing Mitochondrial Biogenesis

The AMP-activated protein kinase (AMPK) is a central regulator of cellular energy status. Under conditions of metabolic stress (e.g., an increased AMP:ATP ratio), AMPK is activated and subsequently phosphorylates and activates a cascade of downstream targets, including the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). PGC-1α is a master regulator of mitochondrial biogenesis, driving the expression of genes involved in mitochondrial DNA replication and the synthesis of new mitochondrial proteins. R-ALA has been shown to activate this pathway, thereby promoting the generation of new, healthy mitochondria.

AMPK_PGC1a_Pathway R_ALA R(+)-Alpha Lipoic Acid Sodium AMPK AMPK R_ALA->AMPK Activates p_AMPK p-AMPK (Active) AMPK->p_AMPK Phosphorylation PGC1a PGC-1α p_AMPK->PGC1a Activates p_PGC1a p-PGC-1α (Active) PGC1a->p_PGC1a Phosphorylation NRF1_2 NRF-1, NRF-2 p_PGC1a->NRF1_2 Co-activates TFAM TFAM NRF1_2->TFAM Induces Expression Mito_Biogenesis Mitochondrial Biogenesis TFAM->Mito_Biogenesis Promotes

Diagram 1. AMPK/PGC-1α signaling pathway activated by R-ALA-Na.
Nrf2 Signaling Pathway: Bolstering Antioxidant Defense

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. In the presence of oxidative stress or electrophilic compounds like R-ALA, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE) in the promoter region of its target genes. This leads to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby enhancing the cell's capacity to neutralize ROS and mitigate oxidative damage.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases R_ALA R(+)-Alpha Lipoic Acid Sodium R_ALA->Keap1_Nrf2 Induces Dissociation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Diagram 2. Nrf2-mediated antioxidant response activated by R-ALA-Na.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of this compound on mitochondrial function.

Measurement of Mitochondrial Respiration

Objective: To determine the effect of R-ALA-Na on the oxygen consumption rate (OCR), an indicator of mitochondrial respiratory function. The Seahorse XF Cell Mito Stress Test is a standard method.

Methodology:

  • Cell Seeding: Plate cells (e.g., SH-SY5Y, primary neurons, or muscle cells) in a Seahorse XF cell culture microplate at a density that ensures a confluent monolayer on the day of the assay. Incubate overnight under standard cell culture conditions (37°C, 5% CO₂).

  • R-ALA-Na Treatment: On the day of the assay, replace the culture medium with fresh medium containing the desired concentrations of R-ALA-Na or vehicle control. Incubate for the specified duration (e.g., 24 hours).

  • Seahorse XF Analyzer Preparation: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.

  • Assay Medium Preparation: Prepare the assay medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine) and warm to 37°C.

  • Cell Plate Preparation for Assay: Remove the cell culture medium and wash the cells with the pre-warmed assay medium. Add the final volume of assay medium to each well and incubate the plate in a non-CO₂ incubator at 37°C for 1 hour prior to the assay.

  • Mito Stress Test Compound Loading: Load the Seahorse XF sensor cartridge ports with the following compounds:

    • Port A: Oligomycin (ATP synthase inhibitor)

    • Port B: FCCP (a protonophore that uncouples mitochondrial respiration)

    • Port C: Rotenone/Antimycin A (Complex I and III inhibitors)

  • Data Acquisition: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the measurement protocol. The instrument will sequentially inject the inhibitors and measure the OCR at each stage.

  • Data Analysis: Normalize the OCR data to cell number or protein concentration. Calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

Seahorse_Workflow Start Seed Cells in Seahorse Plate Treat Treat with R-ALA-Na Start->Treat Prepare Prepare Seahorse Analyzer and Reagents Treat->Prepare Assay Run Mito Stress Test Assay Prepare->Assay Analyze Analyze OCR Data Assay->Analyze

Diagram 3. Experimental workflow for measuring mitochondrial respiration.
Assessment of Mitochondrial Membrane Potential (MMP)

Objective: To quantify changes in MMP in response to R-ALA-Na treatment using the fluorescent dye JC-1.

Methodology:

  • Cell Culture and Treatment: Culture cells in a multi-well plate and treat with various concentrations of R-ALA-Na or vehicle for the desired time. Include a positive control for mitochondrial depolarization (e.g., CCCP).

  • Preparation of JC-1 Staining Solution: Prepare a working solution of JC-1 (typically 1-5 µM) in pre-warmed cell culture medium or a suitable buffer (e.g., PBS).

  • Cell Staining: Remove the treatment medium, wash the cells once with warm PBS, and then add the JC-1 staining solution to each well.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes, protected from light.

  • Washing: After incubation, remove the staining solution and wash the cells twice with warm PBS.

  • Fluorescence Measurement:

    • Flow Cytometry: Detach the cells (if adherent) and resuspend in PBS. Analyze the cells using a flow cytometer. Healthy cells with high MMP will exhibit red fluorescence (J-aggregates), while apoptotic or stressed cells with low MMP will show green fluorescence (JC-1 monomers). The ratio of red to green fluorescence is used to quantify the change in MMP.

    • Fluorescence Microscopy: Visualize the cells directly using a fluorescence microscope equipped with filters for both green (FITC) and red (TRITC/Rhodamine) fluorescence.

    • Plate Reader: Use a fluorescence plate reader to measure the fluorescence intensity at both emission wavelengths (around 529 nm for green and 590 nm for red).

  • Data Analysis: Calculate the ratio of red to green fluorescence intensity for each sample. A higher ratio indicates a higher mitochondrial membrane potential.

Quantification of Mitochondrial Reactive Oxygen Species (ROS)

Objective: To measure the levels of intracellular ROS, with a focus on mitochondrial production, following R-ALA-Na treatment using the probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

Methodology:

  • Cell Culture and Treatment: Plate cells and treat with R-ALA-Na as described for the MMP assay. Include a positive control for ROS induction (e.g., H₂O₂ or rotenone).

  • Preparation of DCFH-DA Working Solution: Prepare a fresh working solution of DCFH-DA (typically 10-25 µM) in serum-free medium or PBS.

  • Cell Loading: Remove the treatment medium, wash the cells with warm PBS, and add the DCFH-DA working solution.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove any extracellular probe.

  • Fluorescence Measurement:

    • Flow Cytometry: Analyze the cells on a flow cytometer with excitation at ~488 nm and emission at ~525 nm.

    • Fluorescence Microscopy: Capture images using a fluorescence microscope with a FITC filter set.

    • Plate Reader: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Quantify the mean fluorescence intensity of the treated cells and compare it to the control group. A decrease in fluorescence indicates a reduction in ROS levels.

Western Blot Analysis of Signaling Pathway Activation

Objective: To determine the effect of R-ALA-Na on the activation of the AMPK and Nrf2 signaling pathways by measuring the phosphorylation of key proteins.

Methodology:

  • Cell Lysis: After treatment with R-ALA-Na, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-AMPKα (Thr172)) and the total forms of the proteins (e.g., anti-AMPKα) overnight at 4°C. Also, probe for Nrf2.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein to determine the relative level of activation.

Conclusion

R(+)-alpha-lipoic acid sodium represents a promising therapeutic agent for mitigating mitochondrial dysfunction. Its enhanced bioavailability and stability make it a superior choice for delivering the biologically active R-ALA to target tissues. The evidence presented in this technical guide demonstrates that R-ALA-Na can significantly improve mitochondrial function by increasing ATP production, maintaining mitochondrial membrane potential, and reducing oxidative stress. These beneficial effects are mediated through the activation of the AMPK/PGC-1α and

In Vitro Antioxidant Profile of R(+)-Alpha Lipoic Acid Sodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R(+)-Alpha Lipoic Acid (R-ALA), the naturally occurring enantiomer of lipoic acid, is a potent antioxidant with therapeutic potential in conditions associated with oxidative stress.[1] Its sodium salt, R(+)-Alpha Lipoic Acid Sodium (Na-R-ALA), offers enhanced stability and aqueous solubility, making it a preferred form for various formulations.[2][3] This technical guide provides an in-depth overview of the core in vitro antioxidant assays used to characterize Na-R-ALA, complete with detailed experimental protocols, a summary of available quantitative data, and visualizations of the underlying mechanisms and workflows.

Alpha-lipoic acid and its reduced form, dihydrolipoic acid (DHLA), constitute a powerful redox couple.[4] This system is recognized as a "universal antioxidant" due to its ability to act in both aqueous and lipid environments, scavenge a wide range of reactive oxygen species (ROS), chelate metals, and regenerate other endogenous antioxidants like glutathione, vitamin C, and vitamin E.[4][5] The R-enantiomer is considered the biologically superior form, responsible for most of the beneficial effects attributed to alpha-lipoic acid.[6]

Core In Vitro Antioxidant Assays

The antioxidant activity of this compound can be evaluated through various in vitro assays, each with a distinct mechanism for assessing its radical scavenging or reducing capabilities. The most common assays include the DPPH, ABTS, FRAP, and ORAC assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound. It is based on the reduction of the stable DPPH radical, which is a violet-colored solution, to the non-radical form, DPPH-H, which is yellow. The degree of discoloration indicates the scavenging potential of the antioxidant.

  • Reagent Preparation:

    • DPPH Solution: Prepare a stock solution of DPPH in methanol (B129727) or ethanol (B145695) (e.g., 0.1 mM). The absorbance of the working solution should be adjusted to approximately 1.0 at 517 nm.

    • This compound Standard Solutions: Prepare a series of concentrations of Na-R-ALA in a suitable solvent (e.g., methanol or water).

    • Positive Control: Prepare standard solutions of a known antioxidant, such as Trolox or ascorbic acid.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the Na-R-ALA standard solutions to respective wells.

    • Add the DPPH working solution to each well.

    • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

    • Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the Na-R-ALA sample.

    • The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of Na-R-ALA.

DPPH_Assay DPPH_Radical DPPH• (Violet) Reaction Radical Scavenging DPPH_Radical->Reaction NaRALA This compound NaRALA->Reaction DPPH_H DPPH-H (Yellow) Reaction->DPPH_H

DPPH Radical Scavenging Mechanism.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed ABTS•+ solution has a blue-green color, which is decolorized in the presence of an antioxidant. The extent of color reduction is proportional to the antioxidant's activity.

  • Reagent Preparation:

    • ABTS Radical Cation (ABTS•+) Solution: Generate ABTS•+ by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • This compound Standard Solutions: Prepare a series of concentrations of Na-R-ALA.

    • Positive Control: Prepare standard solutions of Trolox.

  • Assay Procedure:

    • Add a small volume of the Na-R-ALA standard solutions to a 96-well microplate.

    • Add the working ABTS•+ solution to each well.

    • Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • The percentage of inhibition of ABTS•+ is calculated similarly to the DPPH assay.

    • The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.

ABTS_Assay ABTS_Radical ABTS•+ (Blue-Green) Reaction Radical Scavenging ABTS_Radical->Reaction NaRALA This compound NaRALA->Reaction ABTS ABTS (Colorless) Reaction->ABTS

ABTS Radical Scavenging Mechanism.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

    • This compound Standard Solutions: Prepare a series of concentrations of Na-R-ALA.

    • Standard: Prepare a ferrous sulfate (B86663) (FeSO₄·7H₂O) standard curve.

  • Assay Procedure:

    • Add the Na-R-ALA standard solutions to a 96-well microplate.

    • Add the FRAP reagent to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • The FRAP value is determined from the standard curve of ferrous sulfate and is expressed as micromolar Fe²⁺ equivalents or a similar unit.

FRAP_Assay Fe3_TPTZ Fe³⁺-TPTZ (Colorless) Reaction Reduction Fe3_TPTZ->Reaction NaRALA This compound NaRALA->Reaction Fe2_TPTZ Fe²⁺-TPTZ (Blue) Reaction->Fe2_TPTZ

FRAP Assay Reaction Principle.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time, and the presence of an antioxidant results in a slower decay. The antioxidant capacity is quantified by the area under the fluorescence decay curve.

  • Reagent Preparation:

    • Fluorescein (B123965) Solution: Prepare a working solution of fluorescein in a phosphate (B84403) buffer (e.g., 75 mM, pH 7.4).

    • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) Solution: Prepare a fresh solution of the peroxyl radical initiator AAPH in the same buffer.

    • This compound Standard Solutions: Prepare a series of concentrations of Na-R-ALA.

    • Standard: Prepare a Trolox standard curve.

  • Assay Procedure:

    • In a black 96-well microplate, add the Na-R-ALA standard solutions.

    • Add the fluorescein working solution to all wells.

    • Incubate the plate at 37°C for a pre-incubation period.

    • Initiate the reaction by adding the AAPH solution to all wells.

    • Immediately begin monitoring the fluorescence decay kinetically over a period of time (e.g., 60-90 minutes) with an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence decay of each sample.

    • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.

    • The ORAC value is determined by comparing the net AUC of the sample to a Trolox standard curve and is expressed as micromoles of Trolox equivalents (TE) per gram or liter of the sample.

ORAC_Assay cluster_0 Without Antioxidant cluster_1 With this compound AAPH1 AAPH -> Peroxyl Radicals Fluorescein1 Fluorescein (Fluorescent) AAPH1->Fluorescein1 Oxidation Oxidized_Fluorescein1 Oxidized Fluorescein (Non-fluorescent) Fluorescein1->Oxidized_Fluorescein1 AAPH2 AAPH -> Peroxyl Radicals NaRALA Na-R-ALA AAPH2->NaRALA Neutralization Fluorescein2 Fluorescein (Fluorescent) NaRALA->Fluorescein2 Protection

ORAC Assay Principle.

Quantitative Data Summary

While extensive research highlights the potent antioxidant properties of alpha-lipoic acid, specific quantitative data from standardized in vitro assays for the R(+)-sodium salt form is not widely consolidated. The following table is intended to be populated with data from future studies to provide a clear comparison of its antioxidant capacity.

AssayParameterThis compoundReference Compound (e.g., Trolox)
DPPH IC50 (µg/mL)Data to be populatedData to be populated
ABTS TEAC (mM Trolox Eq/g)Data to be populatedData to be populated
FRAP FRAP Value (µM Fe(II)/g)Data to be populatedData to be populated
ORAC ORAC Value (µM TE/g)Data to be populatedData to be populated

Conclusion

This compound is a promising antioxidant compound with significant potential in various therapeutic applications. The in vitro assays detailed in this guide—DPPH, ABTS, FRAP, and ORAC—provide a robust framework for quantifying its antioxidant efficacy. Standardization of these methodologies and the generation of comprehensive quantitative data will be crucial for the continued development and application of Na-R-ALA in the fields of research, science, and drug development. The provided protocols and visualizations serve as a foundational resource for professionals seeking to evaluate and understand the antioxidant profile of this important molecule.

References

R(+)-Alpha Lipoic Acid Sodium in Oxidative Stress Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to readily detoxify these reactive intermediates, is implicated in the pathogenesis of a wide array of diseases, including neurodegenerative disorders, cardiovascular diseases, and diabetes.[1][2] R(+)-Alpha Lipoic Acid (R-ALA), the naturally occurring enantiomer of alpha-lipoic acid, and its sodium salt (R-ALA-Na), have garnered significant attention as potent antioxidants.[1][3] This technical guide provides an in-depth overview of the role of R-ALA-Na in various oxidative stress models, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways. R-ALA is a versatile antioxidant due to its solubility in both aqueous and lipid environments, allowing it to act within the cytoplasm and in cell membranes.[1][3] It can be reduced to dihydrolipoic acid (DHLA), which is also a potent antioxidant.[2]

Core Mechanisms of Action

R-ALA-Na exerts its antioxidant effects through a multi-pronged approach:

  • Direct Radical Scavenging: R-ALA and its reduced form, DHLA, directly quench a variety of ROS, including hydroxyl radicals and superoxide.[1][2]

  • Regeneration of Endogenous Antioxidants: A key function of the R-ALA/DHLA redox couple is the regeneration of other vital antioxidants, such as vitamin C, vitamin E, and glutathione (B108866) (GSH).[1][2][4] This synergistic action amplifies the cell's overall antioxidant capacity.

  • Metal Chelation: By chelating pro-oxidant metal ions like iron and copper, R-ALA prevents them from participating in the generation of highly reactive hydroxyl radicals via the Fenton reaction.[2][5]

  • Modulation of Signaling Pathways: R-ALA-Na influences key signaling pathways that regulate the cellular antioxidant response and inflammation, primarily the Nrf2 and NF-κB pathways.[6][7]

Signaling Pathways Modulated by R(+)-Alpha Lipoic Acid Sodium

The antioxidant and anti-inflammatory effects of R-ALA-Na are intricately linked to its ability to modulate critical cellular signaling cascades.

Nrf2/ARE Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophiles, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), leading to their upregulation.[8][9] R-ALA has been shown to activate this protective pathway, thereby enhancing the cell's intrinsic antioxidant defenses.[6][8][10]

Nrf2_Pathway cluster_nucleus Nucleus R_ALA R(+)-Alpha Lipoic Acid Sodium Keap1_Nrf2 Keap1-Nrf2 Complex R_ALA->Keap1_Nrf2 Induces dissociation Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) Cellular_Protection Enhanced Cellular Protection Antioxidant_Genes->Cellular_Protection Nrf2_n Nrf2 ARE_n ARE Nrf2_n->ARE_n Binds to ARE_n->Antioxidant_Genes Upregulates

Nrf2/ARE Pathway Activation by R-ALA-Na.
NF-κB Pathway Inhibition

Nuclear factor-kappa B (NF-κB) is a key transcription factor that orchestrates the inflammatory response. In its inactive state, NF-κB is held in the cytoplasm by the inhibitor of kappa B (IκB). Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[9][11] R-ALA has been demonstrated to inhibit the activation of NF-κB, often by targeting the IκB kinase (IKK) complex, thereby attenuating the inflammatory response.[4][7][9]

NFkB_Pathway cluster_nucleus Nucleus R_ALA R(+)-Alpha Lipoic Acid Sodium IKK IKK Complex R_ALA->IKK Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) Inflammatory_Stimuli->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB_p Phosphorylated IκB IkB_NFkB->IkB_p NFkB NF-κB IkB_p->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_n NF-κB NFkB_n->Inflammatory_Genes Activates

Inhibition of the NF-κB Pathway by R-ALA-Na.

Quantitative Data from Oxidative Stress Models

The efficacy of R-ALA-Na in mitigating oxidative stress has been quantified in numerous in vitro and in vivo models. The following tables summarize key findings.

Table 1: Effects of R-ALA-Na on Markers of Lipid Peroxidation and Antioxidant Enzymes in In Vivo Models
Model SystemOxidative StressorR-ALA-Na DoseMarkerResultReference
Streptozotocin-induced diabetic ratsDiabetes10 mg/kg ip for 14 daysHeart Superoxide Dismutase (SOD)Normalized decreased activity[12]
Streptozotocin-induced diabetic ratsDiabetes10 mg/kg ip for 14 daysKidney Glutathione Peroxidase (GPx)Increased activity[12]
Dapsone-treated miceDapsone (40 mg/kg)25 mg/kg for 5 daysPrefrontal Cortex & Hippocampus SOD & Catalase (CAT)Restored reduced levels[13]
Dapsone-treated miceDapsone (40 mg/kg)25 mg/kg for 5 daysPrefrontal Cortex & Hippocampus Malondialdehyde (MDA)Reduced increased levels[13]
Laying hens fed oxidized fish oilOxidized fish oilNot specifiedSerum and Oviduct MDASignificantly decreased[14]
Laying hens fed oxidized fish oilOxidized fish oilNot specifiedSerum and Oviduct SOD, GPx, CAT, GSHSignificantly increased[14]
Table 2: Effects of R-ALA-Na on Oxidative Stress Markers in In Vitro Models
Cell Line/SystemOxidative StressorR-ALA-Na ConcentrationMarkerResultReference
Human erythrocytesDapsone hydroxylamine (B1172632) (DDS-NOH)100 and 1000 µMReactive Oxygen Species (ROS)Inhibited production[15]
Human erythrocytesDapsone hydroxylamine (DDS-NOH)100 and 1000 µMCatalase (CAT)Prevented inhibition of activity[15]
Human erythrocytesDapsone hydroxylamine (DDS-NOH)100 and 1000 µMReduced Glutathione (GSH)Induced an increase in production[15]
Goat oocytesIn vitro maturation50 µmol/LMalondialdehyde (MDA)Reduced levels compared to 25 µmol/L[16]
Mouse preantral folliclesIn vitro culture100 µMReactive Oxygen Species (ROS)Decreased after 96h of culture[17]
Mouse preantral folliclesIn vitro culture100 µMTotal Antioxidant Capacity (TAC)Increased after 96h of culture[17]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the impact of R-ALA-Na in oxidative stress models.

In Vitro Model: Measurement of Intracellular ROS using DCFH-DA Assay

This protocol describes the use of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels in cultured cells treated with R-ALA-Na.

DCFH_DA_Workflow Start Start Seed_Cells 1. Seed cells in a 96-well plate Start->Seed_Cells Incubate_24h 2. Incubate for 24h (37°C, 5% CO2) Seed_Cells->Incubate_24h Treat_RALA 3. Treat with R-ALA-Na (various concentrations) Incubate_24h->Treat_RALA Incubate_Treatment 4. Incubate for desired time Treat_RALA->Incubate_Treatment Induce_OS 5. Induce oxidative stress (e.g., with H2O2) Incubate_Treatment->Induce_OS Load_DCFHDA 6. Load cells with 10 µM DCFH-DA for 30 min Induce_OS->Load_DCFHDA Wash 7. Wash with PBS Load_DCFHDA->Wash Measure_Fluorescence 8. Measure fluorescence (Ex/Em: 485/535 nm) Wash->Measure_Fluorescence End End Measure_Fluorescence->End

Workflow for DCFH-DA Assay.

Materials:

  • Cell line of interest

  • 96-well black, clear-bottom tissue culture plates

  • Complete culture medium

  • This compound (R-ALA-Na) stock solution

  • Oxidative stress inducer (e.g., hydrogen peroxide, H₂O₂)

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • R-ALA-Na Treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of R-ALA-Na. Include a vehicle control (medium without R-ALA-Na). Incubate for the desired pre-treatment time (e.g., 1-24 hours).

  • Induction of Oxidative Stress: After pre-treatment, introduce the oxidative stressor (e.g., H₂O₂) to the wells (except for the negative control wells) and incubate for a specific duration (e.g., 30-60 minutes).

  • DCFH-DA Loading: Prepare a 10 µM working solution of DCFH-DA in pre-warmed serum-free medium or PBS.[18] Remove the treatment medium from the cells and wash once with PBS. Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C, protected from light.[18]

  • Fluorescence Measurement: After incubation, remove the DCFH-DA solution and wash the cells twice with PBS. Add PBS to each well and immediately measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[10]

  • Data Analysis: Normalize the fluorescence intensity of the treated wells to that of the control wells to determine the percentage reduction in ROS levels.

In Vivo Model: Measurement of Oxidative Stress Markers in Rat Liver Homogenate

This protocol outlines the procedure for preparing liver tissue from rats subjected to an oxidative stress model and treated with R-ALA-Na, followed by the measurement of common oxidative stress biomarkers.

InVivo_Workflow Start Start Animal_Model 1. Induce oxidative stress model in rats and treat with R-ALA-Na Start->Animal_Model Euthanasia 2. Euthanize animals and excise liver tissue Animal_Model->Euthanasia Homogenization 3. Homogenize liver tissue in ice-cold buffer Euthanasia->Homogenization Centrifugation 4. Centrifuge homogenate to obtain supernatant Homogenization->Centrifugation Biomarker_Assays MDA Assay (TBARS) SOD Activity Assay GSH Assay Centrifugation->Biomarker_Assays Data_Analysis 6. Analyze and compare data between groups Biomarker_Assays->Data_Analysis End End Data_Analysis->End

Workflow for In Vivo Oxidative Stress Analysis.

Materials:

  • Rat liver tissue

  • Ice-cold homogenization buffer (e.g., phosphate (B84403) buffer with protease inhibitors)

  • Tissue homogenizer

  • Refrigerated centrifuge

  • Commercial assay kits for Malondialdehyde (MDA), Superoxide Dismutase (SOD), and Reduced Glutathione (GSH)

  • Spectrophotometer or microplate reader

Procedure:

  • Tissue Preparation: Following the experimental period, euthanize the rats according to approved protocols. Immediately excise the liver, wash it with ice-cold saline, blot dry, and weigh.

  • Homogenization: Mince a known weight of the liver tissue and homogenize it in a specific volume of ice-cold homogenization buffer (e.g., 1:10 w/v).

  • Supernatant Collection: Centrifuge the homogenate at a specified speed and temperature (e.g., 10,000 x g for 15 minutes at 4°C).[19] Collect the resulting supernatant for subsequent assays.

  • Biomarker Assays:

    • MDA Assay (TBARS method): Measure lipid peroxidation by quantifying thiobarbituric acid reactive substances (TBARS). This typically involves reacting the supernatant with thiobarbituric acid at high temperature and measuring the absorbance of the resulting colored product.[7]

    • SOD Activity Assay: Determine the activity of SOD using a commercial kit. These assays are often based on the inhibition of a chromogenic reaction by SOD present in the sample.

    • GSH Assay: Quantify the levels of reduced glutathione using a commercially available kit, which is typically based on the reaction of GSH with a specific chromogen.

  • Protein Quantification: Measure the total protein concentration in the supernatant using a standard method (e.g., Bradford assay) to normalize the biomarker levels.

  • Data Analysis: Express the results as units of activity per milligram of protein or concentration per milligram of protein and compare the values between the control, oxidative stress, and R-ALA-Na treated groups.

Conclusion

This compound is a multifaceted antioxidant with a well-documented protective role in various oxidative stress models. Its ability to directly scavenge free radicals, regenerate other antioxidants, chelate metals, and modulate key signaling pathways like Nrf2 and NF-κB underscores its therapeutic potential. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals investigating the mechanisms and applications of R-ALA-Na in mitigating oxidative stress-related pathologies. Further research focusing on dose-response relationships in specific disease models and the long-term effects of R-ALA-Na supplementation will continue to elucidate its full therapeutic utility.

References

The Chemical Stability of R-(+)-Alpha Lipoic Acid Sodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-(+)-alpha-lipoic acid (R-ALA) is the naturally occurring, biologically active enantiomer of alpha-lipoic acid, a potent antioxidant with a crucial role in mitochondrial energy metabolism.[1][2] Despite its therapeutic potential, the inherent instability of R-ALA presents significant challenges for its formulation and commercial use.[1][3] The free acid form of R-ALA is sensitive to heat, light, and acidic conditions, readily undergoing polymerization which diminishes its bioavailability and efficacy.[1][4][5][6] To address these stability issues, the sodium salt of R-(+)-alpha-lipoic acid (NaRALA) has been developed and is often marketed as a "stabilized" form of R-ALA.[3][4] This technical guide provides an in-depth analysis of the chemical stability of NaRALA, offering quantitative data, detailed experimental protocols, and visual representations of degradation pathways and analytical workflows to support researchers and formulation scientists.

Factors Affecting the Stability of R-(+)-Alpha Lipoic Acid Sodium

The stability of NaRALA is influenced by several environmental factors:

  • Temperature: Elevated temperatures accelerate the degradation of R-ALA and its sodium salt. The free acid, R-ALA, is particularly prone to polymerization at temperatures above its melting point (approximately 46-49°C).[1]

  • Humidity: High humidity can negatively impact the stability of NaRALA. One study indicated that at 25°C and 100% relative humidity, NaRALA decomposed more rapidly than the free R-ALA.[1]

  • Light: Exposure to UV light can induce the degradation of the dithiolane ring in lipoic acid, leading to a loss of biological activity.[1][7]

  • pH: R-ALA is unstable in low pH environments, which can promote its polymerization.[1][5]

Quantitative Stability Data

The following tables summarize the available quantitative data on the stability of R-(+)-alpha-lipoic acid and its sodium salt under various conditions.

Table 1: Thermal and Humidity Stability of R-ALA vs. NaRALA

CompoundTemperature (°C)Relative Humidity (%)Duration (hours)Remaining R-ALA (%)Reference
Free R-ALA2510048~100[1]
NaRALA2510048~70[1]
Free R-ALA701005~30[5]

Table 2: Long-Term Stability of NaRALA

CompoundStorage ConditionsDuration (months)StabilityReference
NaRALACool, dry place12Stable[8][9]

Degradation Pathway

The primary degradation pathway for R-ALA and its sodium salt is polymerization. This process is initiated by the opening of the 1,2-dithiolane (B1197483) ring, which contains a strained disulfide bond. The resulting thiol groups can then react with other molecules to form linear or cross-linked polymers, rendering the compound biologically inactive.

G Degradation Pathway of R-(+)-Alpha Lipoic Acid RALA R-(+)-Alpha Lipoic Acid (Dithiolane Ring Intact) RingOpening Dithiolane Ring Opening (Formation of Dithiyl Radical) RALA->RingOpening Degradation Initiation Stressors Heat, Light, Low pH Stressors->RALA Polymerization Intermolecular Disulfide Exchange RingOpening->Polymerization Polymer Inactive Polymer Polymerization->Polymer

Caption: Primary degradation pathway of R-(+)-alpha lipoic acid.

Experimental Protocols for Stability Assessment

The stability of R-(+)-alpha-lipoic acid sodium is typically assessed using high-performance liquid chromatography (HPLC). The following provides a detailed methodology based on cited literature.

Stability-Indicating HPLC Method

This method is designed to separate the active pharmaceutical ingredient (API) from its degradation products.

  • Instrumentation: A standard HPLC system equipped with a UV or photodiode array (PDA) detector.[10][11]

  • Column: A reversed-phase C18 column is commonly used (e.g., 150 x 4.6 mm, 5 µm particle size).[12] For enantiomeric purity, a chiral column (e.g., CHIRALPAK AD-RH) is required.[1]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate, pH 4.5; 0.05 M) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode. A common mobile phase for chiral separation is 5 mM H₃PO₄/acetonitrile (70:30, v/v).[1][12]

  • Flow Rate: Typically around 1.0 mL/min.[10][12]

  • Detection Wavelength: Detection is often performed at 215 nm or 340 nm.[1][12]

  • Sample Preparation: Samples are accurately weighed and dissolved in a suitable solvent, such as a mixture of buffer and acetonitrile, to a known concentration.[1]

  • Forced Degradation Studies: To validate the stability-indicating nature of the method, forced degradation studies are performed under various stress conditions, including:

    • Acidic Conditions: Treatment with an acid (e.g., 0.1 N HCl) at an elevated temperature.

    • Basic Conditions: Treatment with a base (e.g., 0.1 N NaOH) at an elevated temperature.

    • Oxidative Conditions: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Exposure to dry heat (e.g., 70°C).

    • Photolytic Degradation: Exposure to UV light.[10][12]

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of NaRALA.

G Experimental Workflow for NaRALA Stability Testing cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results & Conclusion Prep Prepare NaRALA Samples Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidation Prep->Oxidation Thermal Thermal Stress Prep->Thermal Photo Photolytic Stress Prep->Photo HPLC HPLC Analysis (Chiral or RP-C18) Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Acquisition & Processing HPLC->Data Quant Quantify Degradants Data->Quant Kinetics Determine Degradation Kinetics Quant->Kinetics Conclusion Assess Stability & Shelf-life Kinetics->Conclusion

Caption: A typical workflow for NaRALA stability assessment.

Stabilization Strategies

While converting R-ALA to its sodium salt enhances stability to some extent, other strategies have been explored to further protect the molecule from degradation.

  • Complexation with Cyclodextrins: Encapsulating R-ALA within cyclodextrin (B1172386) molecules has been shown to be a highly effective method for improving its stability against heat, humidity, and acidic conditions, proving superior to the sodium salt form in some studies.[1][5] The cyclodextrin molecule can physically protect the labile disulfide bond from degradation.[1]

  • Tromethamine Salt: The formation of a tromethamine salt of R-alpha-lipoic acid is another approach to enhance its stability and bioavailability.[3]

Conclusion

The chemical stability of R-(+)-alpha-lipoic acid is a critical consideration for its successful application in pharmaceutical and nutraceutical products. While the sodium salt, NaRALA, offers improved stability and bioavailability compared to the free acid, it is not immune to degradation, particularly under conditions of high heat and humidity.[1][6][13][14] A thorough understanding of the degradation pathways and the implementation of robust analytical methods for stability testing are essential for the development of stable and effective R-ALA formulations. Further research into advanced stabilization techniques, such as cyclodextrin complexation, holds promise for overcoming the inherent instability of this therapeutically valuable molecule.[1][5] Proper storage in a cool, dry place, protected from light, is recommended to maintain the integrity of NaRALA.[9][15]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Free Radical Scavenging Capacity of R(+)-Alpha Lipoic Acid Sodium

Abstract

R(+)-Alpha-Lipoic Acid (R-ALA), the naturally occurring enantiomer of lipoic acid, is a potent and versatile biological antioxidant. Its sodium salt, this compound (Na-R-ALA), offers enhanced water solubility and bioavailability, making it a compound of significant interest for therapeutic and nutraceutical applications.[1][2][3][4] This document provides a comprehensive technical overview of the free radical scavenging capabilities of Na-R-ALA, detailing its mechanisms of action, quantitative effects on oxidative stress markers, relevant experimental protocols, and associated cellular signaling pathways.

Introduction: The R-ALA/DHLA Redox Couple

Alpha-lipoic acid (ALA) and its reduced form, dihydrolipoic acid (DHLA), form a powerful redox couple with a low standard reduction potential of -0.32 V.[5] This positions DHLA as a potent reducing agent capable of regenerating other key endogenous antioxidants.[5] R-ALA is the biologically active form, serving as an essential cofactor for mitochondrial enzymes.[6][7] The sodium salt form (Na-R-ALA) improves stability and aqueous solubility, addressing the tendency of pure R-ALA to polymerize and thus enhancing absorption and bioavailability.[2][3][4][8] A key advantage of the ALA/DHLA system is its amphiphilicity, allowing it to exert antioxidant effects in both aqueous and lipid cellular compartments and to cross the blood-brain barrier.[5][8]

Mechanisms of Antioxidant Action

The antioxidant capacity of Na-R-ALA is multifaceted, involving direct quenching of reactive species and indirect support of the cellular antioxidant network.

Direct Free Radical Scavenging

Both ALA and its reduced form, DHLA, directly neutralize a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNS). DHLA is generally the more potent scavenger. Their combined action provides comprehensive protection against oxidative damage.

  • Hydroxyl Radicals (•OH): Both ALA and DHLA are effective scavengers of the highly damaging hydroxyl radical.[5] Electron Spin Resonance (ESR) studies have confirmed that ALA is an efficient hydroxyl radical quencher, with its disulfide bond being the primary site of interaction.[9][10]

  • Hypochlorous Acid (HOCl): The redox couple can effectively neutralize hypochlorous acid, a potent oxidant produced by immune cells.[5]

  • Singlet Oxygen (¹O₂): ALA is particularly reactive with singlet oxygen.[5]

  • Other Species: DHLA is effective against peroxyl radicals (ROO•) and superoxide (B77818) radicals (O₂•−), while the couple also shows activity against the hydroperoxy radical (HO₂) and peroxynitrite (ONOO⁻).[5]

Regeneration of Endogenous Antioxidants

A critical function of the ALA/DHLA system is its ability to regenerate other primary antioxidants, earning it the name "the antioxidant of antioxidants".[5]

  • Vitamin C (Ascorbate) and Vitamin E (α-tocopherol): DHLA can reduce the tocopheroxyl radical, thereby regenerating Vitamin E. This process is often mediated by the reduction of the ascorbyl radical to regenerate Vitamin C, which in turn regenerates Vitamin E.[5]

  • Glutathione (B108866) (GSH): ALA has been shown to increase intracellular levels of glutathione, a cornerstone of cellular antioxidant defense.[5][11] It achieves this by inducing the expression of genes involved in GSH synthesis and increasing the availability of cysteine.[11]

  • Coenzyme Q10: The antioxidant activity of ALA extends to supporting levels of Coenzyme Q10.[12][13]

Metal Chelation

Both ALA and DHLA possess metal-chelating properties, capable of binding redox-active transition metals such as copper (Cu²⁺) and iron (Fe³⁺).[5] By sequestering these metals, they prevent their participation in Fenton-like reactions that generate highly reactive hydroxyl radicals. This action is crucial in mitigating metal-induced lipid peroxidation.[5]

Induction of Stress-Response Signaling Pathways

Beyond direct scavenging, ALA influences cellular function by modulating signaling pathways that control endogenous antioxidant capacity. It can act as a transcriptional inducer for genes that regulate the synthesis of protective enzymes, such as those involved in the glutathione system.[11] Studies suggest ALA activates the Nrf2/HO-1 pathway, a key regulator of the cellular antioxidant response.[14]

Quantitative Data on Antioxidant Efficacy

The following tables summarize key findings from various studies, demonstrating the quantitative impact of R-ALA on free radical scavenging and cellular antioxidant systems.

Table 1: Spectrum of Scavenged Reactive Species by ALA and DHLA
Reactive SpeciesScavenging FormReference
Hydroxyl Radical (•OH)ALA & DHLA[5]
Superoxide Radical (O₂•−)DHLA[5]
Hypochlorous Acid (HOCl)ALA & DHLA[5]
Singlet Oxygen (¹O₂)ALA[5]
Peroxyl Radicals (ROO•)DHLA[5]
Peroxynitrite (ONOO⁻)ALA & DHLA[5]
Hydroperoxy Radical (HO₂)DHLA[5]
Table 2: Effects of R-ALA Supplementation on Oxidative Stress Markers and Antioxidant Enzymes
Study ModelTreatmentBiomarkerResultReference
Diabetic Neuropathy Patients600 mg/day ALA for 70 daysSerum Lipid Peroxides (Lp)Significantly lower (p < 0.005) post-treatment.[5]
Hemodialysis Patients600 mg/day ALA for 8 weeksBlood Superoxide Dismutase (SOD)Activity significantly increased (P = 0.04) vs. placebo.[15]
Hemodialysis Patients600 mg/day ALA for 8 weeksBlood Catalase (CAT) & Glutathione Peroxidase (GPx)Activity increased, but not statistically significant vs. placebo.[15]
Diabetic Rats (STZ-induced)ALA SupplementationLiver & Pancreas Thiobarbituric Acid-Reactive Substances (TBARS)TBARS levels were decreased compared to non-supplemented diabetic rats.[16]
Diabetic Rats (STZ-induced)ALA SupplementationLiver & Pancreas Glutathione (GSH)GSH levels were increased compared to non-supplemented diabetic rats.[16]
Laying Hens (Oxidative Stress)R-LA SupplementationSerum & Oviduct Antioxidant Indexes (T-AOC, T-SOD, GSH-Px, GSH, CAT)Activity significantly increased.[7]
Laying Hens (Oxidative Stress)R-LA SupplementationSerum & Oviduct Malondialdehyde (MDA)Levels significantly decreased.[7]
Overweight/Obese AdultsR-LA Supplementation (24 wks)Urinary F₂-isoprostanesLevels reduced by 25% (P = 0.005) vs. placebo.[17]

Visualization of Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate the key antioxidant mechanisms and a representative experimental workflow.

Diagram 1: Direct Scavenging of Reactive Species

cluster_redox_couple R-ALA / DHLA Redox Couple cluster_ros Reactive Oxygen & Nitrogen Species (ROS/RNS) RALA R-ALA (Oxidized) DHLA DHLA (Reduced) RALA->DHLA Reduction (in vivo) OH •OH RALA->OH Scavenges HOCl HOCl RALA->HOCl Scavenges ONOO ONOO⁻ RALA->ONOO Scavenges O2_1 ¹O₂ RALA->O2_1 Scavenges DHLA->OH Scavenges DHLA->HOCl Scavenges O2_ O₂•⁻ DHLA->O2_ Scavenges ROO ROO• DHLA->ROO Scavenges DHLA->ONOO Scavenges

Direct scavenging of ROS/RNS by the R-ALA/DHLA couple.
Diagram 2: Antioxidant Regeneration Cycle

DHLA DHLA (Reduced) ALA R-ALA (Oxidized) DHLA->ALA Oxidized VitE_ox Vitamin E (Tocopheroxyl Radical) DHLA->VitE_ox Reduces VitC_ox Vitamin C (Ascorbyl Radical) DHLA->VitC_ox Reduces GSSG GSSG (Oxidized Glutathione) DHLA->GSSG Reduces ALA->DHLA Reduced by Lipoamide Dehydrogenase NADPH NAD(P)H NADP NADP+ NADP->DHLA e- VitE_red Vitamin E (Tocopherol) VitC_red Vitamin C (Ascorbate) GSH GSH (Reduced Glutathione)

DHLA-mediated regeneration of other key cellular antioxidants.
Diagram 3: Nrf2 Signaling Pathway Activation

ALA R-ALA Stress Cellular Oxidative Stress ALA->Stress Reduces Keap1 Keap1 (Repressor) Stress->Keap1 Induces Conformational Change in Keap1 Nrf2 Nrf2 Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) in DNA Nrf2->ARE Translocates to Nucleus & Binds to Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, SOD, Catalase) ARE->Enzymes Initiates Transcription of

R-ALA induction of the Nrf2 antioxidant response pathway.
Diagram 4: Experimental Workflow for ABTS Assay

A 1. Prepare Reagents: - 7 mM ABTS Solution - 2.45 mM Potassium Persulfate Solution B 2. Generate ABTS•+ Radical: Mix ABTS and Persulfate (1:1 v/v). Incubate in dark for 12-16 hours. A->B C 3. Standardize Working Solution: Dilute ABTS•+ stock with buffer (e.g., PBS) to an absorbance of ~0.70 at 734 nm. B->C D 4. Prepare Samples: - Create serial dilutions of Na-R-ALA. - Prepare Trolox standards for calibration. C->D E 5. Assay Reaction: In a 96-well plate, add sample/standard to the ABTS•+ working solution. D->E F 6. Incubation & Measurement: Incubate for a defined time (e.g., 5-6 min). Read absorbance at 734 nm. E->F G 7. Data Analysis: Calculate percentage inhibition. Determine IC50 value from dose-response curve. F->G

A typical experimental workflow for the ABTS radical scavenging assay.

Detailed Experimental Protocols

Accurate assessment of antioxidant capacity requires robust and standardized experimental protocols. The following sections detail the methodologies for key assays used to evaluate Na-R-ALA.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a loss of color, which is measured spectrophotometrically.

  • Principle: The pre-formed ABTS•+ radical is reduced by the antioxidant (e.g., Na-R-ALA), and the resulting decolorization is proportional to the antioxidant's concentration and scavenging ability. The results are often expressed as Trolox Equivalents (TEAC) or as an IC50 value (the concentration required to scavenge 50% of the radicals).

  • Methodology:

    • Reagent Preparation:

      • Prepare a 7 mM aqueous solution of ABTS diammonium salt.[18]

      • Prepare a 2.45 mM aqueous solution of potassium persulfate (K₂S₂O₈).[18]

    • Generation of ABTS•+ Stock Solution:

      • Mix the 7 mM ABTS solution with the 2.45 mM potassium persulfate solution in a 1:1 volume ratio.[18]

      • Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure the complete formation of the radical cation.[18]

    • Preparation of ABTS•+ Working Solution:

      • Before use, dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to achieve an absorbance of 0.700 ± 0.02 at 734 nm.[19]

    • Assay Procedure (96-well plate format):

      • Add a small volume (e.g., 10 µL) of the Na-R-ALA sample (at various concentrations) or Trolox standard to individual wells.[20]

      • Add a larger volume (e.g., 190-200 µL) of the ABTS•+ working solution to each well.[19]

      • Mix and incubate the plate at room temperature in the dark for a specified period (e.g., 5-6 minutes).[18][19]

      • Measure the absorbance of each well at 734 nm using a microplate reader.[20]

    • Calculation:

      • The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the ABTS•+ solution without a sample.

      • Plot the % Inhibition against the sample concentration to determine the IC50 value.

Electron Spin Resonance (ESR) Spectroscopy for Hydroxyl Radical Scavenging

ESR (or EPR) is a highly specific technique for detecting and characterizing free radicals. When combined with a spin trapping agent, it can quantify the scavenging of short-lived radicals like •OH.

  • Principle: The Fenton reaction (Fe²⁺ + H₂O₂) is used to generate •OH radicals. A spin trap, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), reacts with the •OH radicals to form a stable DMPO-OH adduct, which produces a characteristic ESR signal. An antioxidant scavenger like Na-R-ALA will compete with DMPO for the •OH radicals, leading to a decrease in the intensity of the DMPO-OH signal.

  • Methodology:

    • Reaction Mixture: Prepare a buffered aqueous solution containing the Fenton reagents (e.g., FeSO₄ and H₂O₂), the spin trap DMPO, and the sample (Na-R-ALA) at various concentrations.

    • ESR Measurement: Transfer the reaction mixture to a quartz capillary tube and place it within the cavity of the ESR spectrometer immediately after mixing.

    • Signal Acquisition: Record the ESR spectrum. The characteristic 1:2:2:1 quartet signal of the DMPO-OH adduct will be observed.

    • Analysis: Measure the signal intensity of the DMPO-OH adduct in the presence and absence of Na-R-ALA. A reduction in signal intensity indicates hydroxyl radical scavenging.[9][10] The rate constant for the reaction between Na-R-ALA and the •OH radical can be calculated through competition kinetics.

Conclusion and Therapeutic Implications

This compound is a uniquely powerful antioxidant characterized by a broad spectrum of activity. Its ability to directly neutralize a wide range of reactive species, chelate pro-oxidant metals, regenerate the body's primary antioxidant vitamins and glutathione, and modulate gene expression of protective enzymes makes it a highly effective agent against oxidative stress.[1][5][11] The enhanced solubility and bioavailability of the sodium salt further augment its therapeutic potential.[4][8]

For drug development professionals, Na-R-ALA represents a compelling candidate for addressing pathologies with an underlying oxidative stress etiology, including diabetic neuropathy, neurodegenerative disorders, cardiovascular disease, and conditions involving chronic inflammation.[5][7][21][22] The detailed mechanisms and robust quantitative data supporting its efficacy provide a strong rationale for its inclusion in advanced therapeutic and preventative strategies.

References

Methodological & Application

Application Notes and Protocols for R(+)-Alpha Lipoic Acid Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R(+)-Alpha Lipoic Acid (R-ALA), the naturally occurring enantiomer of alpha-lipoic acid, is a potent antioxidant and a critical cofactor for mitochondrial dehydrogenase enzymes. Its sodium salt, R(+)-Alpha Lipoic Acid Sodium (Na-RALA), offers enhanced stability and bioavailability, making it a preferred form for research and potential therapeutic applications.[1][2] Na-RALA's pleiotropic effects stem from its ability to scavenge reactive oxygen species (ROS), regenerate other antioxidants, and modulate key cellular signaling pathways.[3][4] These application notes provide detailed experimental protocols to investigate the multifaceted activities of Na-RALA in a research setting.

Mechanism of Action

R-ALA and its reduced form, dihydrolipoic acid (DHLA), form a potent redox couple.[5] This couple participates in thiol/disulfide exchange reactions, influencing the redox state of the cell and modulating the activity of various signaling proteins and transcription factors.[6] Key signaling pathways influenced by R-ALA include:

  • NF-κB Signaling: R-ALA has been shown to inhibit the activation of the pro-inflammatory transcription factor NF-κB, independent of its general antioxidant effects.[7][8] This inhibition can occur through the modulation of upstream kinases like IκB kinase (IKK).[9][10]

  • AMPK Signaling: R-ALA can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[11][12] This activation can lead to increased glucose uptake and fatty acid oxidation.[12][13]

  • PI3K/Akt Signaling: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway, crucial for cell growth and survival, can be modulated by R-ALA.[7]

  • Nrf2/Keap1 Signaling: R-ALA can activate the Nrf2-antioxidant response element (ARE) pathway, leading to the upregulation of endogenous antioxidant enzymes.[14]

Data Presentation

The following tables summarize quantitative data from representative studies on the effects of R-ALA.

Table 1: In Vitro Effects of R-Alpha Lipoic Acid on Cellular Signaling

Cell LineTreatmentConcentrationDurationEffectReference
Human Aortic Endothelial Cells (HAEC)R-ALA followed by TNF-α0.05-1 mmol/L48 hDose-dependent inhibition of TNF-α-induced NF-κB activation and adhesion molecule expression.[10]
C2C12 Myotubesα-Lipoic Acid100 - 2000 µM2 hDose-dependent increase in AMPKα phosphorylation at Thr172.[13]
H4IIEC3 Rat Hepatoma CellsR(+)-LANot specifiedTime courseInhibition of glycolysis and lactic acid production.[15]

Table 2: Pharmacokinetic Parameters of R-Alpha Lipoic Acid Formulations in Humans

FormulationDoseCmax (mcg/mL)Tmax (min)AUC (mcg·h/mL)Reference
Sodium R-(+)-Lipoate (NaRLA)600 mgSignificantly higher than RLA or rac-LADecreased compared to RLA or rac-LASignificantly higher than RLA or rac-LA[1]
R-(+)-Lipoic Acid (RLA)600 mgLower than NaRLALonger than NaRLALower than NaRLA[1]

Experimental Protocols

Protocol 1: Assessment of NF-κB Activation by Western Blot

This protocol details the investigation of R-ALA's effect on TNF-α-induced NF-κB activation by measuring the degradation of IκBα.

Materials:

  • Cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)

  • Cell culture medium and supplements

  • This compound (Na-RALA)

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Phosphate (B84403) Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed HUVECs in 6-well plates and grow to 80-90% confluency. Pre-treat cells with varying concentrations of Na-RALA (e.g., 0.1, 0.5, 1 mM) for 24-48 hours.[10]

  • Induction: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 15-30 minutes. Include a vehicle-treated control group.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary anti-IκBα antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and visualize bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

  • Data Analysis: Quantify band intensities using densitometry software. A decrease in IκBα levels indicates its degradation and subsequent NF-κB activation.

Protocol 2: Evaluation of AMPK Activation in Skeletal Muscle Cells

This protocol describes how to assess the effect of R-ALA on the activation of AMPK by measuring the phosphorylation of its α-subunit at Threonine 172.

Materials:

  • Cell line (e.g., C2C12 myotubes)

  • Cell culture and differentiation medium

  • This compound (Na-RALA)

  • Reagents and equipment for Western Blotting (as in Protocol 1)

  • Primary antibodies (anti-phospho-AMPKα (Thr172), anti-AMPKα)

Procedure:

  • Cell Culture and Differentiation: Seed C2C12 myoblasts and differentiate them into myotubes by switching to a low-serum differentiation medium.

  • Treatment: Treat the differentiated myotubes with Na-RALA at various concentrations (e.g., 100, 500, 1000 µM) for a specified time (e.g., 2 hours).[13]

  • Cell Lysis and Protein Quantification: Follow steps 3 and 4 from Protocol 1.

  • Western Blotting:

    • Perform SDS-PAGE and protein transfer as described in Protocol 1.

    • Incubate the membrane with the primary anti-phospho-AMPKα (Thr172) antibody.

    • Visualize and quantify the bands.

    • Strip the membrane and re-probe with an anti-total AMPKα antibody to normalize for total AMPK levels. A β-actin control should also be used.

  • Data Analysis: Calculate the ratio of phosphorylated AMPKα to total AMPKα to determine the extent of AMPK activation.

Protocol 3: Quantification of R(+)-Alpha Lipoic Acid in Plasma by HPLC

This protocol provides a general framework for the determination of R-ALA concentrations in biological samples.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or electrochemical detector)[1][16]

  • C18 reverse-phase column[16]

  • Plasma samples

  • R(+)-Alpha Lipoic Acid standard

  • Acetonitrile

  • Phosphate buffer

  • Protein precipitation agent (e.g., perchloric acid or methanol)

  • Syringe filters (0.22 µm)

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of R-ALA in a suitable solvent (e.g., acetonitrile) at known concentrations (e.g., 1.56 - 50 µg/mL).[16]

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To a known volume of plasma, add a protein precipitation agent and vortex thoroughly.

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Set up the HPLC system with the C18 column and a mobile phase (e.g., a mixture of phosphate buffer and acetonitrile).[16]

    • Inject a fixed volume of the prepared standards and samples onto the column.

    • Detect the R-ALA peak at the appropriate wavelength (e.g., 201 nm for UV detection).[16]

  • Data Analysis:

    • Generate a standard curve by plotting the peak area versus the concentration of the R-ALA standards.

    • Determine the concentration of R-ALA in the plasma samples by interpolating their peak areas on the standard curve.

Visualizations

G NF-κB Signaling Pathway Inhibition by R-ALA cluster_0 Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Expression Nucleus->Gene Activates RALA R(+)-ALA RALA->IKK Inhibits

Caption: R-ALA inhibits the NF-κB signaling pathway.

G AMPK Signaling Pathway Activation by R-ALA RALA R(+)-ALA AMPK AMPK RALA->AMPK Activates pAMPK p-AMPK (Active) GlucoseUptake Increased Glucose Uptake pAMPK->GlucoseUptake Promotes FattyAcidOxidation Increased Fatty Acid Oxidation pAMPK->FattyAcidOxidation Promotes mTOR mTOR pAMPK->mTOR Inhibits ProteinSynthesis Protein Synthesis mTOR->ProteinSynthesis Promotes G Experimental Workflow for Western Blot Analysis start Seed Cells treat Treat with Na-RALA and Inducer start->treat lyse Cell Lysis treat->lyse quantify Protein Quantification lyse->quantify sds SDS-PAGE quantify->sds transfer Protein Transfer sds->transfer block Blocking transfer->block primary Primary Antibody Incubation block->primary secondary Secondary Antibody Incubation primary->secondary visualize Visualization & Analysis secondary->visualize

References

Application Note: Quantification of R-(+)-Alpha Lipoic Acid Sodium Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-(+)-Alpha-lipoic acid, a naturally occurring antioxidant, plays a crucial role in mitochondrial dehydrogenase reactions. Its sodium salt form is often utilized in pharmaceutical formulations and dietary supplements to enhance solubility and bioavailability. Accurate quantification of R-(+)-alpha-lipoic acid sodium is essential for quality control, stability studies, and pharmacokinetic assessments. This application note provides a detailed protocol for the quantification of R-(+)-alpha-lipoic acid sodium using a robust and reliable High-Performance Liquid Chromatography (HPLC) method with UV detection. The method is designed to be specific for the R-(+) enantiomer, ensuring accurate analysis in the presence of the S-(-) enantiomer.

Experimental Protocols

Materials and Reagents
Equipment
  • HPLC system with a UV or Photodiode Array (PDA) detector

  • Chiral stationary phase column (e.g., immobilized amylose-based column like Chiralpak IA-3, 100 x 4.6 mm ID, 3 µm)

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

  • Ultrasonic bath

Chromatographic Conditions

A chiral HPLC method is necessary to specifically quantify the R-(+) enantiomer. The following conditions are recommended based on established methods for enantiomeric separation of alpha-lipoic acid.[1][2][3]

ParameterCondition
Column Chiralpak IA-3 (100 x 4.6 mm ID, 3 µm) or equivalent
Mobile Phase Methanol: Water: Acetic Acid (84:16:0.1, v/v/v)
Flow Rate 0.6 mL/min
Injection Volume 20 µL
Column Temperature 27 °C
Detection UV at 215 nm
Run Time Approximately 10 minutes

Note: For non-chiral total alpha-lipoic acid quantification, a standard C18 column can be used with a mobile phase such as 50 mM disodium hydrogen phosphate buffer (pH 2.5 with H3PO4): acetonitrile (50:50) and detection at 201 nm.[4][5]

Preparation of Standard Solutions

Stock Standard Solution (1000 µg/mL of R-(+)-alpha-lipoic acid): Accurately weigh approximately 10 mg of R-(+)-Alpha-Lipoic Acid Sodium reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Note: The sodium salt will dissociate in solution, and the concentration should be calculated based on the free acid form.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

S-(-)-Alpha-Lipoic Acid Solution (for specificity): Prepare a stock solution of the S-(-) enantiomer in a similar manner to confirm the resolution and specificity of the method.

Sample Preparation

For Drug Substance: Accurately weigh an amount of the R-(+)-Alpha-Lipoic Acid Sodium sample equivalent to about 10 mg of R-(+)-alpha-lipoic acid and prepare a 1000 µg/mL solution in methanol. Further dilute with the mobile phase to a concentration within the calibration range.

For Pharmaceutical Formulations (e.g., Tablets, Capsules):

  • Weigh and finely powder a representative number of tablets or the contents of capsules.

  • Accurately weigh a portion of the powder equivalent to a known amount of R-(+)-alpha-lipoic acid and transfer it to a suitable volumetric flask.

  • Add methanol to about 70% of the flask volume and sonicate for 15 minutes to ensure complete dissolution.[6]

  • Allow the solution to cool to room temperature and dilute to volume with methanol.

  • Filter the solution through a 0.45 µm syringe filter.

  • Dilute the filtered solution with the mobile phase to a final concentration within the linear range of the method.

Data Presentation

The following tables summarize the expected quantitative data from method validation according to the International Conference on Harmonization (ICH) guidelines.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Resolution (between R/S) > 1.5
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%

Table 2: Method Validation Summary

ParameterResult
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) Approximately 0.1 µg/mL
Limit of Quantification (LOQ) Approximately 0.3 µg/mL
Accuracy (Recovery) 98.0% - 102.0%
Precision (RSD%)
    - Intraday≤ 2.0%
    - Interday≤ 2.0%
Specificity No interference from excipients or S-(-) enantiomer

Note: The values presented are typical and should be established for each specific laboratory and instrument.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing StandardPrep Standard Solution Preparation Injection Inject into HPLC StandardPrep->Injection Calibration Calibration Curve Generation StandardPrep->Calibration Known Concentrations SamplePrep Sample Solution Preparation SamplePrep->Injection Separation Chiral Column Separation Injection->Separation Detection UV Detection at 215 nm Separation->Detection Integration Peak Integration Detection->Integration Integration->Calibration Quantification Quantification of R-(+)-ALA Integration->Quantification Peak Area Calibration->Quantification Regression Equation G cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) cluster_app Application Col_Selection Column Selection (Chiral vs. C18) MP_Opt Mobile Phase Optimization Col_Selection->MP_Opt Det_Wavelength Detection Wavelength Selection MP_Opt->Det_Wavelength Flow_Rate Flow Rate Adjustment Det_Wavelength->Flow_Rate Specificity Specificity Flow_Rate->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Intra- & Interday) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Analysis Routine Quality Control Robustness->Routine_Analysis

References

Application Notes and Protocols: R(+)-Alpha Lipoic Acid Sodium in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R(+)-Alpha Lipoic Acid (R-ALA) is the naturally occurring, biologically active enantiomer of alpha-lipoic acid, a potent antioxidant and an essential cofactor for mitochondrial dehydrogenase enzymes.[1][2] Its sodium salt, R(+)-Alpha Lipoic Acid Sodium (Na-R-ALA), offers enhanced stability and aqueous solubility, making it a preferred form for in vitro studies.[3][4][5][6][7] These application notes provide a comprehensive guide to the use of Na-R-ALA in cell culture, covering its mechanisms of action, detailed experimental protocols, and quantitative data to facilitate research in areas such as oxidative stress, metabolic regulation, and cell signaling.

R-ALA and its reduced form, dihydrolipoic acid (DHLA), constitute a powerful redox couple that scavenges reactive oxygen species (ROS), chelates metals, and regenerates other endogenous antioxidants like glutathione.[8][9] Beyond its direct antioxidant effects, R-ALA modulates key signaling pathways, including the PI3K/Akt, AMPK, NF-κB, and Nrf2 pathways, thereby influencing cellular metabolism, inflammation, proliferation, and survival.[1][10][11]

Data Presentation

The following tables summarize quantitative data from various cell culture experiments investigating the effects of R-ALA. These values can serve as a starting point for designing dose-response and time-course studies.

Table 1: Effects of R(+)-Alpha Lipoic Acid on Cell Viability and Proliferation

Cell LineConcentration RangeIncubation TimeObserved EffectReference
Kelly (Neuroblastoma)2.5 - 7.5 mM48 hSignificant decrease in cell viability/proliferation.[12][13]
SK-N-SH (Neuroblastoma)2.5 - 7.5 mM48 hSignificant decrease in cell viability/proliferation.[13]
Neuro-2a (Neuroblastoma)2.5 - 7.5 mM48 hSignificant decrease in cell viability/proliferation.[13]
MDA-MB-231 (Breast Cancer)250 - 1000 µmol/L48 hSignificant decrease in cell proliferation.[14]
H4IIEC3 (Hepatoma)Not specifiedNot specifiedInhibited glycolysis and induced apoptosis.[15]

Table 2: Effects of R(+)-Alpha Lipoic Acid on Signaling Pathways and Cellular Processes

Cell LineConcentrationIncubation TimePathway/Process AffectedObserved EffectReference
NIH/3T320 nM - 20 µM1 - 2 hMAPK PathwayConcentration and time-dependent increase in phosphorylated MAP kinase.[16]
3T3-L1 AdipocytesNot specifiedNot specifiedInsulin SignalingStimulated glucose transport.[10]
MDA-MB-231 (Breast Cancer)500 - 1000 µmol/L3 daysApoptosisDecreased Bcl-2/Bax ratio, inducing apoptosis.[14]
DU-145 (Prostate Cancer)Not specified48 hROS ProductionSignificantly reduced ROS production.[17]
LNCaP (Prostate Cancer)Not specified48 hROS ProductionIncreased ROS content.[17]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (Na-R-ALA) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or sterile, nuclease-free water

  • Sterile, light-protecting microcentrifuge tubes or cryovials

Procedure:

  • Due to the improved solubility of the sodium salt, Na-R-ALA can often be dissolved directly in sterile water or cell culture medium. However, for high-concentration stock solutions, DMSO is recommended.

  • To prepare a 100 mM stock solution in DMSO, add the appropriate amount of anhydrous DMSO to the Na-R-ALA powder.

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Visually inspect the solution to ensure no undissolved particles remain.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.[11] For long-term storage (up to 6 months), -80°C is recommended.

General Cell Culture Treatment Protocol

Procedure:

  • Seed cells in the appropriate culture vessel (e.g., 96-well plate for viability assays, 6-well plate for protein extraction) at a density that will ensure they are in the exponential growth phase (typically 70-80% confluency) at the time of treatment.

  • Allow cells to adhere and stabilize overnight in a humidified incubator at 37°C with 5% CO₂.

  • On the day of the experiment, prepare the final working concentrations of Na-R-ALA by diluting the stock solution in pre-warmed complete cell culture medium.

    • Note: To avoid precipitation, it is advisable to prepare an intermediate dilution in a small volume of pre-warmed medium before adding it to the final volume. Add the stock solution dropwise while gently swirling.[11]

  • Remove the old medium from the cells and replace it with the medium containing the desired concentrations of Na-R-ALA. Include a vehicle control (medium with the same final concentration of DMSO or water as the highest Na-R-ALA concentration).

  • Incubate the cells for the desired period (e.g., 12, 24, or 48 hours) before proceeding with downstream assays.

Cell Viability Assay (MTT Assay)

This protocol provides a general guideline for assessing the effect of Na-R-ALA on cell viability.

Materials:

  • Cells cultured in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Following the treatment period with Na-R-ALA, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Carefully remove the medium from each well.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate at room temperature for 15-30 minutes in the dark, with gentle shaking.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for Signaling Pathway Analysis (e.g., NF-κB)

This protocol outlines the steps to analyze changes in protein expression and activation within a signaling pathway.

Materials:

  • Cells cultured in 6-well plates or 10 cm dishes

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-NF-κB p65, anti-phospho-NF-κB p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • After treatment with Na-R-ALA, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Harvest the cell lysates and centrifuge to pellet cellular debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Downstream Analysis prep_stock Prepare Na-R-ALA Stock Solution (DMSO/H2O) dilution Prepare Working Dilutions in Pre-warmed Medium prep_stock->dilution cell_seeding Seed Cells in Culture Vessels treatment Treat Cells for Desired Time Period cell_seeding->treatment dilution->treatment viability Cell Viability Assays (e.g., MTT) treatment->viability western Protein Analysis (Western Blot) treatment->western ros ROS Detection treatment->ros other Other Assays (e.g., qPCR, Flow Cytometry) treatment->other

Caption: General experimental workflow for cell culture studies with this compound.

signaling_pathways cluster_stimulus Stimulus cluster_pathways Key Signaling Pathways cluster_outcomes Cellular Outcomes rala R(+)-Alpha Lipoic Acid (Na-R-ALA) pi3k PI3K/Akt Pathway rala->pi3k Modulates ampk AMPK Pathway rala->ampk Modulates nrf2 Nrf2 Pathway rala->nrf2 Activates nfkb NF-κB Pathway rala->nfkb Inhibits glucose ↑ Glucose Uptake & Metabolism pi3k->glucose apoptosis Modulation of Apoptosis & Proliferation pi3k->apoptosis ampk->glucose antioxidant ↑ Antioxidant Defense (e.g., Glutathione) nrf2->antioxidant inflammation ↓ Inflammation nfkb->inflammation nfkb->apoptosis

Caption: Overview of major cellular signaling pathways modulated by R(+)-Alpha Lipoic Acid.

References

Application Notes and Protocols: Determining Optimal Dosage of R(+)-Alpha Lipoic Acid Sodium in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Alpha-Lipoic Acid (ALA) is an organosulfur compound synthesized by plants and animals, including humans, that plays a crucial role in mitochondrial energy metabolism.[1] It exists as two enantiomers: R-(+)-lipoic acid (R-ALA) and S-(-)-lipoic acid (S-ALA). R-ALA is the naturally occurring, biologically active form that serves as an essential cofactor for several mitochondrial enzyme complexes.[1][2][3] Due to its potent antioxidant properties, R-ALA is of significant interest for therapeutic applications in conditions marked by oxidative stress, such as diabetic neuropathy and neurodegenerative diseases.[4][5]

However, R-ALA has limitations, including poor aqueous solubility, a tendency to polymerize, and low bioavailability when administered orally.[6][7] To overcome these challenges, the sodium salt of R-ALA (R(+)-Alpha Lipoic Acid Sodium) has been developed. This form is completely soluble in water, leading to improved stability, significantly higher plasma concentrations (Cmax), and greater overall bioavailability (AUC) compared to free R-ALA.[6][7][8] These application notes provide a comprehensive guide to determining the optimal dosage of this compound in various animal models, summarizing toxicity data, effective doses from preclinical studies, and detailed experimental protocols.

Quantitative Data Summary

For effective dose-finding studies, it is critical to understand the toxicological and efficacious dose ranges of a compound. The following tables summarize key quantitative data for Alpha Lipoic Acid from various animal model studies.

Table 1: Toxicity of Alpha Lipoic Acid in Animal Models

This table provides critical toxicity values, including the Median Lethal Dose (LD50), Maximum Tolerated Dose (MTD), and No-Observed-Adverse-Effect Level (NOAEL), which are essential for establishing a safe upper limit for dosing studies.

SpeciesRoute of AdministrationLD50 (mg/kg)MTD (mg/kg)Key Observations
Mouse Oral~500[4][9][10]-Mice show greater susceptibility to ALA toxicity compared to rats.[9][10]
Rat Intraperitoneal--Lower doses (20 mg/kg) proved fatal in severely thiamine-deficient rats.[11]
Dog Oral400 - 500[4][9][10][11][12]126[9][10]Clinical signs of toxicity include hypoglycemia, ataxia, vomiting, and seizures.[12]
Cat ---Anecdotal evidence suggests hepatotoxicity at doses >20 mg daily; signs of toxicity (e.g., elevated hepatic enzymes) observed at 30 mg/kg.[4][12]
Table 2: Effective Dosages of R-ALA in Preclinical Animal Models

This table outlines dosages of ALA found to be effective in various disease models, providing a starting point for efficacy studies. Dosages are primarily for the R-enantiomer or racemic mixtures, as specified.

Animal ModelCondition / DiseaseDosage (mg/kg)RouteKey Findings & Efficacy
Rat (Sprague-Dawley) Diabetic Neuropathy25 (ALA)OralRestored altered behavioral and biochemical parameters towards normal.[13][14]
Rat (Sprague-Dawley) Diabetic Neuropathy100 (ALA)OralReduced oxidative stress biomarkers and ameliorated mitochondrial dysfunction in DRG neurons.[15]
Rat Chronic Neuropathic Pain (CCI Model)50 (ALA)-Reversed morphological changes and apoptosis of dorsal root ganglia (DRG) cells.[5][15]
Rat Radiation-Induced Brain Injury200 (ALA)IntraperitonealExhibited significant neuroprotection by reducing oxidative stress and tissue damage.[16]
Rat Cyclophosphamide-Induced Testicular Toxicity35 (ALA)-Administered weekly, 24 hours prior to cyclophosphamide.[11]
Dog General Supplementation1 - 5OralRecommended daily dose for dietary supplementation.[9]
Table 3: Pharmacokinetic Parameters of ALA in Animal Models

Pharmacokinetic data are vital for understanding the absorption, distribution, metabolism, and excretion of a compound. The sodium salt form of R-ALA significantly improves bioavailability.

SpeciesCompound & Dose (mg/kg)FormulationCmax (µg/mL)Tmax (min)Key Findings
Rat (Sprague-Dawley) 50 R-ALALiquid (Sodium Salt)~18~15The liquid formulation provides markedly greater bioavailability, approaching that of intravenous administration.[6]
Rat (Sprague-Dawley) 50 R-ALASolid (Tablet)~2.5~30Solid formulations show significantly lower peak plasma concentrations and bioavailability.[6]
Rat Racemic ALA (Oral)-R-ALA: Higher than S-ALA-After oral administration of a racemic mixture, the Area Under the Curve (AUC) for R-ALA was 1.26 times higher than for S-ALA.[2][17]
Dog (Beagle) 2.5 - 25 DL-ALACapsule (Fasted)Variable21.7 - 105Plasma concentrations increased with increasing dosages. Administration with food generally reduced plasma concentrations.[18]

Diagrams and Visualizations

Visual aids are essential for understanding complex workflows and biological pathways. The following diagrams were created using the Graphviz DOT language to illustrate key processes in R-ALA dosage determination.

Experimental_Workflow General Experimental Workflow for Dosage Determination cluster_0 cluster_1 cluster_2 A Phase 1: Dose Range Finding B Animal Acclimatization (e.g., 1 week) C Group Allocation (Control, Vehicle, R-ALA Doses) B->C E R-ALA Sodium Administration (Specify Route: Oral, IP, IV) C->E D Phase 2: Efficacy/PK Study F Behavioral & Physiological Monitoring E->F G Sample Collection (Blood, Tissue) E->G L Statistical Analysis & Reporting F->L I Biochemical Assays (e.g., Oxidative Stress Markers) G->I J Pharmacokinetic Analysis (HPLC, LC-MS) G->J K Histopathology G->K H Phase 3: Data Analysis I->L J->L K->L

Caption: A typical workflow for in-vivo R-ALA dosage studies.

Antioxidant_Pathway Antioxidant Action of R-ALA cluster_regen Regeneration of Endogenous Antioxidants RALA R-ALA (Lipoic Acid) DHLA DHLA (Dihydrolipoic Acid) RALA->DHLA Reduction ROS Reactive Oxygen Species (ROS) RALA->ROS Scavenges DHLA->RALA Oxidation DHLA->ROS Scavenges GSSG Oxidized Glutathione (B108866) (GSSG) DHLA->GSSG Reduces VitC_ox Oxidized Vitamin C DHLA->VitC_ox Reduces CellDamage Oxidative Cell Damage ROS->CellDamage Causes GSH Reduced Glutathione (GSH) VitC_red Reduced Vitamin C VitE_ox Vitamin E Radical VitC_red->VitE_ox Reduces VitE_red Reduced Vitamin E

Caption: R-ALA's role in scavenging ROS and regenerating antioxidants.

Dose_Selection_Tree Decision Tree for Initial Dose Selection Start Define Study Objective Objective Toxicity or Efficacy? Start->Objective Tox_Dose Start with doses up to MTD/LD50 (e.g., 100-500 mg/kg in dogs/mice) Objective->Tox_Dose Toxicity Efficacy_Model Select Animal Model Objective->Efficacy_Model Efficacy Final Refine dose based on pilot data and literature Tox_Dose->Final Rat_Dose Rat Models: Start with 25-100 mg/kg (e.g., Neuropathy, Metabolism) Efficacy_Model->Rat_Dose Rodent Dog_Dose Dog Models: Start with 1-5 mg/kg (e.g., Supplementation, Cognition) Efficacy_Model->Dog_Dose Canine PK_Study Consider a Pharmacokinetic Pilot Study Rat_Dose->PK_Study Dog_Dose->PK_Study PK_Study->Final

Caption: A logical guide for selecting an initial R-ALA dosage.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting pharmacokinetic and efficacy studies with this compound in rodent models.

Protocol 1: Pharmacokinetic Analysis of R-ALA Sodium in Rats

This protocol is designed to determine key pharmacokinetic parameters (Cmax, Tmax, AUC) of R-ALA Sodium following oral administration. It is adapted from methodologies described in referenced studies.[2][6]

Objective: To characterize the plasma concentration-time profile of R-ALA after a single oral dose.

Materials:

  • Male Sprague-Dawley rats (240 ± 20 g)

  • This compound

  • Vehicle (e.g., sterile water or 0.9% saline)

  • Oral gavage needles

  • Microcentrifuge tubes containing anticoagulant (e.g., heparin or EDTA)

  • Equipment for blood collection (e.g., tail vein catheters or terminal cardiac puncture)

  • Centrifuge

  • -80°C freezer

  • High-Performance Liquid Chromatography (HPLC) or LC-MS system for analysis

Procedure:

  • Animal Acclimatization: House rats under standard conditions (23°C, 12h light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.

  • Fasting: Fast animals for 18-20 hours before dosing to ensure consistent gastrointestinal absorption.[6] Water should be available ad libitum.

  • Dose Preparation: Prepare a fresh solution of R-ALA Sodium in the chosen vehicle. For example, to achieve a dose of 50 mg/kg in a 250g rat with a dosing volume of 5 mL/kg, prepare a 10 mg/mL solution.

  • Administration:

    • Weigh each rat accurately on the day of the study.

    • Administer the prepared R-ALA Sodium solution via oral gavage.

    • Record the exact time of administration for each animal.

  • Blood Sampling:

    • Collect blood samples (~150-200 µL) at predetermined time points. Based on literature, suggested time points are: 0 (pre-dose), 5, 15, 30, 60, 120, and 240 minutes post-dose.[6]

    • Collect blood into tubes containing anticoagulant.

  • Plasma Preparation:

    • Immediately after collection, centrifuge the blood samples (e.g., 13,000 rpm for 5 minutes) to separate the plasma.[6]

    • Carefully transfer the supernatant (plasma) to new, labeled microcentrifuge tubes.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Determine the concentration of R-ALA in the plasma samples using a validated HPLC or LC-MS method.

    • Construct a standard curve using spiked plasma samples with known concentrations of R-ALA to quantify the unknown samples.

  • Data Analysis:

    • Plot the mean plasma concentration of R-ALA versus time.

    • Use non-compartmental analysis to calculate key pharmacokinetic parameters: Cmax, Tmax, AUC(0-t), and half-life (t½).

Protocol 2: Efficacy in a Rat Model of Diabetic Neuropathy

This protocol assesses the neuroprotective effects of R-ALA Sodium in a streptozotocin (B1681764) (STZ)-induced model of diabetic neuropathy.[13][14][15]

Objective: To evaluate if chronic R-ALA Sodium treatment can ameliorate the signs of peripheral neuropathy in diabetic rats.

Materials:

  • Male Albino or Sprague-Dawley rats

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer (0.1 M, pH 4.5)

  • This compound

  • Vehicle for R-ALA (e.g., sterile water)

  • Glucometer and test strips

  • Behavioral testing equipment (e.g., von Frey filaments for mechanical allodynia, hot plate for thermal hyperalgesia)

  • Anesthetics

  • Tissue collection and processing reagents (for biochemistry or histopathology)

Procedure:

  • Induction of Diabetes:

    • After acclimatization, administer a single intraperitoneal (i.p.) injection of freshly prepared STZ (e.g., 60 mg/kg) dissolved in cold citrate buffer to induce diabetes.[13][14]

    • Administer an equivalent volume of citrate buffer to the control group.

  • Confirmation of Diabetes:

    • Monitor blood glucose levels 72 hours post-STZ injection.

    • Animals with blood glucose levels >250 mg/dL are considered diabetic and are included in the study.

  • Group Formation and Treatment:

    • Divide the diabetic rats into groups (n=6-8 per group):

      • Group 1: Non-diabetic Control (Vehicle)

      • Group 2: Diabetic Control (Vehicle)

      • Group 3: Diabetic + R-ALA Sodium (e.g., 25 mg/kg/day, p.o.)

      • Group 4: Diabetic + Positive Control (e.g., Pregabalin)

    • Allow neuropathy to develop for approximately 2-4 weeks.

    • Begin daily oral administration of R-ALA Sodium or vehicle. Continue treatment for a specified period (e.g., 2-4 weeks).[13][14]

  • Behavioral Assessments:

    • Perform baseline behavioral tests before starting treatment and then weekly thereafter.

    • Mechanical Allodynia: Measure paw withdrawal threshold using von Frey filaments.

    • Thermal Hyperalgesia: Measure paw withdrawal latency on a hot plate or using a radiant heat source.

  • Terminal Procedures:

    • At the end of the treatment period, perform final behavioral assessments.

    • Anesthetize the rats and collect blood for biochemical analysis (e.g., glucose, oxidative stress markers).

    • Isolate the sciatic nerve and/or dorsal root ganglia (DRG) for biochemical assays (e.g., lipid peroxidation, glutathione levels) and histopathological examination.[13][15]

  • Data Analysis:

    • Compare behavioral scores (paw withdrawal threshold/latency) between groups over time using appropriate statistical tests (e.g., two-way ANOVA).

    • Analyze biochemical and histopathological data using one-way ANOVA followed by post-hoc tests.

    • A significant reversal of neuropathic symptoms in the R-ALA-treated group compared to the diabetic control group indicates efficacy.

References

Application Notes and Protocols: Preparation and Use of R(+)-Alpha Lipoic Acid Sodium Salt Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R(+)-Alpha Lipoic Acid (R-ALA) is the naturally occurring, biologically active enantiomer of alpha-lipoic acid, a potent antioxidant and an essential cofactor for mitochondrial dehydrogenase enzyme complexes. Due to its antioxidant properties, R-ALA is widely investigated for its therapeutic potential in conditions associated with oxidative stress, such as diabetic neuropathy and neurodegenerative diseases. The sodium salt of R(+)-Alpha Lipoic Acid (Na-R-ALA) offers a significant advantage over the free acid form due to its enhanced stability and high solubility in aqueous solutions, making it ideal for experimental use.[1][2][3]

These application notes provide detailed protocols for the preparation of Na-R-ALA stock solutions and their application in cell-based assays.

Data Presentation

The following tables summarize the key quantitative data for R(+)-Alpha Lipoic Acid and its sodium salt.

Table 1: Physicochemical Properties

PropertyR(+)-Alpha Lipoic AcidR(+)-Alpha Lipoic Acid Sodium SaltReference(s)
Molecular Formula C₈H₁₄O₂S₂C₈H₁₃NaO₂S₂[2]
Molecular Weight 206.33 g/mol 228.31 g/mol [4]
Appearance Yellow crystalline solidOff-white to light yellow powder[1][4]

Table 2: Solubility Data

SolventR(+)-Alpha Lipoic AcidThis compound SaltReference(s)
Water Sparingly soluble (~0.9 g/L at 20°C)Highly soluble (approx. 35 mg/mL for racemic form)[2][4][5]
DMSO ~30 mg/mLInformation not readily available; expected to be soluble[1]
Ethanol ~30 mg/mLSoluble[1][6]
PBS (pH 7.2) ~0.25 mg/mL (in a 1:8 ethanol:PBS solution)Readily soluble[1]

Table 3: Stability and Storage Recommendations

FormConditionStabilityStorage RecommendationReference(s)
Solid (Powder) -20°C≥ 4 yearsStore at -20°C, protected from light.[1]
Stock Solution in DMSO/Ethanol -20°C1 monthAliquot and store at -20°C or -80°C to avoid freeze-thaw cycles. Protect from light.[7][8]
Stock Solution in DMSO/Ethanol -80°C6 monthsAliquot and store at -80°C. Protect from light.[7]
Aqueous Solution Room TemperatureNot recommended for long-term storagePrepare fresh for each experiment.[1]
Na-R-ALA Powder 70°C, 100% humidity~13% loss after 5 hours, ~30% loss after 24 hoursStore in a cool, dry place.[9][10]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Salt Stock Solution

This protocol describes the preparation of a 100 mM stock solution of Na-R-ALA, which can be further diluted to desired working concentrations for various in vitro experiments.

Materials:

  • This compound Salt (Na-R-ALA) powder (MW: 228.31 g/mol )

  • Sterile, nuclease-free water or sterile Phosphate Buffered Saline (PBS)

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Sterile syringe filter (0.22 µm)

  • Sterile, light-protecting microcentrifuge tubes for aliquots

Procedure:

  • Calculation: To prepare a 100 mM (0.1 mol/L) stock solution, calculate the required mass of Na-R-ALA.

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • For 10 mL of a 100 mM solution: Mass = 0.1 mol/L x 0.01 L x 228.31 g/mol = 0.22831 g (or 228.31 mg).

  • Weighing: Accurately weigh 228.31 mg of Na-R-ALA powder and transfer it to a sterile 15 mL conical tube.

  • Dissolution: Add 10 mL of sterile water or PBS to the conical tube.

  • Mixing: Vortex the solution thoroughly until the Na-R-ALA is completely dissolved. The solution should be clear and colorless to light yellow.

  • Sterilization: To ensure sterility for cell culture experiments, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile conical tube.

  • Aliquoting and Storage:

    • Dispense the sterilized stock solution into smaller, single-use aliquots in sterile, light-protecting microcentrifuge tubes. This minimizes contamination and degradation from repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to one month or at -80°C for up to six months. Protect from light.

G cluster_workflow Stock Solution Preparation Workflow A Calculate Mass of Na-R-ALA B Weigh Na-R-ALA Powder A->B C Dissolve in Sterile Water/PBS B->C D Vortex to Mix C->D E Sterilize with 0.22 µm Filter D->E F Aliquot into Light-Protecting Tubes E->F G Store at -20°C or -80°C F->G

Caption: Workflow for preparing Na-R-ALA stock solution.

Protocol 2: Assessment of Oxidative Stress in Cell Culture

This protocol provides a general method to assess the protective effects of Na-R-ALA against induced oxidative stress in a cell line of interest using a fluorescent probe.

Materials:

  • Cells of interest (e.g., HepG2, SH-SY5Y)

  • Complete cell culture medium

  • Na-R-ALA stock solution (prepared as in Protocol 1)

  • Oxidative stress inducer (e.g., hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (t-BHP))

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) fluorescent probe

  • Phosphate Buffered Saline (PBS)

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • Pre-treatment with Na-R-ALA:

    • Prepare working concentrations of Na-R-ALA (e.g., 25, 50, 100, 200 µM) by diluting the 100 mM stock solution in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of Na-R-ALA. Include a vehicle control (medium without Na-R-ALA).

    • Incubate the cells for a predetermined pre-treatment time (e.g., 2-24 hours).

  • Induction of Oxidative Stress:

    • After pre-treatment, remove the medium and wash the cells once with warm PBS.

    • Add the oxidative stress inducer (e.g., 100 µM H₂O₂) diluted in serum-free medium to the wells (except for the negative control group).

    • Incubate for the desired time to induce oxidative stress (e.g., 30-60 minutes).

  • Staining with H2DCFDA:

    • Remove the medium containing the inducer and wash the cells twice with warm PBS.

    • Load the cells with 10 µM H2DCFDA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement:

    • Wash the cells twice with warm PBS to remove excess probe.

    • Add PBS to each well.

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Data Analysis: Normalize the fluorescence intensity of the treated groups to the control group to determine the relative reduction in reactive oxygen species (ROS) levels.

Protocol 3: Western Blot Analysis of AMPK Activation

This protocol describes the detection of AMP-activated protein kinase (AMPK) phosphorylation, a key signaling event influenced by R-ALA, using Western blotting.

Materials:

  • Cells of interest cultured in 6-well plates

  • Na-R-ALA stock solution

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: rabbit anti-phospho-AMPKα (Thr172) and rabbit anti-total AMPKα

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Treat cells grown in 6-well plates with the desired concentrations of Na-R-ALA for the appropriate duration.

  • Protein Extraction:

    • After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing periodically.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.[11]

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

    • Load the samples onto an SDS-PAGE gel and run at 100-120V.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-AMPKα (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Repeat the blotting procedure for total AMPKα on a separate membrane or after stripping the first one.

  • Detection and Analysis:

    • Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize the p-AMPKα signal to the total AMPKα signal to determine the level of activation.

Signaling Pathways

R(+)-Alpha Lipoic Acid influences several key signaling pathways, primarily related to its antioxidant and metabolic regulatory functions.

G cluster_ampk AMPK Signaling Pathway NaRALA R(+)-Alpha Lipoic Acid Sodium Salt AMPK AMPK NaRALA->AMPK pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation PGC1a PGC-1α pAMPK->PGC1a Upregulates GLUT4 GLUT-4 pAMPK->GLUT4 Upregulates MitoBiogenesis Mitochondrial Biogenesis PGC1a->MitoBiogenesis GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake

Caption: Activation of the AMPK signaling pathway by Na-R-ALA.

G cluster_nrf2 Nrf2 Signaling Pathway NaRALA R(+)-Alpha Lipoic Acid Sodium Salt Keap1 Keap1 NaRALA->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to nucleus and binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1) ARE->AntioxidantEnzymes Promotes transcription of

Caption: Na-R-ALA-mediated activation of the Nrf2 pathway.

References

Advanced Delivery Systems for R(+)-Alpha Lipoic Acid Sodium in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

R(+)-Alpha Lipoic Acid (R-ALA), a naturally occurring antioxidant, holds significant therapeutic promise for a range of oxidative stress-related conditions, including diabetic neuropathy, neurodegenerative diseases, and cardiovascular disorders.[1][2][3] However, its clinical application is often hampered by poor bioavailability, a short half-life, and instability in the gastric environment.[1][2][4] To overcome these limitations, various advanced delivery systems are being developed to enhance the in vivo efficacy of R-ALA. This document provides a detailed overview of these delivery systems, their characterization, and protocols for their use in preclinical in vivo studies.

Oral administration of α-lipoic acid is characterized by pharmacokinetic limitations that reduce its therapeutic efficacy, with a bioavailability of around 30%.[1][2] Innovative formulations aim to improve this by increasing solubility, gastric stability, and absorption.[1][2] Nanoparticulate systems, such as liposomes, solid lipid nanoparticles (SLNs), and polymeric nanoparticles, are at the forefront of this research, demonstrating the potential to significantly improve the pharmacokinetic profile of R-ALA.[4][5]

Featured Delivery Systems

Several types of delivery systems have been investigated for R-ALA, each with unique properties and advantages for in vivo applications.

Chitosan (B1678972) Nanoparticles

Chitosan, a natural polymer, is a popular choice for nanoparticle-based drug delivery due to its biocompatibility and mucoadhesive properties.[6] Chitosan nanoparticles can protect R-ALA from degradation and facilitate its transport across intestinal barriers.[7][8]

Solid Lipid Nanoparticles (SLNs)

SLNs are lipid-based nanocarriers that offer high stability and the ability to encapsulate lipophilic drugs like R-ALA.[4][9] They can enhance oral bioavailability and provide sustained release.[4][10]

Liposomes

Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic compounds.[11] They are known to improve the bioavailability and cellular uptake of drugs.[11]

Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal tract.[12][13] This spontaneous emulsion formation enhances the dissolution and absorption of poorly soluble drugs like R-ALA.[12][13]

Quantitative Data Summary

The following tables summarize key quantitative data from various in vivo studies on R-ALA delivery systems.

Delivery SystemParticle Size (nm)Encapsulation Efficiency (%)Drug Loading (%)Bioavailability ImprovementReference
Chitosan Nanoparticles126 - 489~62.4Not ReportedEnhanced efficacy in neurotoxicity model[6][9]
Solid Lipid Nanoparticles71 - 26140.73 - 95.23~2.811.59-fold increase in relative bioavailability[4][9][10]
Liposomes~227~86Not ReportedEnhanced stability and bioavailability[11]
Self-Emulsifying Drug Delivery System (SEDDS)~260Not ApplicableNot Applicable7-fold increase in systemic exposure[12]

Experimental Protocols

Protocol 1: Preparation of R-ALA Loaded Chitosan Nanoparticles

This protocol is based on the ionotropic gelation method.[6]

Materials:

  • Chitosan

  • 1% Acetic Acid

  • R(+)-Alpha Lipoic Acid Sodium

  • Absolute Ethanol

  • Sodium Tripolyphosphate (TPP) or Sodium Pyrophosphate (SPP)

  • Deionized water

Procedure:

  • Prepare a 0.3% (w/v) chitosan solution by dissolving chitosan in 1% acetic acid.

  • Prepare a 0.3% (w/v) R-ALA solution in absolute ethanol.

  • Mix the chitosan and R-ALA solutions in a 1:1 weight ratio and stir to form a homogenous solution.

  • Prepare a 1% (w/v) aqueous solution of TPP or SPP.

  • Add the TPP or SPP solution dropwise to the chitosan-R-ALA mixture under constant stirring.

  • Continue stirring for a designated period to allow for nanoparticle formation.

  • The resulting nanoparticle suspension can be used for further characterization and in vivo studies.

Protocol 2: In Vivo Administration of R-ALA Formulations in a Rodent Model of Diabetic Neuropathy

Animal Model:

  • Streptozotocin (STZ)-induced diabetic rats are a commonly used model for diabetic neuropathy.

Materials:

  • R-ALA loaded nanoparticle suspension or other formulation.

  • Vehicle control (e.g., saline, empty nanoparticles).

  • Oral gavage needles.

  • Equipment for assessing neuropathic pain (e.g., von Frey filaments for mechanical allodynia, hot/cold plate for thermal sensitivity).

Procedure:

  • Induce diabetes in rats by a single intraperitoneal injection of STZ.

  • Monitor blood glucose levels to confirm the diabetic status.

  • After a period of sustained hyperglycemia to allow for the development of neuropathy (typically 4-8 weeks), divide the animals into experimental groups (e.g., vehicle control, free R-ALA, R-ALA nanoparticle formulation).

  • Administer the respective formulations orally via gavage daily for the duration of the study (e.g., 4 weeks).

  • Perform behavioral tests to assess neuropathic pain at baseline and at regular intervals throughout the treatment period.

  • At the end of the study, collect blood and tissue samples (e.g., sciatic nerve, spinal cord) for biochemical and histological analysis.

Signaling Pathways and Experimental Workflows

R-ALA Signaling Pathways

R-ALA exerts its therapeutic effects through the modulation of key cellular signaling pathways involved in antioxidant defense and energy metabolism.

R_ALA_Signaling cluster_0 Antioxidant Response cluster_1 Energy Metabolism R_ALA R-ALA Nrf2 Nrf2 Activation R_ALA->Nrf2 ARE ARE Binding Nrf2->ARE Antioxidant_Enzymes Increased Antioxidant Enzyme Expression (HO-1, NQO1) ARE->Antioxidant_Enzymes R_ALA2 R-ALA AMPK AMPK Activation R_ALA2->AMPK PGC1a PGC-1α Upregulation AMPK->PGC1a Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis

Figure 1: R-ALA modulates the Nrf2 and AMPK signaling pathways.

R-ALA activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of antioxidant responses.[14][15] This leads to the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[15] Additionally, R-ALA can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, which in turn can promote mitochondrial biogenesis through the upregulation of PGC-1α.[16][17]

Experimental Workflow for In Vivo Study

The following diagram illustrates a typical workflow for an in vivo study evaluating an R-ALA delivery system.

experimental_workflow start Formulation Preparation char Physicochemical Characterization (Size, EE%) start->char admin Daily Oral Administration char->admin animal_model Animal Model Induction (e.g., STZ-induced diabetes) grouping Animal Grouping and Acclimatization animal_model->grouping grouping->admin behavior Behavioral Testing (e.g., von Frey) admin->behavior Repeated Measures biochem Biochemical Analysis (Blood/Tissue) admin->biochem histology Histological Evaluation admin->histology end Data Analysis and Conclusion behavior->end biochem->end histology->end

Figure 2: Workflow for preclinical evaluation of R-ALA delivery systems.

Conclusion

The development of advanced delivery systems for this compound is a critical step towards realizing its full therapeutic potential. Nanoparticulate formulations, including chitosan nanoparticles, solid lipid nanoparticles, and liposomes, as well as self-emulsifying systems, have demonstrated significant improvements in bioavailability and efficacy in preclinical models. The protocols and data presented herein provide a valuable resource for researchers and drug development professionals working to advance R-ALA-based therapies. Further investigation and optimization of these delivery systems will be essential for their successful clinical translation.

References

Application Notes and Protocols: R(+)-Alpha Lipoic Acid Sodium in Neuroprotection Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R(+)-Alpha Lipoic Acid (R-ALA), a naturally occurring antioxidant, and its more soluble sodium salt, R(+)-Alpha Lipoic Acid Sodium, are subjects of intense research for their neuroprotective potential. This powerful antioxidant is unique in its ability to act in both aqueous and lipid environments, allowing it to cross the blood-brain barrier and exert its effects within the central nervous system.[1] R-ALA and its reduced form, dihydrolipoic acid (DHLA), form a potent redox couple that can scavenge reactive oxygen species (ROS), chelate metals, and regenerate other endogenous antioxidants like glutathione (B108866), vitamin C, and vitamin E.[1][2][3][4] These properties make this compound a promising therapeutic agent for a range of neurodegenerative diseases and neuronal injuries where oxidative stress and inflammation are key pathological features.[1][2][5][6]

These application notes provide an overview of the mechanisms of action of this compound and detailed protocols for its use in various in vitro and in vivo neuroprotection assays.

Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through multiple interconnected pathways:

  • Direct Antioxidant Activity: R-ALA and DHLA directly scavenge a variety of reactive oxygen species, mitigating oxidative damage to neurons.[2][3]

  • Indirect Antioxidant Activity via Nrf2 Pathway Activation: R-ALA is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][8][9] Nrf2 is a transcription factor that upregulates the expression of a wide array of antioxidant and cytoprotective genes, including those for enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[7][8][10]

  • Mitochondrial Protection: R-ALA improves mitochondrial function by enhancing the activity of mitochondrial respiratory chain complexes, increasing ATP production, and reducing mitochondrial superoxide production.[11][12][13][14]

  • Anti-inflammatory Effects: R-ALA can suppress the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, thereby reducing neuroinflammation.[10][15]

  • Modulation of Apoptotic Pathways: R-ALA has been shown to inhibit apoptosis by regulating the expression of key proteins in apoptotic cascades, such as p53 and caspases.[16][17]

Signaling Pathways

Nrf2/ARE Signaling Pathway

This compound activates the Nrf2 pathway, a primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Oxidative or electrophilic stress, or the presence of Nrf2 activators like R-ALA, leads to the dissociation of Nrf2 from Keap1. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, initiating their transcription.

Nrf2_Pathway cluster_nucleus Cytoplasm -> Nucleus R_ALA R(+)-Alpha Lipoic Acid Sodium Keap1_Nrf2 Keap1-Nrf2 Complex R_ALA->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases ARE ARE Nrf2->ARE Binds to Nucleus Nucleus Antioxidant_Genes Antioxidant Genes (e.g., SOD, CAT, GPx) ARE->Antioxidant_Genes Activates transcription Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection Promotes

Caption: Nrf2/ARE signaling pathway activation by this compound.

Mitochondrial Protection Pathway

Mitochondrial dysfunction is a hallmark of many neurodegenerative diseases. This compound can mitigate this by improving the function of the electron transport chain, leading to increased ATP production and a reduction in the generation of harmful reactive oxygen species.

Mitochondrial_Protection R_ALA R(+)-Alpha Lipoic Acid Sodium Mitochondria Mitochondria R_ALA->Mitochondria Acts on ETC Electron Transport Chain (Complexes I-IV) R_ALA->ETC Enhances activity of Mitochondria->ETC Contains ATP Increased ATP Production ETC->ATP Leads to ROS Reduced ROS Production ETC->ROS Leads to Neuronal_Health Improved Neuronal Health and Function ATP->Neuronal_Health Supports ROS->Neuronal_Health Contributes to

Caption: Mitochondrial protection pathway mediated by this compound.

Experimental Protocols

In Vitro Neuroprotection Assays

This protocol describes a general workflow for assessing the neuroprotective effects of this compound against oxidative stress induced by agents like hydrogen peroxide (H₂O₂) or glutamate (B1630785) in neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neurons.

In_Vitro_Workflow Start Start: Seed Neuronal Cells Pretreat Pre-treatment with This compound (various concentrations) Start->Pretreat Induce Induce Oxidative Stress (e.g., H₂O₂, Glutamate) Pretreat->Induce Incubate Incubate for 24-48 hours Induce->Incubate Assess Assess Neuroprotection Incubate->Assess Viability Cell Viability Assay (MTT, LDH) Assess->Viability ROS ROS Measurement (DCFH-DA) Assess->ROS Apoptosis Apoptosis Assay (Annexin V/PI, TUNEL) Assess->Apoptosis Western Western Blot (Nrf2, Keap1, HO-1, Caspases) Assess->Western

Caption: Workflow for an in vitro oxidative stress neuroprotection assay.

Detailed Methodology:

  • Cell Culture: Plate neuronal cells (e.g., SH-SY5Y at 1x10⁴ cells/well in a 96-well plate) and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 10, 50, 100, 250 µM) for a specified duration (e.g., 2-24 hours).[18] A vehicle control (culture medium) should be included.

  • Induction of Oxidative Stress: Add the oxidative agent (e.g., 100 µM H₂O₂) to the wells (except for the control group) and incubate for the desired time (e.g., 24 hours).

  • Assessment of Neuroprotection:

    • Cell Viability: Measure cell viability using the MTT assay or quantify cytotoxicity by measuring lactate (B86563) dehydrogenase (LDH) release.

    • ROS Production: Determine intracellular ROS levels using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

    • Apoptosis: Assess apoptosis using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry or by TUNEL assay.

    • Protein Expression: Analyze the expression levels of key proteins in the Nrf2 and apoptotic pathways (e.g., Nrf2, Keap1, HO-1, cleaved caspase-3) via Western blotting.[7][15]

In Vivo Neuroprotection Assays

This protocol outlines a general workflow for evaluating the neuroprotective effects of this compound in a rat or mouse model of stroke, induced by middle cerebral artery occlusion (MCAO).

In_Vivo_Workflow Start Start: Acclimatize Animals (e.g., Sprague-Dawley Rats) Treatment Administer this compound (e.g., 20-100 mg/kg, i.p.) or Vehicle Start->Treatment MCAO Induce MCAO (e.g., 90 min) Treatment->MCAO Pre- or Post-treatment Reperfusion Reperfusion (e.g., 24 h) MCAO->Reperfusion Assessment Post-Reperfusion Assessment Reperfusion->Assessment Neurobehavioral Neurobehavioral Scoring Assessment->Neurobehavioral Infarct Infarct Volume Measurement (TTC Staining) Assessment->Infarct Biochemical Biochemical Assays on Brain Tissue (MDA, SOD, GPx, Cytokines) Assessment->Biochemical Histo Histopathology Assessment->Histo

Caption: Workflow for an in vivo cerebral ischemia-reperfusion neuroprotection assay.

Detailed Methodology:

  • Animal Model: Use adult male Sprague-Dawley rats (250-300g).

  • Drug Administration: Administer this compound (e.g., 20, 50, or 100 mg/kg) or vehicle (saline) intraperitoneally (i.p.) at a specific time point relative to ischemia (e.g., 30 minutes before MCAO or immediately after reperfusion).[6][19]

  • MCAO Surgery: Induce transient focal cerebral ischemia by occluding the middle cerebral artery for a defined period (e.g., 90 minutes), followed by reperfusion.[19]

  • Post-Reperfusion Assessment (e.g., at 24 or 48 hours):

    • Neurological Deficit Scoring: Evaluate neurological function using a standardized scoring system.

    • Infarct Volume Measurement: Sacrifice the animals, and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.

    • Biochemical Analysis: Homogenize brain tissue from the ischemic hemisphere to measure levels of oxidative stress markers (e.g., malondialdehyde - MDA), antioxidant enzyme activities (e.g., SOD, GPx), and inflammatory cytokines (e.g., TNF-α, IL-1β).[2][19]

    • Histopathology: Perform histological analysis (e.g., H&E staining) to assess neuronal damage.

Data Presentation

In Vitro Studies: Neuroprotective Effects of Alpha Lipoic Acid
Cell LineInsultALA ConcentrationOutcome MeasureResultReference
BV2 microgliaAβ₂₅₋₃₅ (25 µM)100 µMCell ViabilityRescued Aβ-induced decrease[15]
BV2 microgliaAβ₂₅₋₃₅ (25 µM)100 µMIL-6, IL-1β, TNF-α, IFN-γInhibited Aβ-induced increase[15]
BV2 microgliaAβ₂₅₋₃₅ (25 µM)100 µMNO, iNOSRepressed Aβ-induced increase[15]
PC12 cellsMPP+Not specifiedPCNA expressionIncreased[17]
PC12 cellsMPP+Not specifiedCell ApoptosisReduced[17]
SH-SY5Y-APP₆₉₅-100 µM, 1 mMATP levelsSignificantly increased[11][12]
SH-SY5Y-MOCK-100 µM, 1 mMATP levelsSignificantly increased[11][12]
SH-SY5Y-APP₆₉₅-100 µM, 1 mMROS levelsSignificantly lower[11][12]
SH-SY5Y-MOCK-100 µM, 1 mMROS levelsSignificantly lower[11][12]
hSOD1ᴳ⁹³ᴬ NSC34-50, 100, 125 µMCell ViabilitySignificantly increased[18]
HCECsHigh Glucose (25 mM)25 µMIntracellular AGEsSignificantly reduced[20]
HCECsHigh Glucose (25 mM)25 µMROS productionSignificantly inhibited[20]
HCECsHigh Glucose (25 mM)25 µMCAT, SOD2 expressionSignificantly activated[20]
In Vivo Studies: Neuroprotective Effects of Alpha Lipoic Acid
Animal ModelInsultALA DosageOutcome MeasureResultReference
RatsStroke (MCAO)20 mg/kgNeuroproliferationEnhanced[6]
MiceDapsone (DDS) treatment25 mg/kgIL-1βReversed DDS-induced increase[2]
MiceDapsone (DDS) treatment25 mg/kgBDNFReversed DDS-induced decrease[2]
MiceDapsone (DDS) treatment25 mg/kgGSH, SOD, CATRestored antioxidant levels[2]
MiceDapsone (DDS) treatment25 mg/kgLipid peroxidation, Iron accumulationReduced oxidative damage[2]
RatsNab-paclitaxelNot specifiedNrf2, HO-1, NQO1 protein expressionSignificantly increased[7]
RatsChronic Constriction InjuryNot specifiedPaw Withdrawal Threshold/LatencySignificantly reversed CCI-induced changes[16]
RatsCerebral I/RNot specifiedInfarction size, Brain water contentSignificantly decreased[19]
RatsCerebral I/RNot specifiedMDA, NODecreased[19]
RatsCerebral I/RNot specifiedT-AOC, SODEnhanced activities[19]
RatsRadiation200 mg/kgMDA levels in brainstemReduced[21]
RatsRadiation200 mg/kgSOD, CAT activity, TAC levelsIncreased[21]
RatsHaloperidol100 mg/kgSOD, GPx levelsSignificantly reversed decrease[3]
RatsSpinal Cord Injury50 mg/kgGSH contentReversed SCI-induced decrease[22]
RatsSpinal Cord Injury50 mg/kgMPO activityReduced[22][23]
RatsSalt-induced hypertensionNot specifiedMitochondrial MDA in RVLMDecreased[24]
RatsSalt-induced hypertensionNot specifiedMitochondrial SOD, GSH in RVLMIncreased[24]

Conclusion

This compound is a versatile and potent neuroprotective agent with a well-documented ability to counteract oxidative stress, inflammation, and mitochondrial dysfunction. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments to further investigate its therapeutic potential in various neurological disorders. The multifaceted mechanism of action of this compound makes it an attractive candidate for further development as a neuroprotective drug.

References

Application Notes and Protocols: R(+)-Alpha Lipoic Acid Sodium in the Study of Diabetic Complications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia, which leads to a cascade of cellular events culminating in severe long-term complications. These complications, including neuropathy, nephropathy, retinopathy, and cardiovascular disease, are major causes of morbidity and mortality in diabetic patients. Oxidative stress, resulting from an overproduction of reactive oxygen species (ROS), is a key pathogenic factor in the development of these complications.[1][2][3] R(+)-alpha-lipoic acid (R-ALA), a naturally occurring antioxidant, and its sodium salt, R(+)-Alpha Lipoic Acid Sodium, have emerged as promising therapeutic agents due to their ability to counteract oxidative stress and modulate key signaling pathways involved in diabetic complications.[3][4][5] The sodium salt form of R-ALA offers improved aqueous solubility and bioavailability, making it a preferred formulation for research and clinical applications.[4][6]

These application notes provide a comprehensive overview of the use of this compound in the study of diabetic complications, summarizing key quantitative data from preclinical and clinical studies, detailing experimental protocols, and illustrating the underlying signaling pathways.

Data Presentation: Efficacy of this compound in Diabetic Complications

The following tables summarize the quantitative outcomes from various studies investigating the effects of R(+)-Alpha Lipoic Acid (R-ALA) and its sodium salt on diabetic complications.

Table 1: Diabetic Retinopathy
ParameterAnimal Model/ Study PopulationTreatment GroupControl Group (Diabetic)OutcomeReference
Acellular Capillaries ( ac/mm ²)Streptozotocin-induced diabetic rats22 ± 457.1 ± 10.693% reduction in acellular capillaries with R-(+)-α-lipoic acid treatment.[7][7]
Pericyte Dropout (%)Streptozotocin-induced diabetic rats1,656 ± 134 pericytes/mm²1,294 ± 94 pericytes/mm²56% reduction in pericyte dropout with R-(+)-α-lipoic acid treatment.[7][7]
TUNEL-positive retinal capillary cellsStreptozotocin-induced diabetic ratsSignificantly lower than diabetic groupSignificantly higher than normal and treated groupsα-lipoic acid administration inhibited retinal capillary cell apoptosis.[8][8]
Acellular Capillaries (number)Streptozotocin-induced diabetic rats1.23.4α-lipoic acid administration reduced the number of acellular capillaries.[8][8]
VEGF Protein LevelsStreptozotocin-induced diabetic ratsReduced by 43%IncreasedR-(+)-α-lipoic acid treatment reduced VEGF upregulation.[7][7]
Angiopoietin-2 (Ang-2) Protein LevelsStreptozotocin-induced diabetic ratsBelow detection limitsDetectable levelsR-(+)-α-lipoic acid treatment completely reduced Ang-2 upregulation.[7][7]
NF-κB p65 Expression and ActivationStreptozotocin-induced diabetic ratsCompletely preventedIncreasedR-(+)-α-lipoic acid completely prevented NF-κB activation.[7][7]
Table 2: Diabetic Nephropathy
ParameterAnimal Model/ Study PopulationTreatment GroupControl Group (Diabetic)OutcomeReference
Urine Protein ExcretionGoto-Kakisaki (GK) diabetic ratsSignificantly improvedSignificantly increasedα-lipoic acid protected renal function.[9]
Malondialdehyde (MDA) Levels in Renal HomogenateGoto-Kakisaki (GK) diabetic ratsSignificantly improvedSignificantly increasedα-lipoic acid reduced oxidative stress.[9]
Glutathione (GSH) and Superoxide Dismutase (SOD) Levels in Renal HomogenateGoto-Kakisaki (GK) diabetic ratsSignificantly improvedSignificantly decreasedα-lipoic acid improved antioxidant defense.[9]
NF-κB, p22phox, and p47phox mRNA Expression in Renal TissueGoto-Kakisaki (GK) diabetic ratsSignificantly improvedSignificantly increasedα-lipoic acid reduced inflammatory and oxidative stress markers.[9]
24h Urine Albumin Excretion RatePatients with diabetesStandardized mean difference = -2.27-ALA supplementation decreased 24h urine albumin excretion rate.[10][10]
Urine Albumin to Creatinine (B1669602) Ratio (mg/g)Patients with diabetesMean difference = -26.96-ALA supplementation significantly decreased the urine albumin to creatinine ratio.[10][10]
Table 3: Diabetic Neuropathy
ParameterStudy PopulationTreatment GroupControl Group (Placebo)OutcomeReference
Total Symptom Score (TSS)Patients with symptomatic peripheral neuropathySignificant reductionLess reductionIntravenous alpha-lipoic acid (600 mg/day) for 3 weeks significantly reduced neuropathic symptoms.[11][12][13][11][12][13]
Neuropathy Impairment Score (NIS)Patients with mild-to-moderate DSPNSignificant improvementNo significant change4-year treatment with ALA (600 mg/day) resulted in a clinically meaningful improvement.[14][14]
Neuropathy Impairment Score - Lower Limbs (NIS-LL)Patients with mild-to-moderate DSPNSignificant improvementNo significant change4-year treatment with ALA (600 mg/day) resulted in a clinically meaningful improvement.[14][14]
Heart Rate Variability (HRV)NIDDM patients with cardiac autonomic neuropathySignificant improvement in 2 out of 4 parametersNo significant improvementOral treatment with 800 mg/day alpha-lipoic acid for 4 months improved cardiac autonomic dysfunction.[11][11]
Table 4: Diabetic Cardiovascular Complications
ParameterStudy PopulationTreatment GroupControl GroupOutcomeReference
Sudden Cardiac Death (SCD)Geriatric diabetic patients with dysautonomia25% SCD44% SCDMaintenance (r)-ALA treatment resulted in a 43% Relative Risk Reduction in SCD.[15][15]
High Sympathovagal Balance (SB>2.5)Geriatric diabetic patients with dysautonomiaDecreased from 21.7% to 12%No significant change(r)-ALA treatment significantly reduced the proportion of patients with high sympathovagal balance.[15][15]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the studies of this compound and diabetic complications.

Protocol 1: Induction of Diabetes in a Rat Model

Objective: To induce a diabetic state in rats to study diabetic complications.

Materials:

  • Male Wistar or Sprague-Dawley rats (8 weeks old)

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer (0.1 M, pH 4.5)

  • Glucometer and glucose test strips

  • This compound

Procedure:

  • Fast the rats overnight.

  • Prepare a fresh solution of STZ in cold citrate buffer immediately before use.

  • Induce diabetes by a single intraperitoneal injection of STZ (e.g., 60 mg/kg body weight).

  • Confirm the diabetic state 72 hours after STZ injection by measuring blood glucose levels from the tail vein. Rats with blood glucose levels >250 mg/dL are considered diabetic.

  • Divide the diabetic rats into a control group (receiving vehicle) and a treatment group.

  • Administer this compound to the treatment group, for example, by intraperitoneal injection (e.g., 60 mg/kg body weight) or mixed in the diet, for the duration of the study (e.g., 30 weeks for retinopathy studies).[16]

  • Monitor blood glucose levels and body weight regularly throughout the experiment.

Protocol 2: Quantitative Morphometry of Retinal Capillaries

Objective: To quantify acellular capillaries and pericyte loss in the retinas of diabetic rats.

Materials:

  • Rat eyes

  • Formalin (10%)

  • Trypsin solution (3% in 0.1 M Tris buffer, pH 7.8)

  • Periodic acid-Schiff (PAS) stain

  • Hematoxylin (B73222)

  • Microscope with an imaging system

  • Image analysis software

Procedure:

  • Enucleate the eyes and fix them in 10% formalin.

  • Isolate the retina and wash it in distilled water.

  • Incubate the retina in the trypsin solution at 37°C for 1-3 hours to digest the non-vascular tissue.

  • Gently separate the retinal vascular network from the digested tissue under a dissecting microscope.

  • Mount the isolated vascular network on a glass slide.

  • Perform PAS staining to visualize the basement membrane and counterstain with hematoxylin to visualize the nuclei.

  • Acquire images of the retinal vasculature at a specific magnification (e.g., 200x).

  • Quantify the number of acellular capillaries (capillary-sized vessel tubes with no nuclei) per unit area (e.g., mm²).[8]

  • Count the number of pericyte nuclei and endothelial cell nuclei to determine the pericyte-to-endothelial cell ratio and quantify pericyte loss.

Protocol 3: TUNEL Staining for Retinal Apoptosis

Objective: To detect and quantify apoptotic cells in the retina.

Materials:

  • Paraffin-embedded retinal sections

  • Xylene

  • Ethanol (B145695) (graded series: 100%, 95%, 90%, 80%, 70%)

  • Proteinase K

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Deparaffinize the retinal sections in xylene and rehydrate through a graded series of ethanol to distilled water.[16]

  • Permeabilize the tissue by incubating with Proteinase K.[16]

  • Perform the TUNEL assay according to the manufacturer's instructions. This typically involves incubating the sections with a mixture of Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.

  • Counterstain the nuclei with DAPI.

  • Mount the sections with an anti-fade mounting medium.

  • Visualize the sections under a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence, while all nuclei will show blue fluorescence from DAPI.

  • Quantify the number of TUNEL-positive cells per retinal area or per retinal layer (e.g., ganglion cell layer, inner nuclear layer).

Protocol 4: NF-κB Activation Assay (Electrophoretic Mobility Shift Assay - EMSA)

Objective: To determine the activation of NF-κB in tissues.

Materials:

  • Tissue samples (e.g., retinal or renal tissue)

  • Nuclear extraction buffer

  • Double-stranded oligonucleotide probe containing the NF-κB consensus sequence, labeled with ³²P or a non-radioactive label

  • Poly(dI-dC)

  • Loading buffer

  • Polyacrylamide gel

  • Electrophoresis apparatus

  • Phosphorimager or chemiluminescence detection system

Procedure:

  • Isolate nuclear extracts from the tissue samples.

  • Quantify the protein concentration in the nuclear extracts.

  • Set up the binding reaction by incubating the nuclear extract with the labeled NF-κB probe in the presence of poly(dI-dC) (to prevent non-specific binding).

  • For competition assays (to confirm specificity), add a 50-fold excess of unlabeled "cold" probe to a separate reaction.

  • Separate the protein-DNA complexes by non-denaturing polyacrylamide gel electrophoresis.

  • Dry the gel and expose it to a phosphor screen or X-ray film (for radioactive probes) or perform detection according to the non-radioactive kit instructions.

  • The presence of a shifted band indicates the binding of NF-κB to the DNA probe, and the intensity of this band corresponds to the level of NF-κB activation.

Signaling Pathways and Mechanisms of Action

This compound exerts its protective effects against diabetic complications by modulating several key signaling pathways.

Hyperglycemia-Induced Oxidative Stress and NF-κB Activation

Hyperglycemia leads to an overproduction of reactive oxygen species (ROS) through various mechanisms, including the mitochondrial electron transport chain. This increased oxidative stress is a central player in the pathogenesis of diabetic complications. ROS can activate the transcription factor Nuclear Factor-kappa B (NF-κB), which in turn upregulates the expression of pro-inflammatory cytokines, adhesion molecules, and pro-apoptotic factors, contributing to tissue damage. R-ALA, as a potent antioxidant, can directly scavenge ROS and regenerate other endogenous antioxidants like glutathione, thereby reducing oxidative stress.[3] By mitigating oxidative stress, R-ALA prevents the activation of NF-κB and the downstream inflammatory and apoptotic cascades.[7]

G cluster_0 Hyperglycemia cluster_1 Cellular Stress cluster_2 Signaling Cascade cluster_3 Pathological Outcomes cluster_4 Therapeutic Intervention Hyperglycemia Hyperglycemia ROS Increased ROS (Oxidative Stress) Hyperglycemia->ROS NFkB NF-κB Activation ROS->NFkB Inflammation Inflammation (Cytokines, Adhesion Molecules) NFkB->Inflammation Apoptosis Apoptosis NFkB->Apoptosis Complications Diabetic Complications (Retinopathy, Nephropathy, etc.) Inflammation->Complications Apoptosis->Complications RALA R(+)-Alpha Lipoic Acid Sodium RALA->ROS Inhibits

Caption: R-ALA's role in mitigating hyperglycemia-induced damage.

Experimental Workflow for Evaluating R-ALA in a Diabetic Retinopathy Model

The following diagram illustrates a typical experimental workflow for assessing the efficacy of this compound in a preclinical model of diabetic retinopathy.

G cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis cluster_3 Phase 4: Data Interpretation Induction Induce Diabetes in Rats (e.g., STZ injection) Grouping Randomize into Groups: - Normal Control - Diabetic Control - R-ALA Treated Induction->Grouping Treatment Administer R-ALA or Vehicle (e.g., daily for 30 weeks) Grouping->Treatment Tissue Tissue Collection (Retinas) Treatment->Tissue Histology Histological Analysis: - Quantitative Morphometry - TUNEL Staining Tissue->Histology Biochemistry Biochemical Analysis: - Western Blot (VEGF, Ang-2) - EMSA (NF-κB) Tissue->Biochemistry Analysis Statistical Analysis and Interpretation of Results Histology->Analysis Biochemistry->Analysis

Caption: Workflow for R-ALA in diabetic retinopathy studies.

Conclusion

This compound is a well-documented and effective compound for the study and potential treatment of diabetic complications. Its potent antioxidant and anti-inflammatory properties, mediated in part through the inhibition of the NF-κB signaling pathway, have been demonstrated to ameliorate the pathological changes associated with diabetic retinopathy, nephropathy, neuropathy, and cardiovascular disease in a variety of preclinical and clinical settings. The protocols and data presented in these application notes provide a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound in the management of diabetes and its debilitating complications.

References

Application Notes and Protocols for Cell Viability Assays with R(+)-Alpha Lipoic Acid Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R(+)-Alpha Lipoic Acid (R-ALA), a naturally occurring antioxidant, and its more stable and bioavailable sodium salt, R(+)-Alpha Lipoic Acid Sodium, have garnered significant interest in cellular research.[1][2][3] R-ALA has demonstrated a dual role, acting as a protective agent against oxidative stress-induced apoptosis in normal cells while promoting apoptosis in various cancer cell lines.[4][5] This differential effect makes it a compelling compound for investigation in drug development and cellular biology. These application notes provide detailed protocols for assessing the effects of this compound on cell viability using common in vitro assays.

Data Presentation: Effects of R(+)-Alpha Lipoic Acid on Cancer Cell Viability

The following tables summarize the dose-dependent effects of R-ALA on the viability of various cancer cell lines, as determined by colorimetric assays such as MTT and WST-1.

Table 1: Effect of R-Alpha Lipoic Acid on Breast Cancer Cell Viability

Cell LineConcentration (µmol/L)Incubation Time (hours)Percent Decrease in Cell ViabilityAssay Method
MDA-MB-23125048Significant Decrease (P < 0.05)MTT
MDA-MB-23150048Significant Decrease (P < 0.05)MTT
MDA-MB-231100048Significant Decrease (P < 0.05)MTT
MCF-710024Significant Decrease (p<0.001)MTT
MCF-750024Significant Decrease (p<0.001)MTT
SkBr32.5 mM48Significant DecreaseWST-1
SkBr35 mM48Significant DecreaseWST-1
SkBr37.5 mM48Significant DecreaseWST-1

Table 2: Effect of R-Alpha Lipoic Acid on Neuroblastoma Cell Viability

Cell LineConcentration (mM)Incubation Time (hours)Percent Decrease in Cell ViabilityAssay Method
Kelly2.548Significant DecreaseWST-1
Kelly548Significant DecreaseWST-1
Kelly7.548Significant DecreaseWST-1
SK-N-SH2.548Significant DecreaseWST-1
SK-N-SH548Significant DecreaseWST-1
SK-N-SH7.548Significant DecreaseWST-1
Neuro-2a2.548Significant DecreaseWST-1
Neuro-2a548Significant DecreaseWST-1
Neuro-2a7.548Significant DecreaseWST-1

Experimental Protocols

Preparation of this compound Stock Solution

This compound is more water-soluble than its free acid form.[2][6]

  • Materials:

    • This compound powder

    • Sterile phosphate-buffered saline (PBS) or cell culture medium

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • In a sterile microcentrifuge tube, dissolve the this compound powder in sterile PBS or serum-free cell culture medium to create a concentrated stock solution (e.g., 100 mM).

    • Vortex thoroughly until the powder is completely dissolved.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile tube.

    • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. Prepare fresh working dilutions for each experiment.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Materials:

    • Cells of interest

    • 96-well plates

    • Complete culture medium

    • This compound working solutions

    • MTT solution (5 mg/mL in PBS)[7]

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[8]

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[7]

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.[7] Include a vehicle control (medium with the same final concentration of the solvent used for the stock solution, if any).

    • Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.[7]

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).[7]

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[7]

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Measure the absorbance at 570 nm using a microplate reader.[7]

    • Calculate cell viability as a percentage of the vehicle control.[7]

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged membranes.[9][10]

  • Materials:

    • Cells of interest

    • 96-well plates

    • Complete culture medium

    • This compound working solutions

    • LDH cytotoxicity assay kit

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat cells with various concentrations of this compound and a vehicle control for the desired time period.

    • After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[9]

    • Add the substrate mix from the LDH assay kit to each well.[9]

    • Incubate the plate at room temperature for the time specified in the kit's instructions (typically 30 minutes), protected from light.[9]

    • Add the stop solution provided in the kit.[9]

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

    • Determine cytotoxicity by comparing the LDH activity in the treated wells to that of the control wells.

Signaling Pathways and Workflows

Signaling Pathway of R-Alpha Lipoic Acid Induced Apoptosis in Cancer Cells

R-ALA can induce apoptosis in cancer cells through both caspase-dependent and caspase-independent pathways.[4][5] This process is often mediated by an increase in intracellular calcium and the modulation of Bcl-2 family proteins.[4][11]

R_ALA_Apoptosis_Pathway RALA R(+)-Alpha Lipoic Acid Sodium Ca_increase ↑ Intracellular Ca²⁺ RALA->Ca_increase Bcl2_family Modulation of Bcl-2 family (↓ Bcl-2, ↑ Bax) RALA->Bcl2_family Akt_inhibition ↓ Akt Pathway RALA->Akt_inhibition Mitochondria Mitochondria Ca_increase->Mitochondria CytoC Cytochrome c release Mitochondria->CytoC AIF AIF release Mitochondria->AIF Caspase Caspase Activation CytoC->Caspase Apoptosis_caspase Caspase-Dependent Apoptosis Caspase->Apoptosis_caspase Apoptosis_caspase_ind Caspase-Independent Apoptosis AIF->Apoptosis_caspase_ind Bcl2_family->Mitochondria Cell_cycle_arrest Cell Cycle Arrest Akt_inhibition->Cell_cycle_arrest Cell_cycle_arrest->Apoptosis_caspase

Caption: R-ALA induced apoptosis signaling pathway in cancer cells.

Experimental Workflow for Cell Viability Assays

The following diagram illustrates a typical workflow for assessing the effect of this compound on cell viability.

Cell_Viability_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding overnight_incubation Incubate overnight cell_seeding->overnight_incubation treatment Treat cells with R-ALA Sodium overnight_incubation->treatment incubation Incubate for 24/48/72 hours treatment->incubation assay Perform Viability Assay (e.g., MTT, LDH) incubation->assay read_plate Read absorbance/ fluorescence assay->read_plate data_analysis Data Analysis and Viability Calculation read_plate->data_analysis end End data_analysis->end

Caption: General workflow for cell viability experiments.

References

Application Notes and Protocols for Measuring Antioxidant Enzyme Activity Following R(+)-Alpha Lipoic Acid Sodium Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R(+)-Alpha Lipoic Acid (R-ALA), a naturally occurring antioxidant, and its sodium salt, a more stable and bioavailable form, are of significant interest in biomedical research and drug development for their potential therapeutic effects in conditions associated with oxidative stress.[1][2] R-ALA not only directly scavenges reactive oxygen species (ROS) but also regenerates other crucial antioxidants like vitamin C, vitamin E, and glutathione (B108866).[2][3] Furthermore, it plays a vital role as a cofactor for mitochondrial enzymes involved in energy metabolism.[3] A key mechanism of R-ALA's protective effects is its ability to upregulate endogenous antioxidant defense systems, including the primary antioxidant enzymes: Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).[4] This is often mediated through the activation of the Nrf2 signaling pathway.[4]

These application notes provide detailed protocols for the treatment of biological samples with R(+)-Alpha Lipoic Acid Sodium and the subsequent measurement of SOD, CAT, and GPx activities.

Data Presentation: Effects of R(+)-Alpha Lipoic Acid on Antioxidant Enzyme Activity

The following tables summarize the quantitative effects of R(+)-Alpha Lipoic Acid (ALA) treatment on the activities of Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) in various experimental models.

Table 1: In Vivo Effects of Alpha Lipoic Acid on Antioxidant Enzyme Activities

Species/ModelTissueALA DosageTreatment DurationSOD Activity ChangeCAT Activity ChangeGPx Activity ChangeReference
Rat (Wistar)Hippocampus10, 20, 30 mg/kg (i.p.)24 hoursNo significant alterationNot MeasuredNot Measured[5]
RatBrain100 mg/kg (p.o.)21 daysSignificant increaseNot MeasuredSignificant increase[6]
Rat (Insulin-Resistant)HypothalamusNot specifiedNot specifiedSignificant increaseSignificant increaseSignificant increase[7]
Hybrid GrouperSerum400-800 mg/kg (in diet)Not specifiedSignificant increaseSignificant increaseSignificant increase[8]
Hybrid GrouperLiver400-800 mg/kg (in diet)Not specifiedSignificant increaseSignificant increaseSignificant increase[8]

Table 2: In Vitro Effects of Alpha Lipoic Acid on Antioxidant Enzyme Activities

Cell Line/Primary CellsALA ConcentrationIncubation TimeSOD Activity ChangeCAT Activity ChangeGPx Activity ChangeReference
Human Corneal Epithelial Cells (HCECs)25 µM24 and 48 hoursSignificant activationSignificant activationNot Measured[9]
Rat Hepatocytes100 µM30 minutesNot directly measured, but protected against oxidant toxicityNot directly measured, but protected against oxidant toxicityNot directly measured, but protected against oxidant toxicity

Signaling Pathway and Experimental Workflow

Antioxidant Defense Pathway Activated by R(+)-Alpha Lipoic Acid

ALA_Nrf2_Pathway ALA R(+)-Alpha Lipoic Acid Sodium Keap1_Nrf2 Keap1-Nrf2 Complex ALA->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx) ARE->Antioxidant_Enzymes Promotes transcription of

R-ALA activates the Nrf2 signaling pathway.
General Experimental Workflow

Experimental_Workflow Start Start Cell_Culture Cell Culture or Animal Model Start->Cell_Culture Treatment R(+)-Alpha Lipoic Acid Sodium Treatment Cell_Culture->Treatment Sample_Prep Sample Preparation (Lysis/Homogenization) Treatment->Sample_Prep Protein_Assay Protein Quantification (e.g., BCA Assay) Sample_Prep->Protein_Assay Enzyme_Assays Antioxidant Enzyme Assays (SOD, CAT, GPx) Protein_Assay->Enzyme_Assays Data_Analysis Data Analysis and Interpretation Enzyme_Assays->Data_Analysis End End Data_Analysis->End

Workflow for measuring antioxidant enzyme activity.

Experimental Protocols

Protocol 1: In Vitro Treatment of Cultured Cells with this compound

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound

  • Sterile phosphate-buffered saline (PBS)

  • Cell culture plates/flasks

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Preparation of R-ALA Solution: Prepare a stock solution of this compound in sterile water or culture medium. Further dilute the stock solution to the desired final concentrations (e.g., 10 µM, 25 µM, 50 µM, 100 µM) in complete culture medium.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium without R-ALA).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Harvesting: After the incubation period, proceed with sample preparation for enzyme assays.

Protocol 2: Sample Preparation from Cultured Cells

Note: It is recommended to perform thorough washing steps to minimize potential interference from residual this compound in the culture medium.

Materials:

  • Treated cultured cells

  • Ice-cold PBS

  • Cell scraper (for adherent cells)

  • Ice-cold lysis buffer (e.g., RIPA buffer or a buffer compatible with downstream enzyme assays, typically containing a non-ionic detergent like Triton X-100)

  • Protease inhibitor cocktail

  • Microcentrifuge tubes

Procedure:

  • Washing: Place the culture dish on ice. Aspirate the treatment medium and wash the cells twice with ice-cold PBS to remove all traces of the medium.[9]

  • Lysis: Add an appropriate volume of ice-cold lysis buffer containing protease inhibitors to the cells. For adherent cells, use a cell scraper to detach the cells.[9]

  • Incubation: Transfer the cell lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.

  • Centrifugation: Centrifuge the lysate at 12,000-14,000 x g for 15-20 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins, and transfer it to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method such as the Bicinchoninic Acid (BCA) assay.

  • Storage: Use the lysate immediately for enzyme activity assays or store at -80°C for later use.

Protocol 3: Sample Preparation from Animal Tissues

Materials:

  • Animal tissue of interest

  • Ice-cold PBS

  • Ice-cold homogenization buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4, containing protease inhibitors)

  • Tissue homogenizer (e.g., Dounce or Potter-Elvehjem)

  • Microcentrifuge tubes

Procedure:

  • Tissue Excision: Euthanize the animal according to approved ethical protocols and immediately excise the tissue of interest.

  • Washing: Place the tissue in ice-cold PBS to wash away any blood. Blot the tissue dry.

  • Homogenization: Weigh the tissue and homogenize it in 5-10 volumes of ice-cold homogenization buffer.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Collect the supernatant for the enzyme assays.

  • Protein Quantification: Determine the protein concentration of the supernatant.

  • Storage: Use the homogenate immediately or store at -80°C.

Protocol 4: Superoxide Dismutase (SOD) Activity Assay (NBT Reduction Method)

This protocol is based on the ability of SOD to inhibit the photochemical reduction of nitroblue tetrazolium (NBT).

Materials:

  • Sample lysate/homogenate

  • Reaction mixture:

    • 50 mM potassium phosphate buffer (pH 7.8)

    • 13 mM methionine

    • 75 µM NBT

    • 2 µM riboflavin

    • 0.1 mM EDTA

  • 96-well microplate

  • Plate reader

Procedure:

  • Add sample lysate/homogenate to the wells of a 96-well plate.

  • Add the reaction mixture to each well.

  • Expose the plate to a uniform light source for 15-20 minutes to initiate the photochemical reaction.

  • Measure the absorbance at 560 nm.

  • One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the rate of NBT reduction.

Protocol 5: Catalase (CAT) Activity Assay

This protocol is based on the decomposition of hydrogen peroxide (H₂O₂), which can be monitored by the decrease in absorbance at 240 nm.

Materials:

  • Sample lysate/homogenate

  • 50 mM potassium phosphate buffer (pH 7.0)

  • 10 mM H₂O₂ solution (freshly prepared)

  • UV-transparent cuvettes or 96-well plate

  • Spectrophotometer or plate reader

Procedure:

  • Add phosphate buffer and sample to a cuvette or well.

  • Initiate the reaction by adding the H₂O₂ solution.

  • Immediately measure the decrease in absorbance at 240 nm for 1-3 minutes.

  • The molar extinction coefficient of H₂O₂ at 240 nm is 43.6 M⁻¹cm⁻¹.

  • One unit of catalase activity is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.

Protocol 6: Glutathione Peroxidase (GPx) Activity Assay (Coupled Reaction Method)

This protocol measures GPx activity indirectly by a coupled reaction with glutathione reductase (GR).[7] The oxidation of NADPH to NADP+ is monitored by a decrease in absorbance at 340 nm.[7]

Materials:

  • Sample lysate/homogenate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.6, containing 1 mM EDTA)

  • Glutathione reductase (GR)

  • Reduced glutathione (GSH)

  • NADPH

  • Substrate (e.g., tert-butyl hydroperoxide or cumene (B47948) hydroperoxide)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, GR, GSH, and NADPH.

  • Add the sample to the wells of a 96-well plate.

  • Add the reaction mixture to each well and incubate for a few minutes to allow for the reduction of any existing GSSG.

  • Initiate the reaction by adding the peroxide substrate.

  • Monitor the decrease in absorbance at 340 nm for several minutes.

  • The rate of decrease in absorbance is directly proportional to the GPx activity.

  • One unit of GPx activity is defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.

References

Troubleshooting & Optimization

Technical Support Center: R(+)-Alpha Lipoic Acid Sodium (Na-R-ALA)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols for working with R(+)-Alpha Lipoic Acid Sodium (Na-R-ALA) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Na-R-ALA) and why is its stability in aqueous solution a concern?

A1: R(+)-Alpha Lipoic Acid (R-ALA) is the naturally occurring, biologically active enantiomer of alpha-lipoic acid (ALA), a critical cofactor for mitochondrial enzymes involved in energy metabolism.[1][2] Its sodium salt, Na-R-ALA, is a water-soluble form developed to improve its otherwise low aqueous solubility.[3][4][5] However, R-ALA is inherently unstable and prone to degradation in aqueous solutions, particularly when exposed to heat, light, or acidic conditions.[1][6] This degradation, primarily through polymerization, leads to a loss of biological activity and can cause experimental variability, making stability a major concern for researchers.[6][7]

Q2: What are the primary factors that cause Na-R-ALA to degrade in solution?

A2: The primary factors that induce the degradation of Na-R-ALA in aqueous solutions are:

  • Low pH (Acidic Conditions): Acidic environments, such as those mimicking stomach acid (pH 1.2), significantly promote the polymerization of R-ALA.[1][7]

  • Elevated Temperature: R-ALA is heat-sensitive and readily polymerizes at temperatures above its melting point (46–49 °C).[1][6] Even at lower temperatures, heat accelerates the degradation process.

  • Light/UV Radiation: Exposure to light, particularly UV radiation, can also cause the decomposition of the 1,2-dithiolane (B1197483) ring, leading to degradation.[6][8]

Q3: What is the main degradation pathway for Na-R-ALA in an aqueous environment?

A3: The principal degradation pathway is polymerization.[1][7][9] Stress factors like heat or acid cause the opening of the strained 1,2-dithiolane ring in the R-ALA molecule.[10][11] This ring-opening generates reactive species that can then link together to form insoluble poly(disulfide) polymers, often observed as cloudiness or a precipitate in the solution.[9][11]

Q4: How does the stability of Na-R-ALA compare to non-salt R-ALA in solution?

A4: While Na-R-ALA is often marketed as "stabilized R-ALA" due to its improved solubility, its stability relative to free R-ALA can be condition-dependent. One study showed that at 70°C, Na-R-ALA was more stable than free R-ALA, though it still degraded by 30% after 24 hours.[1][6] Conversely, under conditions of 25°C and 100% relative humidity, the same study found that Na-R-ALA decomposed more rapidly than free R-ALA.[6] Therefore, the choice between the two forms depends on the specific experimental conditions.

Q5: How can I minimize the degradation of my Na-R-ALA stock solutions?

A5: To minimize degradation:

  • Control pH: Prepare solutions in a neutral or slightly alkaline buffer (pH 7-7.5). Avoid acidic conditions.

  • Work at Low Temperatures: Prepare solutions on ice and store them at recommended low temperatures (e.g., 2-8°C for short-term, ≤ -20°C for long-term).

  • Protect from Light: Use amber vials or cover containers with aluminum foil to prevent photodegradation.

  • Prepare Freshly: The most reliable practice is to prepare Na-R-ALA solutions immediately before use.

  • Consider Stabilizers: For formulation development, complexation with cyclodextrins has been shown to significantly enhance stability against both heat and acid.[1][2]

Q6: What are the optimal storage conditions for prepared Na-R-ALA aqueous solutions?

A6: For short-term storage (a few hours), solutions should be kept at 2-8°C and protected from light. For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended to prevent repeated freeze-thaw cycles. Always validate the stability under your specific storage conditions using an appropriate analytical method like HPLC.

Troubleshooting Guide

Problem 1: My Na-R-ALA solution has turned cloudy or formed a visible precipitate.

  • Probable Cause: This is a classic sign of R-ALA polymerization.[1][7] The solution's pH may have dropped, or it may have been exposed to excessive heat or light.

  • Recommended Actions:

    • Discard the solution. Do not use cloudy or precipitated solutions, as the concentration of active monomeric Na-R-ALA is unknown and the polymer may have different properties.

    • Verify the pH of your buffer or solvent. Ensure it is not acidic.

    • Review your preparation procedure. Were the solutions prepared on ice? Were they exposed to direct sunlight or high temperatures?

    • Prepare a fresh solution using the protocols outlined below, ensuring strict control over temperature and light exposure.

Problem 2: HPLC analysis shows a rapid and unexpected decrease in Na-R-ALA concentration.

  • Probable Cause: The active Na-R-ALA is degrading in your solution or experimental matrix. This confirms instability under your current conditions.

  • Recommended Actions:

    • Review Incubation Conditions: Check the temperature and pH of your experimental setup. These are the most likely causes of accelerated degradation.

    • Matrix Effects: Consider if other components in your solution (e.g., other reagents, cell culture media) are contributing to the degradation.

    • Run a Stability Test: Use the protocol below (4.2) to systematically test the stability of Na-R-ALA in your specific experimental buffer and conditions to determine its half-life.

    • Prepare Fresh: For kinetic experiments, it is crucial to prepare the Na-R-ALA solution immediately before starting the assay.

Problem 3: My HPLC chromatogram shows several new, unidentified peaks appearing over time.

  • Probable Cause: These are likely degradation products. While polymerization is a major pathway, other smaller, soluble degradation products can also form, especially under oxidative, photolytic, or extreme pH stress.[12][13]

  • Recommended Actions:

    • Characterize the Method: Ensure your HPLC method is "stability-indicating," meaning it can resolve the parent Na-R-ALA peak from all potential degradation products.

    • Perform a Forced Degradation Study: Use the protocol below (4.3) to intentionally degrade Na-R-ALA under various stress conditions (acid, base, oxidation). This will help you identify the retention times of major degradation products.

    • Adjust Experimental Conditions: The appearance of degradants indicates that the current conditions are too harsh. Modify the protocol to improve stability (e.g., lower temperature, adjust pH, add antioxidants if compatible with the experiment).

Data Summary: Stability of R-ALA and Na-R-ALA

The following table summarizes data on the degradation of free R-ALA and Na-R-ALA when exposed to high temperature and humidity, highlighting the importance of controlled environmental conditions.

CompoundTemperature (°C)Relative Humidity (%)Incubation Time (hours)Remaining R-ALA (%)
Free R-ALA 701005~30%
Na-R-ALA 70100587%
Na-R-ALA 701002470%
Free R-ALA 2510048~100%
Na-R-ALA 2510048~70%

Data synthesized from Nakagawa et al., Int. J. Mol. Sci. 2013.[1][6] This data illustrates that while Na-R-ALA is more resistant to high heat than free R-ALA, it can be less stable under conditions of high humidity at room temperature.[1][6]

Key Experimental Protocols

Protocol 4.1: Preparation of a Standard Na-R-ALA Aqueous Solution

  • Materials: Na-R-ALA powder, appropriate buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4), Type 1 ultrapure water, amber vials.

  • Procedure:

    • Pre-chill the buffer and all necessary labware (vials, pipette tips) on ice.

    • Weigh the required amount of Na-R-ALA powder in a protected environment (e.g., away from direct light).

    • Add the chilled buffer to the powder and vortex gently on a low setting until fully dissolved. Avoid vigorous shaking, which can introduce oxygen.

    • Perform any necessary dilutions using the same chilled buffer.

    • Use the solution immediately. If short-term storage is required, keep the vial on ice and protected from light.

Protocol 4.2: Stability Testing of Na-R-ALA Solution via HPLC

  • Objective: To determine the degradation rate of Na-R-ALA under specific conditions (e.g., buffer composition, temperature).

  • HPLC System Parameters (Example):

    • Column: Chiral stationary phase (e.g., CHIRALPAK AD-RH, 4.6 x 150 mm) to ensure enantiomeric purity.[6]

    • Mobile Phase: Isocratic mixture, e.g., 5 mM H₃PO₄ / Acetonitrile (70:30, v/v).[6]

    • Flow Rate: 0.6 mL/min.[6]

    • Detection Wavelength: 215 nm.[6]

    • Column Temperature: 25°C.[6]

  • Procedure:

    • Prepare the Na-R-ALA solution as described in Protocol 4.1.

    • Immediately inject the first sample (t=0) into the HPLC system to determine the initial concentration (peak area).

    • Incubate the remaining solution under the desired test conditions (e.g., in a 37°C water bath, protected from light).

    • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution, cool it immediately on ice if heated, and inject it into the HPLC.

    • Calculate the percentage of Na-R-ALA remaining at each time point relative to the t=0 sample.

Protocol 4.3: Forced Degradation Study (Acid/Base Stress)

  • Objective: To intentionally degrade Na-R-ALA to identify potential degradation products and validate the analytical method.

  • Procedure:

    • Acid Degradation:

      • Prepare a 1 mg/mL solution of Na-R-ALA.

      • Add an equal volume of 0.1 N HCl.

      • Incubate at 60°C for a defined period (e.g., 60 minutes), protected from light.[12][13]

      • Cool the solution, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.

    • Base Degradation:

      • Prepare a 1 mg/mL solution of Na-R-ALA.

      • Add an equal volume of 0.1 N NaOH.

      • Incubate at 60°C for a defined period (e.g., 60 minutes), protected from light.[12]

      • Cool the solution, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.

    • Analyze the stressed samples by HPLC and compare the chromatograms to that of an unstressed sample to identify new peaks.

Visual Guides

cluster_0 Na-R-ALA in Aqueous Solution cluster_1 Stress Factors cluster_2 Degradation Pathway NaRALA Na-R-ALA (Monomer) Active Form RingOpening Dithiolane Ring Opening Heat Heat (>40°C) Heat->RingOpening Acid Low pH (<6.0) Acid->RingOpening Light UV/Light Exposure Light->RingOpening Polymerization Polymerization RingOpening->Polymerization Result Formation of Insoluble Polymer (Precipitate / Cloudiness) Loss of Activity Polymerization->Result

Caption: Degradation pathway of Na-R-ALA in aqueous solution.

A 1. Prepare Na-R-ALA Solution (On ice, protected from light) B 2. Analyze Initial Sample (t=0) (HPLC Analysis) A->B C 3. Incubate Solution (Under specific test conditions, e.g., 37°C) B->C D 4. Collect Aliquots (At defined time points: t1, t2, ...) C->D E 5. Analyze Aliquots (HPLC Analysis) D->E F 6. Calculate % Remaining Na-R-ALA (Compare peak areas to t=0) E->F

Caption: Experimental workflow for Na-R-ALA stability testing.

start Solution appears unstable (Cloudy, loss of potency) check_visual Is there a visible precipitate/cloudiness? start->check_visual check_hplc Is instability confirmed by HPLC analysis? check_visual->check_hplc No cause_poly High probability of polymerization check_visual->cause_poly Yes check_conditions Review Experimental Conditions check_hplc->check_conditions Yes action_poly Action: 1. Discard solution 2. Review protocol for heat/acid/light exposure 3. Prepare fresh under controlled conditions cause_poly->action_poly check_ph Is pH acidic (<6.5)? check_conditions->check_ph check_temp Is temperature elevated (>25°C)? check_ph->check_temp No action_ph Action: Use a neutral/alkaline buffer (pH 7.0-7.5) check_ph->action_ph Yes check_light Is solution exposed to light? check_temp->check_light No action_temp Action: Prepare and handle solutions on ice or at 2-8°C check_temp->action_temp Yes action_light Action: Use amber vials or foil to protect from light check_light->action_light Yes end_node Problem Resolved check_light->end_node No action_ph->end_node action_temp->end_node action_light->end_node

Caption: Troubleshooting flowchart for Na-R-ALA solution instability.

References

Technical Support Center: R(+)-Alpha Lipoic Acid Sodium (Na-R-ALA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the in vitro polymerization of R(+)-Alpha Lipoic Acid Sodium (Na-R-ALA).

Frequently Asked Questions (FAQs)

Q1: What is this compound (Na-R-ALA) and why is it used?

A1: R(+)-Alpha Lipoic Acid (R-ALA) is the naturally occurring, biologically active enantiomer of alpha-lipoic acid, a potent antioxidant and essential cofactor for mitochondrial enzymes.[1] However, R-ALA is inherently unstable and prone to polymerization, which reduces its solubility and bioavailability.[1][2] The sodium salt form, Na-R-ALA, is used to improve stability, water solubility, and absorption.[1][3]

Q2: What causes Na-R-ALA to polymerize in vitro?

A2: Polymerization of Na-R-ALA is primarily caused by exposure to:

  • Heat: R-ALA has a low melting point (around 46-49°C) and polymerizes easily at temperatures above this.[4] Even at room temperature, gradual decomposition can occur.[4]

  • Low pH: Acidic conditions, such as those found in the stomach, can induce polymerization.[4][5]

  • Light: Exposure to light can also promote degradation and polymerization.[4]

  • Humidity: Na-R-ALA is hygroscopic, meaning it readily absorbs moisture from the air, which can lead to instability.[4]

Q3: How can I visually identify polymerized Na-R-ALA?

A3: Polymerized R-ALA often appears as an elastic, insoluble compound.[6] If your Na-R-ALA solution appears cloudy, has visible precipitates, or forms a gel-like substance, polymerization has likely occurred.

Q4: Is the S-enantiomer of alpha-lipoic acid also prone to polymerization?

A4: While the focus is often on the instability of the R-enantiomer, the S-enantiomer can ironically act as a stabilizer in racemic mixtures, to some extent preventing the polymerization of R-ALA.[2]

Q5: Are there more stable alternatives to Na-R-ALA?

A5: Yes, complexation of R-ALA with cyclodextrins has been shown to offer superior stability against heat, humidity, and low pH compared to Na-R-ALA.[4]

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Recommended Solution(s)
Cloudy or Precipitated Solution Polymerization due to improper storage or handling.Discard the solution. Prepare a fresh solution using the recommended protocol. Ensure the solid Na-R-ALA is stored in a cool, dark, and dry place, preferably under an inert gas.
High concentration of Na-R-ALA in the working solution.Prepare an intermediate dilution of the stock solution in pre-warmed media before making the final dilution.[7]
Inconsistent Experimental Results Degradation of Na-R-ALA in the stock solution or during the experiment.Prepare fresh stock solutions frequently and store them in single-use aliquots at -20°C or -80°C, protected from light.[7] Minimize the exposure of the working solution to light and elevated temperatures during your experiment.
Low Bioavailability in Cell Culture Polymerization of Na-R-ALA in the culture medium.Ensure the pH of the final working solution is within a stable range for Na-R-ALA. Prepare the working solution immediately before use.

Data Presentation

Table 1: Thermal Stability of R-Lipoic Acid Formulations

FormulationConditionRemaining R-ALA (%) after 5hRemaining R-ALA (%) after 24hRemaining R-ALA (%) after 48h
Free R-ALA70°C, 100% humidity~30%--
Na-R-ALA70°C, 100% humidity~87%~70%-
R-ALA-αCD Complex70°C, 100% humidity>95%>95%~97%
R-ALA-γCD Complex70°C, 100% humidity>95%>95%~100%

Data summarized from a study on the stability of R(+)-alpha lipoic acid.[4] This data highlights the enhanced thermal stability of R-ALA when complexed with cyclodextrins compared to the free acid and its sodium salt.

Table 2: Stability of R-Lipoic Acid Formulations at Low pH

FormulationConditionRemaining R-ALA (%) after 1h
Free R-ALApH 1.2, 37°C<50%
Na-R-ALApH 1.2, 37°C~60%
R-ALA-γCD ComplexpH 1.2, 37°C>90%

Data summarized from a study on the stability of R(+)-alpha lipoic acid under acidic conditions.[4] Complexation with cyclodextrins significantly protects R-ALA from degradation in a low pH environment.

Experimental Protocols

Protocol 1: Preparation of Na-R-ALA Stock Solution for In Vitro Experiments

Materials:

  • This compound (Na-R-ALA) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (B145695)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Vortex mixer

Procedure:

  • In a sterile, amber microcentrifuge tube, weigh the desired amount of Na-R-ALA powder.

  • Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock solution concentration (e.g., 100 mM).

  • Vortex the solution thoroughly until the Na-R-ALA is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but prolonged exposure to heat should be avoided.[7]

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, amber cryovials to minimize freeze-thaw cycles and light exposure.

  • Store the aliquots at -20°C or -80°C, protected from light.[7]

Protocol 2: Preparation of Na-R-ALA Working Solution in Cell Culture Medium

Materials:

  • Na-R-ALA stock solution (from Protocol 1)

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile tubes and pipette tips

Procedure:

  • Thaw one aliquot of the Na-R-ALA stock solution at room temperature, protected from light.

  • Prepare an Intermediate Dilution (Recommended): To prevent precipitation upon dilution into an aqueous medium, first prepare an intermediate dilution. For example, add 10 µL of a 100 mM stock solution to 990 µL of pre-warmed complete medium to create a 1 mM intermediate solution.[7]

  • Mix gently by pipetting.

  • Prepare Final Dilution: Add the appropriate volume of the intermediate solution to your pre-warmed complete medium to achieve the desired final working concentration.

  • Use the working solution immediately in your experiment.

Protocol 3: General Procedure for In Vitro Stability Assessment of Na-R-ALA using HPLC

Objective: To determine the stability of a Na-R-ALA solution under specific experimental conditions (e.g., temperature, pH, light exposure).

Materials and Equipment:

  • Na-R-ALA solution of known concentration

  • Incubator or water bath for temperature control

  • pH meter

  • Light source (if photostability is being tested)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or electrochemical)

  • C18 reversed-phase HPLC column

  • Mobile phase (e.g., a mixture of phosphate (B84403) buffer and acetonitrile)

  • R-ALA reference standard

Procedure:

  • Sample Preparation: Prepare the Na-R-ALA solution in the desired buffer or medium at the target concentration.

  • Initial Analysis (T=0): Immediately after preparation, analyze a sample of the solution by HPLC to determine the initial concentration of R-ALA. This will serve as the baseline.

  • Stress Conditions: Subject the remaining solution to the desired stress conditions (e.g., incubate at 37°C, adjust pH to 6.0, expose to a specific light intensity).

  • Time-Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the stressed solution.

  • HPLC Analysis: Analyze each time-point sample by HPLC to quantify the remaining concentration of R-ALA.

  • Data Analysis: Calculate the percentage of R-ALA remaining at each time point relative to the initial concentration (T=0). Plot the percentage of remaining R-ALA against time to determine the degradation kinetics.

Mandatory Visualization

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Na-R-ALA Powder dissolve Dissolve in Anhydrous Solvent weigh->dissolve vortex Vortex to Dissolve dissolve->vortex aliquot Aliquot & Store at -20°C/-80°C vortex->aliquot thaw Thaw Stock Solution aliquot->thaw intermediate Prepare Intermediate Dilution thaw->intermediate final Prepare Final Dilution intermediate->final use Use Immediately final->use

Caption: Workflow for preparing Na-R-ALA solutions.

signaling_pathway ALA Alpha-Lipoic Acid (ALA) Nrf2_Keap1 Nrf2-Keap1 Complex ALA->Nrf2_Keap1 activates Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to GCL γ-Glutamylcysteine Ligase (GCL) Gene ARE->GCL upregulates GR Glutathione (B108866) Reductase (GR) Gene ARE->GR upregulates GCL_protein GCL Protein GCL->GCL_protein translates to GR_protein GR Protein GR->GR_protein translates to GSH_synthesis Glutathione (GSH) Synthesis GCL_protein->GSH_synthesis GR_protein->GSH_synthesis

Caption: ALA-mediated glutathione regeneration via the Nrf2/ARE pathway.

References

Technical Support Center: R-Alpha Lipoic Acid (R-ALA) Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and insights for overcoming the poor bioavailability of R-alpha lipoic acid (R-ALA) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of pure R-ALA inherently low?

A1: The therapeutic efficacy of R-ALA is limited by several key pharmacokinetic challenges. Its bioavailability is typically around 30% due to factors including:

  • Poor Solubility & Stability: R-ALA is unstable and has low solubility in the acidic environment of the stomach.[1][2][3][4] It is also sensitive to heat and light, which can cause it to polymerize, further reducing absorption.[5][6]

  • Hepatic Degradation: R-ALA undergoes significant first-pass metabolism in the liver, which reduces the amount of active compound reaching systemic circulation.[1][2][3]

  • Competition for Absorption: Taking R-ALA with food can decrease peak plasma concentrations by about 30% and total plasma concentrations by about 20% because it competes with other nutrients for absorption.[7]

Q2: What is the difference between R-ALA and S-ALA in research?

A2: R-ALA is the naturally occurring, biologically active enantiomer that functions as an essential cofactor for mitochondrial enzymes.[7][8] The S-enantiomer (S-ALA) is a synthetic byproduct and is generally considered to have no biological function or can even be detrimental, potentially counteracting the benefits of R-ALA.[8] However, some research suggests that the presence of S-ALA in racemic (R/S) mixtures may inadvertently enhance the bioavailability of R-ALA by preventing the polymerization of the R-enantiomer.[7] Despite this, formulations focusing on stabilized R-ALA are preferred to ensure only the active form is delivered.

Q3: How does forming a salt, like Sodium R-Lipoate (Na-RALA), improve bioavailability?

A3: Converting R-ALA into a salt form, such as sodium R-lipoate (Na-RALA), dramatically improves its bioavailability by addressing its core stability and solubility issues.[6] Na-RALA is highly water-soluble and less prone to polymerization, leading to significantly higher plasma concentrations (Cmax) and total absorption (AUC) compared to standard R-ALA.[6][8][9]

Q4: Are liquid formulations superior to solid tablets for R-ALA administration?

A4: Yes, liquid formulations of R-ALA have been shown to offer markedly greater bioavailability compared to solid forms.[1][3][10] A liquid preparation enhances solubility and stability in the gastric environment, leading to accelerated absorption, higher plasma concentrations, and prolonged stability.[1][2][10]

Troubleshooting Guide

This section addresses common problems encountered during experiments involving R-ALA and provides actionable solutions.

Issue 1: Low or Inconsistent Plasma Concentrations of R-ALA Post-Administration

If you are observing lower-than-expected plasma levels of R-ALA in your subjects, consult the following troubleshooting workflow.

G start Problem: Low R-ALA Plasma Levels check_form 1. Review Formulation start->check_form is_stable Is the R-ALA form stabilized (e.g., Na-RALA)? check_form->is_stable use_salt Solution: Use a salt form like Sodium R-Lipoate (Na-RALA) is_stable->use_salt No check_delivery 2. Evaluate Delivery Method is_stable->check_delivery Yes is_liquid Is the formulation a liquid solution? check_delivery->is_liquid use_liquid Solution: Prepare R-ALA in an aqueous solution for dosing is_liquid->use_liquid No check_admin 3. Assess Administration Protocol is_liquid->check_admin Yes is_fasted Were subjects fasted prior to administration? check_admin->is_fasted use_fasting Solution: Administer R-ALA on an empty stomach (fasted state) is_fasted->use_fasting No consider_encap Advanced Solution: Consider Nano-encapsulation (Liposomes, Cyclodextrins) is_fasted->consider_encap Yes

Caption: Troubleshooting workflow for low R-ALA bioavailability.
Issue 2: R-ALA Degradation During Formulation or Storage

Problem: You notice polymerization (clumping, insolubility) or loss of potency of your R-ALA compound before administration.

Cause: R-ALA is highly unstable, especially when exposed to heat, low pH, and light.[5] Temperatures above its melting point (approx. 46-49°C) cause rapid polymerization.[5]

Solutions:

  • Complexation with Cyclodextrins: Encapsulating R-ALA within cyclodextrin (B1172386) molecules can significantly improve its thermal stability and protect it from degradation under acidic conditions.[5][11]

  • Nano-encapsulation: Formulating R-ALA into nanoparticles, such as liposomes or solid lipid nanoparticles (SLN), protects it from degradation.[12][13] Encapsulation can preserve over 80% of R-ALA even after prolonged UV exposure, whereas unencapsulated R-ALA degrades by over 50% in the first day.[14]

  • pH Control: When preparing aqueous solutions, ensure the pH is adjusted to a neutral range (7.0-7.5) to prevent acid-catalyzed degradation.

  • Storage: Store all R-ALA preparations, especially solutions, protected from light and at refrigerated temperatures.

Data on Bioavailability Enhancement Strategies

The following tables summarize quantitative data from studies comparing different R-ALA formulations.

Table 1: Pharmacokinetic Comparison of R-ALA vs. Sodium R-Lipoate (Na-RALA)

This table presents data from a human crossover study comparing a single 600 mg oral dose of pure R-ALA versus Na-RALA.

ParameterFormulationSubject 1 (Male)Subject 4 (Female)Fold Increase (Avg.)
Cmax (mcg/mL) Pure R-ALA0.71.01\multirow{2}{}{~21.9x}
Na-RALA14.118.1
AUC (mcg·hr/mL) Pure R-ALA1.562.14\multirow{2}{}{~3.0x}
Na-RALA5.185.71
Data sourced from Carlson et al., 2007.[9][15]
Table 2: Comparison of Solid vs. Liquid R-ALA Formulations in Rats

This table shows the significant increase in plasma bioavailability when R-ALA is administered as a liquid compared to a solid tablet in rats.

DoseFormulationKey Finding
50 mg/kgSolid TabletStandard bioavailability
50 mg/kgLiquid SolutionMarkedly greater bioavailability, tending towards intravenous levels.[1][10]
Data sourced from Mattioli 1885.[10]

Key Experimental Protocols

Protocol 1: Preparation of Sodium R-Lipoate (Na-RALA) Aqueous Solution

This protocol describes a basic method for preparing a bioavailable Na-RALA solution for oral administration in animal studies.

G cluster_0 Preparation Workflow step1 1. Weigh R-ALA and Sodium Hydroxide (NaOH) in equimolar amounts. step2 2. Dissolve NaOH in distilled water to create a basic solution. step1->step2 step3 3. Slowly add R-ALA powder to the NaOH solution while stirring continuously. step2->step3 step4 4. Stir until R-ALA is completely dissolved, forming a clear Na-RALA solution. step3->step4 step5 5. Adjust pH to ~7.4 using dilute HCl or NaOH as needed. step4->step5 step6 6. Filter sterilize the final solution for in vivo use. step5->step6

Caption: Workflow for preparing a Na-RALA solution.

Detailed Steps:

  • Molar Calculation: Calculate the equimolar amounts of R-ALA and a suitable base (e.g., Sodium Hydroxide - NaOH) required for the salt formation.

  • Dissolution: In a shaded or light-protected vessel, dissolve the base in distilled water.

  • Addition of R-ALA: While stirring the basic solution, slowly add the R-ALA powder. Continue stirring until all the powder has completely dissolved. The solution should become clear.

  • pH Adjustment: Measure the pH of the solution. Carefully adjust to a physiological range (e.g., 7.0-7.5) using a dilute acid or base.

  • Final Preparation: Bring the solution to the final desired concentration with distilled water. For in vivo experiments, filter the solution through a 0.22 µm sterile filter. Use the freshly prepared solution immediately for best results.

Protocol 2: General Method for Nano-encapsulation of R-ALA

This protocol outlines a general approach for encapsulating R-ALA, for example, in liposomes, to enhance stability and bioavailability.[16][17]

Materials:

  • R-Alpha Lipoic Acid

  • Phospholipids (e.g., Phosphatidylcholine)

  • Cholesterol (optional, for membrane stability)

  • Organic Solvent (e.g., Ethanol)

  • Aqueous Buffer (e.g., Phosphate-Buffered Saline, PBS)

Methodology:

  • Organic Phase Preparation: Dissolve R-ALA and lipids (phospholipids, cholesterol) in the organic solvent.

  • Hydration: Inject the organic phase into the aqueous buffer under constant stirring. This causes the liposomes to self-assemble, encapsulating the R-ALA.

  • Homogenization: To achieve a uniform and small particle size, sonicate the liposomal suspension or pass it through a high-pressure homogenizer.

  • Purification: Remove the organic solvent and any unencapsulated R-ALA via dialysis or ultracentrifugation.

  • Characterization: Analyze the resulting liposomes for particle size (e.g., using Dynamic Light Scattering), encapsulation efficiency (e.g., via HPLC), and stability.[16]

R-ALA Signaling Pathway Involvement

R-ALA exerts many of its metabolic effects through the activation of AMP-activated protein kinase (AMPK) , a master regulator of cellular energy homeostasis.[18][19][20] Understanding this pathway is crucial for designing experiments to measure the downstream effects of your R-ALA formulation.

G RALA R-Alpha Lipoic Acid AMPK AMPK Activation (p-AMPK) RALA->AMPK Activates ACC ACC Inhibition (p-ACC) AMPK->ACC Phosphorylates (Inhibits) PGC1a PGC-1α Expression AMPK->PGC1a Upregulates GLUT4 GLUT4 Expression & Translocation AMPK->GLUT4 Upregulates Nrf2 Nrf2 Activation AMPK->Nrf2 Activates FatOx Increased Fatty Acid Oxidation ACC->FatOx Leads to MitoBio Mitochondrial Biogenesis PGC1a->MitoBio Promotes GlucoseUptake Increased Glucose Uptake GLUT4->GlucoseUptake Promotes Antioxidant Antioxidant Response (e.g., HO-1, NQO1) Nrf2->Antioxidant Upregulates

Caption: Simplified R-ALA signaling via the AMPK pathway.

Activation of AMPK by R-ALA leads to beneficial metabolic outcomes, including:

  • Increased Glucose Uptake: AMPK promotes the expression and translocation of GLUT4 transporters to the cell membrane, enhancing glucose uptake in tissues like skeletal muscle.[18][21]

  • Enhanced Fatty Acid Oxidation: AMPK phosphorylates and inhibits Acetyl-CoA Carboxylase (ACC), leading to increased fat burning.[19]

  • Mitochondrial Biogenesis: AMPK can increase the expression of PGC-1α, a master regulator of mitochondrial creation and function.[18]

  • Antioxidant Defense: AMPK can activate the Nrf2 pathway, which upregulates the expression of endogenous antioxidant enzymes like heme oxygenase-1 (HO-1).[22]

References

Technical Support Center: R(+)-Alpha Lipoic Acid Sodium Interference with Colorimetric Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address potential interference of R(+)-Alpha Lipoic Acid Sodium (R-ALA-Na) with common colorimetric assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture experiments?

A1: R(+)-Alpha Lipoic Acid (R-ALA) is the biologically active enantiomer of alpha-lipoic acid, a potent antioxidant that plays a crucial role in mitochondrial energy metabolism.[1] The sodium salt (R-ALA-Na) is often used in research due to its improved aqueous solubility and stability compared to the free acid form.[2][3] In cell culture, it is used to study its antioxidant and anti-inflammatory properties, as well as its effects on various signaling pathways.

Q2: How can R-ALA-Na interfere with colorimetric assays?

A2: R-ALA-Na can interfere with colorimetric assays through two primary mechanisms:

  • Direct Reduction of Assay Reagents: R-ALA can be reduced within cells to Dihydrolipoic Acid (DHLA), a potent reducing agent with two free thiol groups.[4][5] DHLA can directly reduce colorimetric reagents, such as tetrazolium salts (e.g., MTT, XTT) and other indicator dyes, in a cell-free manner. This leads to a false-positive signal, suggesting higher metabolic activity or cell viability than is actually present.[6]

  • Antioxidant Activity: As a powerful antioxidant, R-ALA and its reduced form, DHLA, can scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS).[5] This can interfere with assays that measure these species, such as the DCFH-DA assay for ROS and the Griess assay for nitric oxide, leading to an underestimation of their levels.

Q3: Which assays are most susceptible to interference by R-ALA-Na?

A3: The following assays are particularly prone to interference:

  • Tetrazolium-based Viability/Cytotoxicity Assays: MTT, XTT, MTS, and WST-1 assays are all susceptible to direct reduction by the thiol groups in the reduced form of R-ALA (DHLA).

  • Griess Assay for Nitrite (B80452) (a proxy for Nitric Oxide): As a reducing agent, R-ALA or DHLA can interfere with the diazotization reaction, leading to inaccurate nitrite measurements.

  • DCFH-DA Assay for Reactive Oxygen Species (ROS): The antioxidant properties of R-ALA can directly scavenge the ROS that the assay is designed to detect, leading to a false-negative result.

Q4: Are there alternative assays that are less prone to interference by R-ALA-Na?

A4: Yes, several alternative assays can be used to minimize interference:

  • For Cell Viability/Cytotoxicity:

    • Trypan Blue Exclusion Assay: A simple microscopy-based method that distinguishes viable from non-viable cells based on membrane integrity.[7]

    • ATP-based Luminescence Assays (e.g., CellTiter-Glo®): These assays measure ATP levels as an indicator of metabolically active cells and are generally not affected by reducing agents.[8]

    • Protease Viability Marker Assays: These assays measure the activity of proteases that are only active in viable cells.[7]

    • CyQUANT® NF Cell Proliferation Assay: This assay is based on the estimation of DNA content in viable cells and is not dependent on dehydrogenase activity.[9]

Troubleshooting Guides

Issue 1: Unexpectedly High Cell Viability in MTT or XTT Assays

Possible Cause: Direct reduction of the tetrazolium salt (MTT or XTT) by R-ALA-Na or its reduced form, DHLA, leading to a false-positive signal.

Troubleshooting Workflow:

cluster_0 NF-κB Pathway Inhibition ALA R-ALA IKK IKK Complex ALA->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates & Degrades NFκB_IκBα NF-κB-IκBα (Inactive) IκBα->NFκB_IκBα NFκB_p65_p50 NF-κB (p65/p50) NFκB_p65_p50->NFκB_IκBα nucleus Nucleus NFκB_p65_p50->nucleus Translocates NFκB_IκBα->NFκB_p65_p50 Releases genes Pro-inflammatory Gene Expression nucleus->genes Activates cluster_1 Nrf2 Pathway Activation ALA R-ALA Keap1 Keap1 ALA->Keap1 Modifies Thiols Keap1_Nrf2 Keap1-Nrf2 (Inactive) Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 nucleus Nucleus Nrf2->nucleus Translocates Keap1_Nrf2->Nrf2 Releases ARE ARE (Antioxidant Response Element) nucleus->ARE genes Antioxidant Gene Expression (e.g., HO-1) ARE->genes Activates

References

Technical Support Center: Optimizing R(+)-Alpha Lipoic Acid Sodium (R-LA-Na) for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for effectively using R(+)-Alpha Lipoic Acid Sodium in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (R-LA-Na) and why use it over R-Alpha Lipoic Acid (R-LA)?

R(+)-Alpha Lipoic Acid (R-LA) is the naturally occurring, biologically active enantiomer of alpha-lipoic acid, a vital cofactor for mitochondrial enzymes involved in energy metabolism.[1][2][3] The sodium salt form, R-LA-Na, offers significant advantages for in vitro work. Due to its tendency to polymerize, R-LA is unstable and has poor aqueous solubility.[4][5][6] R-LA-Na is completely soluble in water, less prone to polymerization, and demonstrates improved stability and bioavailability, making it a superior choice for consistent and reproducible cell culture experiments.[4][5][6]

Q2: What is the recommended starting concentration for R-LA-Na in cell culture?

The optimal concentration is highly dependent on the cell type and the biological endpoint being measured.[7] A common starting point is to perform a dose-response experiment.

  • For antioxidant effects: Beneficial outcomes are often observed at lower doses, typically ranging from 25 µM to 100 µM.[7][8]

  • For anti-proliferative or other effects: A broader range, from low micromolar (µM) to millimolar (mM), may be necessary.[7][9] For example, studies on cancer cell lines have used concentrations up to 10 mM.[9]

It is critical to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How should I prepare a stock solution of R-LA-Na?

R-LA-Na is water-soluble.[4][5]

  • Solvent: Use sterile, nuclease-free water or a buffered solution like PBS to prepare a concentrated stock solution (e.g., 10-100 mM).

  • Dissolving: Vortex thoroughly to ensure the compound is completely dissolved.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube.

  • Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Q4: What are the primary cellular effects and signaling pathways modulated by R-LA?

R-LA and its reduced form, dihydrolipoic acid (DHLA), are potent antioxidants.[2][8] Key effects include:

  • Scavenging Reactive Oxygen Species (ROS): Directly neutralizes free radicals.[10]

  • Regenerating Other Antioxidants: Recycles antioxidants like Vitamin C, Vitamin E, and Glutathione (B108866) (GSH).[2][11]

  • Activating the Nrf2 Pathway: A primary mechanism is the activation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[11][12][13][14] Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), upregulating the expression of numerous protective genes, including heme oxygenase-1 (HO-1) and enzymes involved in glutathione synthesis.[11][12][13]

Data Summary Tables

Table 1: Recommended Concentration Ranges of Alpha-Lipoic Acid (ALA) in Cell Culture

Cell/System TypeConcentration RangeObserved EffectReference
General (Antioxidant Effects)25 - 100 µMIncreased glutathione (GSH) levels[7][8]
Mouse Preantral Follicles100 µMImproved developmental rates, decreased ROS[15]
Ram Spermatozoa0.1 mM (100 µM)Improved motility and membrane integrity, reduced ROS[16]
Neuroblastoma & Breast Cancer Cells2.5 - 10 mMReduced cell viability/proliferation, increased apoptosis[9]
General (Cytotoxicity)> 2 mMMay induce apoptosis[7][8]

Table 2: Cytotoxicity Data for Alpha-Lipoic Acid (ALA) and Derivatives EC80: Concentration at which 80% of cells remained viable after 24h incubation.

Compound3T3-L1 Fibroblasts (EC80, µM)Human Fibroblasts (EC80, µM)Hep G2 Hepatoma (EC80, µM)Reference
Alpha-Lipoic Acid (LA)480850450
Tetranor-DHLA180650250
BMTBA1100450400

Experimental Protocols & Troubleshooting

Protocol: Determining Optimal R-LA-Na Concentration using MTT Assay

This protocol outlines a method to determine the cytotoxic and optimal concentration range of R-LA-Na for a specific adherent cell line using a colorimetric MTT assay. The assay measures cell metabolic activity, which is proportional to the number of viable cells.[17][18][19]

Materials:

  • Adherent cell line of interest

  • Complete cell culture medium

  • R-LA-Na

  • Sterile PBS (phosphate-buffered saline)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[19]

  • DMSO (Dimethyl sulfoxide)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570-590 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.[20][21]

  • Preparation of R-LA-Na Dilutions:

    • Prepare a 2X concentrated series of R-LA-Na dilutions in complete culture medium from your stock solution. For a first experiment, a broad range is recommended (e.g., final concentrations of 0 µM, 25 µM, 50 µM, 100 µM, 250 µM, 500 µM, 1 mM, 2 mM).

    • The 0 µM well will serve as the vehicle control.

  • Cell Treatment:

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the corresponding R-LA-Na dilutions to each well (in triplicate or quadruplicate for statistical significance).

    • Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well (final concentration ~0.5 mg/mL).[17][18][21]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[18]

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the crystals.[17]

    • Place the plate on an orbital shaker for 10-15 minutes at low speed to ensure complete solubilization.[17][19]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[19][21]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (0 µM R-LA-Na), which is set to 100% viability.

    • Plot cell viability (%) versus R-LA-Na concentration to generate a dose-response curve and determine the IC50 (concentration that inhibits 50% of cell viability), if applicable.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitate forms in media after adding R-LA-Na. Exceeded Solubility Limit: The final concentration is too high for the specific medium composition (e.g., interaction with salts or proteins).- Ensure your stock solution is fully dissolved before diluting.- Prepare fresh dilutions for each experiment.- Pre-warm the cell culture medium to 37°C before adding the compound.[22]- Test a lower concentration range.
No observable effect at expected concentrations. Compound Degradation: R-LA-Na may have degraded due to improper storage (light/heat exposure) or multiple freeze-thaw cycles.- Always prepare fresh working solutions from a properly stored, single-use aliquot.[22]- Store stock solutions at -20°C or -80°C, protected from light.
Insufficient Incubation Time: The experimental duration may be too short to observe the desired biological effect.- Conduct a time-course experiment (e.g., 12h, 24h, 48h, 72h) to determine the optimal treatment duration.
High cell death even at low concentrations. High Cytotoxicity: The tested concentration range is too high for your specific cell line.- Perform a dose-response curve starting from a much lower concentration (e.g., 1 µM) to establish the non-toxic range.[7]
Cell Density: Cells were seeded too sparsely, making them more susceptible to stress.- Optimize the initial cell seeding density for your cell line.

Visualizations: Workflows and Pathways

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Experiment cluster_assay Phase 3: Assay & Analysis prep_stock Prepare R-LA-Na Stock Solution (e.g., 100 mM in H₂O) seed_cells Seed Cells in 96-Well Plate serial_dilute Prepare Serial Dilutions (2X concentration) treat_cells Treat Cells with Dilutions (24-72h) serial_dilute->treat_cells add_mtt Add MTT Reagent (Incubate 2-4h) treat_cells->add_mtt dissolve Solubilize Formazan (Add DMSO) add_mtt->dissolve read_plate Measure Absorbance (570 nm) dissolve->read_plate analyze Analyze Data & Plot Dose-Response Curve read_plate->analyze

Caption: Experimental workflow for determining the optimal R-LA-Na concentration.

G cluster_nucleus RLA R-Lipoic Acid (R-LA) ROS Oxidative Stress (ROS) RLA->ROS Inhibits Keap1 Keap1 ROS->Keap1 Activates Nrf2 Nrf2 Keap1->Nrf2 Inhibits (Promotes Degradation) ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates & Binds Genes Upregulation of Antioxidant Genes (e.g., HO-1, GSH enzymes) ARE->Genes Activates Transcription Protection Cellular Protection Genes->Protection

Caption: Simplified R-Lipoic Acid-mediated Nrf2 signaling pathway activation.

References

Technical Support Center: Troubleshooting Inconsistent Results in R-ALA Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments with R-alpha-lipoic acid (R-ALA). The information is tailored for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their experimental outcomes.

Frequently Asked Questions (FAQs)

Issue 1: Variability in Experimental Outcomes

Q1: We are observing inconsistent results between batches of R-ALA. What could be the cause?

A1: Inconsistent results with R-ALA can stem from several factors related to the compound's stability and purity. R-ALA is sensitive to heat, light, and low pH, which can lead to polymerization and degradation, reducing its biological activity.[1][2] It is also crucial to consider the enantiomeric purity of your R-ALA source, as the S-(-)-alpha lipoic acid (S-ALA) enantiomer can have different, and sometimes inhibitory, effects compared to the biologically active R-ALA.[3][4]

Troubleshooting Steps:

  • Verify Purity and Enantiomeric Form: Always source R-ALA from a reputable supplier and obtain a certificate of analysis confirming its purity and enantiomeric specificity. Commercially available alpha-lipoic acid is often a racemic mixture.[1] The R-enantiomer is the naturally occurring and more biologically active form.[3][4]

  • Proper Storage and Handling: Store R-ALA powder in a cool, dark, and dry place. Once in solution, especially at low pH, its stability decreases.[1][5] Prepare fresh solutions for each experiment and protect them from light.

  • Consistent Experimental Conditions: Ensure that pH, temperature, and light exposure are consistent across all experiments.

Issue 2: Unexpected Pro-oxidant Effects

Q2: Our experiments are showing pro-oxidant effects at higher concentrations of R-ALA, which is contrary to its known antioxidant properties. Why is this happening?

A2: While R-ALA is a potent antioxidant, it can exhibit pro-oxidant activities under certain conditions, particularly at high concentrations.[6][7] This paradoxical effect can be attributed to the reduction of transition metals like iron and copper, which can then participate in Fenton reactions to generate highly reactive hydroxyl radicals.[6] The pro-oxidant effect is also influenced by the presence of other antioxidants and the overall redox state of the experimental system.[6]

Troubleshooting Steps:

  • Dose-Response Analysis: Conduct a thorough dose-response study to identify the optimal concentration range for antioxidant activity in your specific experimental model.

  • Monitor Redox Environment: Assess the redox state of your system, for example, by measuring the ratio of reduced to oxidized glutathione (B108866) (GSH/GSSG).

  • Consider Co-antioxidants: Be aware that R-ALA can regenerate other antioxidants like Vitamin C and Vitamin E.[8][9] The presence or absence of these other antioxidants can influence the overall effect of R-ALA.

Issue 3: Low Bioavailability in Cell Culture

Q3: We are not observing the expected biological effects of R-ALA in our cell culture experiments. Could this be a bioavailability issue?

A3: Yes, low bioavailability can be a significant issue in cell culture experiments. The uptake and cellular concentration of R-ALA can be influenced by several factors. The stability of R-ALA in the culture medium is critical; it can degrade over time, especially under standard incubator conditions (37°C, 5% CO2 which can slightly acidify the medium).[1][5] Furthermore, the formulation of R-ALA can impact its solubility and uptake by cells.[10][11]

Troubleshooting Steps:

  • Optimize Solvent and Final Concentration: Dissolve R-ALA in a suitable solvent like ethanol (B145695) or DMSO to create a stock solution. Ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically <0.1%).[12]

  • Use Stabilized Formulations: Consider using stabilized forms of R-ALA, such as complexes with cyclodextrins, which have been shown to enhance stability and solubility.[1][5]

  • Time-Course Experiments: Perform time-course experiments to determine the optimal incubation time for observing the desired effects.

  • Liquid vs. Solid Formulations: Studies have shown that liquid formulations of R-ALA can lead to higher plasma concentrations compared to solid forms, which may translate to better availability in cell culture.[13]

Experimental Protocols

Protocol 1: Preparation of R-ALA Stock Solution for Cell Culture
  • Weighing: Accurately weigh the desired amount of R-ALA powder in a sterile microcentrifuge tube.

  • Dissolving: Dissolve the R-ALA powder in a small volume of 100% ethanol or DMSO to create a concentrated stock solution (e.g., 100 mM).[12]

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[12]

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[12]

  • Preparation of Working Solution: When ready to use, thaw an aliquot and dilute it to the desired final concentration in the cell culture medium. Ensure the final solvent concentration remains below 0.1%.[12]

Protocol 2: Western Blot Analysis for Nrf2 Activation
  • Cell Treatment: Seed and grow cells to the desired confluency. Treat the cells with R-ALA at various concentrations and for different time points.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[12]

  • Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer for 1 hour at room temperature. Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.[12]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.

Data Presentation

Table 1: Stability of R-ALA Formulations Under Different Conditions

FormulationConditionDurationRemaining R-ALA (%)Reference
Free R-ALA70°C, 100% humidity5 hours~30%[1]
Na-RALA ("stabilized RALA")70°C, 100% humidity5 hours~87%[2]
RALA-γ-cyclodextrin complex70°C, 100% humidity48 hours>95%[5]

Table 2: Bioavailability of R-ALA Enantiomers and Formulations

CompoundDoseCmax (Plasma)BioavailabilityReference
R-ALA600 mg40-50% higher than S-ALAHigher than S-ALA[4][11]
S-ALA600 mgLower than R-ALALower than R-ALA[4][11]
R-ALA (solid)50 mg/kg (in rats)LowerLower than liquid[13]
R-ALA (liquid)50 mg/kg (in rats)Significantly higherHigher than solid[13]
R-ALA/γ-cyclodextrin complex600 mgHigher than non-complexed2.5 times higher AUC[14]

Visualizations

Signaling Pathways and Workflows

R_ALA_Antioxidant_Pathway R_ALA R-ALA DHLA DHLA (Dihydrolipoic Acid) R_ALA->DHLA Reduction ROS Reactive Oxygen Species (ROS) R_ALA->ROS Scavenges Nrf2_Keap1 Nrf2-Keap1 Complex R_ALA->Nrf2_Keap1 Induces dissociation DHLA->ROS Scavenges Other_Antioxidants Other Antioxidants (Vitamin C, Vitamin E, GSH) DHLA->Other_Antioxidants Reduces oxidized forms Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes transcription Regenerated_Antioxidants Regenerated Antioxidants Other_Antioxidants->Regenerated_Antioxidants Regenerated_Antioxidants->ROS Neutralize

Caption: R-ALA's antioxidant signaling pathway.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Purity Verify R-ALA Purity and Enantiomeric Form Start->Check_Purity Check_Storage Review Storage and Handling Procedures Start->Check_Storage Check_Protocol Examine Experimental Protocol Consistency Start->Check_Protocol Purity_OK Purity Confirmed? Check_Purity->Purity_OK Storage_OK Proper Storage? Check_Storage->Storage_OK Protocol_OK Consistent Protocol? Check_Protocol->Protocol_OK Purity_OK->Storage_OK Yes Source_New Source New R-ALA with Certificate of Analysis Purity_OK->Source_New No Storage_OK->Protocol_OK Yes Implement_SOP Implement Strict Storage and Handling SOP Storage_OK->Implement_SOP No Standardize_Protocol Standardize All Experimental Parameters Protocol_OK->Standardize_Protocol No Re_evaluate Re-evaluate Experiment Protocol_OK->Re_evaluate Yes Source_New->Re_evaluate Implement_SOP->Re_evaluate Standardize_Protocol->Re_evaluate

Caption: Troubleshooting workflow for inconsistent R-ALA results.

References

Technical Support Center: R(+)-Alpha Lipoic Acid Sodium Cytotoxicity at High Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of R(+)-Alpha Lipoic Acid Sodium (R-LA-Na) in cytotoxicity experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism behind the cytotoxic effects of this compound at high concentrations?

A1: At high concentrations, this compound shifts from its well-known antioxidant role to a pro-oxidant, inducing cytotoxicity primarily through the generation of reactive oxygen species (ROS).[1][2] This increase in intracellular ROS can trigger apoptosis (programmed cell death) through various signaling pathways. Key events include the disruption of mitochondrial membrane potential, activation of caspase cascades (caspase-3 and -9), and an altered ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins.[3][4][5][6] Some studies also suggest the involvement of caspase-independent apoptotic pathways.[4]

Q2: How does the cytotoxicity of this compound differ between cancer cells and normal cells?

A2: this compound can selectively induce apoptosis in cancer cells at concentrations that do not harm normal cells.[6] This selectivity is attributed to the different redox environments of cancer cells, which often have a higher basal level of oxidative stress. By further increasing ROS levels, R-LA-Na pushes cancer cells over the apoptotic threshold while normal cells, with their more robust antioxidant systems, are less affected.[1]

Q3: What are typical IC50 values for this compound in various cell lines?

A3: The half-maximal inhibitory concentration (IC50) of R-LA-Na varies significantly depending on the cell line and experimental conditions such as incubation time. Generally, cytotoxic effects are observed in the micromolar to millimolar range. The following table summarizes IC50 values reported in the literature for alpha-lipoic acid. It is important to note that many studies use the racemic mixture (R/S-ALA) rather than the pure R(+) enantiomer.

Cell LineCancer TypeCompoundIC50 (µM)Incubation Time (h)
KY821 Leukemiaalpha-lipoic acid43.0Not Specified
EM-2 Chronic Myeloid Leukemiaalpha-lipoic acid65.5Not Specified
HCC2157 Breast Canceralpha-lipoic acid89.0Not Specified
HL-60 Acute Myeloid Leukemiaalpha-lipoic acid149.6Not Specified
LNCaP Prostate Canceralpha-lipoic acid27148
DU-145 Prostate Canceralpha-lipoic acid27848
22Rv1 Prostate Canceralpha-lipoic acid50048
C4-2B Prostate Canceralpha-lipoic acid50048
PC3 Prostate Canceralpha-lipoic acid171048
HEI-OC1 Auditory (Normal)alpha-lipoic acid> 100024

Data compiled from multiple sources.[7][8][9][10][11]

Q4: Can this compound interfere with standard cytotoxicity assays?

A4: Yes, as a thiol-containing compound, R-LA-Na can directly reduce tetrazolium salts like MTT, leading to a false-positive signal (increased absorbance) that is independent of cellular metabolic activity.[12][13][14] This can result in an underestimation of cytotoxicity. It is crucial to include proper controls to account for this interference.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in MTT Assays
  • Problem: High background absorbance or results that do not correlate with other viability assays.

  • Possible Cause: Direct reduction of the MTT reagent by R-LA-Na. Thiol-containing compounds can chemically reduce MTT to its formazan (B1609692) product, independent of cellular enzymatic activity.[12][13]

  • Solution:

    • Include a "No-Cell" Control: Prepare wells with culture medium and the same concentrations of R-LA-Na as your experimental wells, but without cells. Incubate for the same duration and then perform the MTT assay. Subtract the average absorbance of these no-cell controls from your experimental values.

    • Use an Alternative Assay: Consider using a cytotoxicity assay that is not based on tetrazolium reduction, such as the Lactate Dehydrogenase (LDH) assay, which measures membrane integrity, or a protein quantification assay like the Sulforhodamine B (SRB) assay.

    • Wash Cells Before Adding MTT: After the treatment period with R-LA-Na, carefully aspirate the medium, wash the cells with PBS, and then add fresh medium containing the MTT reagent. This will minimize the direct interaction between R-LA-Na and MTT.

Issue 2: Difficulty in Detecting Apoptosis at Expected Concentrations
  • Problem: No significant increase in apoptotic markers (e.g., Annexin V staining, caspase activity) despite observing a decrease in cell viability.

  • Possible Cause:

    • Timing of Assay: Apoptosis is a dynamic process. The peak of apoptotic events might be missed if the assay is performed too early or too late.

    • Cell Detachment: Apoptotic cells may detach from the culture plate. If only adherent cells are harvested, the apoptotic population might be underestimated.

    • Mechanism of Cell Death: At very high concentrations, R-LA-Na might induce necrosis rather than apoptosis, which would not be detected by some apoptosis-specific assays.

  • Solution:

    • Time-Course Experiment: Perform the apoptosis assay at multiple time points after R-LA-Na treatment (e.g., 12, 24, 48 hours) to identify the optimal window for detection.

    • Collect Both Adherent and Floating Cells: When preparing cells for apoptosis assays, collect the supernatant (containing floating cells) and combine it with the trypsinized adherent cells to ensure the entire cell population is analyzed.

    • Use a Necrosis Marker: Co-stain with a necrosis marker like Propidium Iodide (PI) in your Annexin V assay to distinguish between early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the R-LA-Na-containing medium. Include untreated control wells and no-cell control wells for each concentration.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of DMSO or other solubilizing agent to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from the no-cell controls and calculate cell viability as a percentage of the untreated control.

Protocol 2: Annexin V/PI Apoptosis Assay
  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of R-LA-Na for the determined optimal time.

  • Cell Harvesting: Collect both the floating cells from the culture medium and the adherent cells by trypsinization. Combine them and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

Protocol 3: Caspase-3 Activity Assay
  • Cell Lysis: After treatment with R-LA-Na, lyse the cells using a chilled lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Assay Reaction: In a 96-well plate, add cell lysate (containing 50-200 µg of protein) to each well.

  • Substrate Addition: Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance/Fluorescence Measurement: Measure the absorbance or fluorescence at the appropriate wavelength (e.g., 405 nm for pNA) using a microplate reader.

  • Data Analysis: Quantify caspase-3 activity based on the signal intensity and normalize to the protein concentration.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis Seed_Cells Seed Cells in Multi-well Plates Overnight_Incubation Allow Adherence Overnight Seed_Cells->Overnight_Incubation Prepare_RLA Prepare R-LA-Na Serial Dilutions Treat_Cells Treat Cells with R-LA-Na Prepare_RLA->Treat_Cells Incubate Incubate for a Defined Period (e.g., 24-72h) Treat_Cells->Incubate MTT_Assay MTT Assay (Viability) Incubate->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Incubate->LDH_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Incubate->Apoptosis_Assay Caspase_Assay Caspase-3 Activity Assay Incubate->Caspase_Assay Data_Acquisition Measure Absorbance/Fluorescence MTT_Assay->Data_Acquisition LDH_Assay->Data_Acquisition Apoptosis_Assay->Data_Acquisition Caspase_Assay->Data_Acquisition Calculate_IC50 Calculate IC50 & Percentage of Apoptosis Data_Acquisition->Calculate_IC50

Caption: Workflow for assessing R-LA-Na cytotoxicity.

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_ros Oxidative Stress cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade RLA High Concentration This compound ROS ↑ Reactive Oxygen Species (ROS) RLA->ROS Mito Mitochondrial Membrane Depolarization ROS->Mito Bax ↑ Bax ROS->Bax Bcl2 ↓ Bcl-2 ROS->Bcl2 CytoC Cytochrome C Release Mito->CytoC Bax->Mito Bcl2->Mito Inhibits Casp9 ↑ Caspase-9 Activation CytoC->Casp9 Casp3 ↑ Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Improving the stability of R(+)-Alpha Lipoic Acid Sodium for long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for improving the stability of R(+)-Alpha Lipoic Acid Sodium (NaRLA) for long-term studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of NaRLA?

A1: this compound is susceptible to degradation through several mechanisms, primarily polymerization and oxidation. Key factors that accelerate this degradation include exposure to light, heat, moisture, and acidic pH environments. The presence of oxygen and certain metal ions can also catalyze its degradation.

Q2: How can I visually identify NaRLA degradation?

A2: Degradation of NaRLA can often be identified visually. A pure, stable NaRLA solution should be clear. The appearance of a pale yellow color, turbidity, or the formation of a gel-like substance or precipitate is a strong indicator of polymerization and degradation.

Q3: What are the recommended storage conditions for NaRLA to ensure long-term stability?

A3: To maximize long-term stability, NaRLA should be stored in a tightly sealed container, protected from light, at a controlled low temperature (typically 2-8°C). The storage atmosphere should be inert, such as under nitrogen or argon, to minimize oxidation.

Q4: Can pH influence the stability of NaRLA in aqueous solutions?

A4: Yes, pH is a critical factor. NaRLA is most stable in alkaline conditions (pH 7-9). Acidic environments can rapidly induce polymerization and degradation of the molecule. Therefore, it is crucial to maintain the pH of stock solutions and experimental media within the optimal alkaline range.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Solution turns yellow and/or turbid Polymerization and/or oxidation of NaRLA.1. Prepare fresh solutions daily. 2. Store stock solutions in amber vials at 2-8°C under an inert atmosphere (e.g., nitrogen). 3. Ensure the pH of the solution is maintained between 7 and 9.
Loss of potency in long-term cell culture experiments Degradation of NaRLA in the culture medium.1. Replenish the culture medium with freshly prepared NaRLA at regular intervals (e.g., every 24-48 hours). 2. Consider the use of a stabilized formulation of R-Lipoic Acid if compatible with the experimental design.
Inconsistent experimental results Variable degradation rates of NaRLA between experiments.1. Standardize the preparation and handling of NaRLA solutions. 2. Use a consistent source and lot of NaRLA. 3. Perform a stability check of your NaRLA stock solution before starting a new set of experiments.
Precipitate formation in the solution Polymerization has occurred.1. Discard the solution. 2. Review the solution preparation and storage protocols to prevent future occurrences. Ensure the pH is correct and exposure to light and heat is minimized.

Experimental Protocols

Protocol 1: Preparation of a Stabilized NaRLA Stock Solution
  • Materials:

    • This compound (NaRLA) powder

    • Nuclease-free water, deoxygenated

    • 0.1 N NaOH solution

    • pH meter

    • Sterile, amber-colored storage vials

    • Inert gas source (Nitrogen or Argon)

  • Procedure:

    • Weigh the desired amount of NaRLA powder in a sterile container.

    • Add a small volume of deoxygenated nuclease-free water to dissolve the powder.

    • Gently purge the solution and the headspace of the container with an inert gas for 2-3 minutes to remove dissolved oxygen.

    • Adjust the pH of the solution to 8.0-9.0 using the 0.1 N NaOH solution.

    • Bring the solution to the final desired concentration with deoxygenated nuclease-free water.

    • Sterile filter the solution using a 0.22 µm filter.

    • Aliquot the stock solution into amber-colored storage vials, purge the headspace with inert gas again, and seal tightly.

    • Store the aliquots at 2-8°C, protected from light.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
  • Objective: To quantify the amount of monomeric NaRLA remaining over time.

  • Instrumentation and Conditions:

    • HPLC System: With a UV detector

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

    • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH adjusted to ~3.0), with the exact ratio optimized for separation.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 330 nm

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

  • Procedure:

    • Prepare NaRLA solutions under different storage conditions to be tested.

    • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw a sample from each condition.

    • Dilute the sample appropriately with the mobile phase.

    • Inject the diluted sample into the HPLC system.

    • Record the peak area corresponding to the monomeric R-Lipoic Acid.

    • Calculate the percentage of NaRLA remaining compared to the initial time point (T=0).

Visualizations

cluster_workflow NaRLA Stability Troubleshooting Workflow Start Inconsistent Experimental Results or Visual Degradation Check_Storage Verify Storage Conditions (Temp, Light, Atmosphere) Start->Check_Storage Check_pH Measure pH of Solution Start->Check_pH Check_Prep Review Solution Preparation Protocol Start->Check_Prep Correct_Storage Adjust Storage: Store at 2-8°C, in dark, under inert gas Check_Storage->Correct_Storage Incorrect Re_evaluate Re-run Experiment and Monitor for Degradation Check_Storage->Re_evaluate Correct Adjust_pH Adjust pH to 7-9 using NaOH Check_pH->Adjust_pH Incorrect Check_pH->Re_evaluate Correct Revise_Prep Use Deoxygenated Water, Prepare Fresh Solutions Check_Prep->Revise_Prep Incorrect Check_Prep->Re_evaluate Correct Correct_Storage->Re_evaluate Adjust_pH->Re_evaluate Revise_Prep->Re_evaluate

Caption: A troubleshooting workflow for identifying and resolving NaRLA stability issues.

cluster_degradation Primary Degradation Pathways of NaRLA cluster_factors Accelerating Factors NaRLA This compound (Monomer) Polymer Polymerized Lipoic Acid (Inactive) NaRLA->Polymer Polymerization Oxidized Oxidized Species NaRLA->Oxidized Oxidation Light Light Light->Polymer Heat Heat Heat->Polymer Acidic_pH Acidic pH Acidic_pH->Polymer Oxygen Oxygen Oxygen->Oxidized Moisture Moisture Moisture->Polymer

Caption: Factors leading to the degradation of NaRLA via polymerization and oxidation.

Technical Support Center: R(+)-Alpha Lipoic Acid Sodium (R-ALA-Na) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with R(+)-Alpha Lipoic Acid Sodium (R-ALA-Na).

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using R-ALA-Na over R-ALA?

A1: The primary advantage of R-ALA-Na, the sodium salt of R-Alpha Lipoic Acid, is its enhanced stability and aqueous solubility compared to the free acid form (R-ALA). R-ALA is known to be unstable, particularly at temperatures above its melting point (around 46-49°C), and is susceptible to polymerization, which can reduce its bioavailability and activity.[1][2] The sodium salt form is less prone to polymerization and is more soluble in water, which facilitates its use in aqueous buffers for in vitro experiments and can lead to improved absorption in vivo.[3]

Q2: How should R-ALA-Na be stored to minimize degradation?

A2: R-ALA-Na should be stored in a cool, dark, and dry place. It is hygroscopic and can degrade when exposed to moisture, light, and heat.[1][2][4] For long-term storage, it is recommended to keep it in a tightly sealed container at or below room temperature, protected from light.

Q3: What are the main degradation products of R-ALA-Na?

A3: The primary degradation pathway for R-ALA is polymerization through the opening of the dithiolane ring, especially when exposed to heat or UV light.[5][6] This process results in the formation of disulfide polymers.[5] Other potential degradation products can arise from the cleavage of the C-S bond, leading to the formation of various radical species.[7]

Q4: Is it necessary to verify the enantiomeric purity of my R-ALA-Na sample?

A4: Yes, it is highly recommended. The R-enantiomer is the biologically active form, while the S-enantiomer can be less active or even inhibitory in some biological systems.[8] Commercial preparations of alpha-lipoic acid can be a racemic mixture (50/50 R- and S-enantiomers).[1] Therefore, verifying the enantiomeric purity using a suitable analytical method, such as chiral HPLC, is crucial for the accuracy and reproducibility of your experimental results.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected results in cell culture experiments.
Potential Cause Troubleshooting Step Rationale
Degradation of R-ALA-Na in stock solution Prepare fresh stock solutions of R-ALA-Na in an appropriate solvent (e.g., water or DMSO) for each experiment. Store stock solutions at -20°C or -80°C for short periods and protect from light. Avoid repeated freeze-thaw cycles.R-ALA-Na can degrade in aqueous solutions over time, especially if not stored properly.[1][2]
Polymerization in culture medium Minimize the exposure of the culture medium containing R-ALA-Na to light and heat. Prepare fresh medium for each experiment.Heat and light can induce polymerization of R-ALA, reducing its effective concentration and bioavailability to the cells.[4]
Incorrect effective concentration Perform a dose-response curve to determine the optimal concentration of R-ALA-Na for your specific cell line and experimental conditions.The effective concentration of R-ALA-Na can vary significantly between different cell types and assays.
Presence of S-enantiomer impurity Verify the enantiomeric purity of your R-ALA-Na sample using chiral HPLC.The S-enantiomer can have different biological effects and may interfere with the action of the R-enantiomer.[8]
Issue 2: High variability in antioxidant capacity assays (e.g., DPPH, ABTS).
Potential Cause Troubleshooting Step Rationale
Interference with assay components Run appropriate controls, including a vehicle control and R-ALA-Na in the absence of the antioxidant standard, to check for direct interaction with the assay reagents.The thiol groups in R-ALA can potentially interact with the radical species or other components of the assay, leading to inaccurate readings.
Solvent effects Ensure that the solvent used to dissolve R-ALA-Na is compatible with the assay and does not interfere with the reaction.Some organic solvents can act as antioxidants or pro-oxidants, affecting the assay results.
Timing of measurement Adhere strictly to the recommended incubation times for the specific antioxidant assay being used.The kinetics of the reaction between R-ALA-Na and the radical species may differ from that of the standard antioxidant, requiring precise timing for accurate comparison.

Data Presentation

Table 1: Stability of R-Alpha Lipoic Acid (R-ALA) and its Sodium Salt (R-ALA-Na) under Different Conditions
CompoundTemperatureRelative HumidityIncubation TimeRemaining R-ALA (%)Reference
Free R-ALA70°C100%5 hours~30%[9]
Free R-ALA25°C100%48 hoursStable[9]
R-ALA-Na25°C100%48 hours~70%[9]
R-ALA-Na70°C100%5 hours~87%[10]
R-ALA-Na70°C100%24 hours~70%[10]
Table 2: Stability of R-ALA in Acidic Conditions (pH 1.2, 37°C, 1 hour)
FormulationRemaining R-ALA (%)Reference
Free R-ALA~80%[4]
R-ALA complexed with α-CD>95%[4]
R-ALA complexed with β-CD>90%[4]
R-ALA complexed with γ-CD>95%[4]

Experimental Protocols

Protocol 1: Preparation of R-ALA-Na Stock Solution for Cell Culture
  • Weigh the desired amount of R-ALA-Na powder in a sterile microcentrifuge tube.

  • Add sterile, nuclease-free water or DMSO to achieve the desired stock concentration (e.g., 100 mM).

  • Vortex briefly until the R-ALA-Na is completely dissolved.

  • Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: MTT Assay for Cell Viability
  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • The next day, remove the medium and replace it with fresh medium containing various concentrations of R-ALA-Na (e.g., 0, 10, 50, 100, 250, 500, 1000 µM). Include a vehicle control (the solvent used for the stock solution).

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Mandatory Visualization

Signaling Pathways Modulated by R-Alpha Lipoic Acid

Alpha-lipoic acid is known to influence several key signaling pathways involved in cellular stress response, metabolism, and inflammation.

R_ALA_Signaling R_ALA R-ALA AMPK AMPK R_ALA->AMPK Activates Nrf2 Nrf2 R_ALA->Nrf2 Promotes Nuclear Translocation mTORC1 mTORC1 AMPK->mTORC1 Inhibits AMPK->Nrf2 Activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes ARE ARE Nrf2->ARE Binds Keap1 Keap1 Keap1->Nrf2 Inhibits Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Induces Expression

Caption: R-ALA modulates key cellular signaling pathways.

Experimental Workflow for Investigating R-ALA-Na Effects on Nrf2 Activation

This workflow outlines the key steps to determine if R-ALA-Na activates the Nrf2 antioxidant response pathway in a cellular model.

Nrf2_Activation_Workflow Start Start: Cell Culture Treatment Treat cells with R-ALA-Na Start->Treatment Harvest Harvest Cells Treatment->Harvest Fractionation Nuclear/Cytoplasmic Fractionation Harvest->Fractionation qPCR qPCR for Nrf2 target genes (HO-1, NQO1) Harvest->qPCR Western_Blot Western Blot for Nrf2, Lamin B, GAPDH Fractionation->Western_Blot Analysis Data Analysis Western_Blot->Analysis qPCR->Analysis

Caption: Workflow for Nrf2 activation analysis.

Logical Relationship of Potential Artifacts in R-ALA-Na Experiments

Understanding the interplay between different potential artifacts is crucial for robust experimental design and data interpretation.

Artifact_Relationships Instability Inherent Instability of R-ALA Polymerization Polymerization Instability->Polymerization Degradation Chemical Degradation Instability->Degradation Reduced_Conc Reduced Effective Concentration Polymerization->Reduced_Conc Degradation->Reduced_Conc Purity_Issues Enantiomeric Impurity (S-ALA) Altered_Activity Altered Biological Activity Purity_Issues->Altered_Activity Inconsistent_Results Inconsistent/ Irreproducible Results Reduced_Conc->Inconsistent_Results Altered_Activity->Inconsistent_Results

Caption: Interrelationship of R-ALA-Na artifacts.

References

Validation & Comparative

A Comparative Guide to R(+)-Alpha Lipoic Acid Sodium and Racemic Alpha Lipoic Acid Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of R(+)-Alpha Lipoic Acid Sodium (Na-R-ALA) and racemic alpha-lipoic acid (a 50/50 mixture of R-ALA and S-ALA). The comparison is supported by experimental data on their pharmacokinetic profiles, antioxidant activity, and therapeutic effects, with a focus on providing actionable insights for research and development.

Introduction

Alpha-lipoic acid (ALA) is a potent antioxidant with therapeutic potential in a range of oxidative stress-related pathologies.[1][2] It exists as two enantiomers: R-ALA, the naturally occurring and biologically active form, and S-ALA, a synthetic byproduct.[3][4] Commercially available ALA supplements are often a racemic mixture of both. This compound (Na-R-ALA) is a stabilized salt of the R-enantiomer, developed to overcome the inherent stability and bioavailability issues of R-ALA.[2] This guide evaluates the scientific evidence comparing the efficacy of Na-R-ALA and racemic ALA.

Pharmacokinetic Profile: The Decisive Advantage of Na-R-ALA

The primary differentiator between Na-R-ALA and racemic ALA lies in their pharmacokinetic profiles. The sodium salt form of R-ALA exhibits markedly superior bioavailability. This is attributed to its enhanced stability and solubility, which minimizes polymerization and improves absorption.[2][5]

A human pharmacokinetic study directly compared the oral administration of 600 mg of Na-R-ALA (as a pre-dissolved aqueous solution) to 600 mg of R-ALA. The results demonstrated a dramatic improvement in the bioavailability of the sodium salt form.

Table 1: Pharmacokinetic Parameters of Na-R-ALA vs. R-ALA in Humans (600 mg oral dose)

ParameterNa-R-ALAR-ALAFold Increase (Na-R-ALA vs. R-ALA)
Cmax (µg/mL) 14.1 - 18.10.7 - 1.0117.9x - 20.1x
AUC (µg·hr/mL) 5.18 - 5.711.56 - 2.142.7x - 3.3x

Data compiled from a study in healthy human subjects.

It is important to note that racemic ALA supplements contain only 50% R-ALA. Therefore, the bioavailability of the active R-enantiomer from a racemic mixture is expected to be significantly lower than that from an equivalent dose of Na-R-ALA.

G cluster_subjects Healthy Human Subjects (n=12) cluster_sampling Blood Sampling cluster_analysis Analysis subject Subject Pool dose_narala 600 mg Na-R-ALA (aqueous solution) subject->dose_narala Crossover Design dose_rala 600 mg R-ALA subject->dose_rala blood_samples Serial Blood Draws dose_narala->blood_samples dose_rala->blood_samples hplc HPLC-ECD Analysis of Plasma R-ALA blood_samples->hplc pk_params Pharmacokinetic Parameter Calculation (Cmax, AUC) hplc->pk_params

Efficacy: Linking Bioavailability to Therapeutic Outcomes

While direct, head-to-head clinical trials comparing the therapeutic efficacy of oral Na-R-ALA and racemic ALA are limited, the superior bioavailability of Na-R-ALA strongly suggests enhanced efficacy. The therapeutic effects of ALA are dose-dependent, and achieving higher plasma concentrations of the active R-enantiomer is critical for its antioxidant and neuroprotective actions.[1][6][[“]]

Preclinical Evidence: Neuropathic Pain Model

A preclinical study investigated the effects of different forms of thioctic acid (alpha-lipoic acid) in a rat model of sciatic nerve injury. While this study used intraperitoneal administration, it provides valuable insights into the superior efficacy of the R-enantiomer.

Table 2: Efficacy of R-ALA vs. Racemic ALA in a Rat Model of Neuropathic Pain

Treatment Group (125 µmol·kg⁻¹·die⁻¹)Pain ReliefNerve ProtectionReduction in Oxidative Stress
(+)-Thioctic Acid (R-ALA) More ActiveMore ActiveMore Active
(+/-)-Thioctic Acid (Racemic ALA) ActiveActiveActive
(-)-Thioctic Acid (S-ALA) Less ActiveLess ActiveLess Active

Results from a preclinical study in spontaneously hypertensive rats with sciatic nerve ligation.

These findings demonstrate that the R-enantiomer is significantly more effective than the racemic mixture in alleviating pain, protecting nerve tissue, and reducing oxidative stress.[8]

Clinical Evidence: Low Back Pain

A clinical trial involving patients with low back pain compared the efficacy of 600 mg/day of (+)-thioctic acid (R-ALA) with 600 mg/day of racemic ALA for 60 days.

Table 3: Clinical Outcomes of R-ALA vs. Racemic ALA in Low Back Pain

Outcome(+)-Thioctic Acid (R-ALA)(+/-)-Thioctic Acid (Racemic ALA)
Pain Symptomatology Greater InfluenceLess Influence
Recovery Speed Quicker RecoverySlower Recovery
Quality of Life Better ImpactLesser Impact

Findings from the NESTIORADE clinical trial.

The study concluded that the R-enantiomer showed a greater influence on painful symptoms, a quicker recovery, and a better impact on the quality of life compared to the racemic mixture.[8]

G cluster_properties Key Properties racemic Racemic ALA (R-ALA + S-ALA) bioavailability Bioavailability racemic->bioavailability Lower rala R-ALA rala->bioavailability Moderate narala Na-R-ALA narala->bioavailability Higher efficacy Therapeutic Efficacy bioavailability->efficacy Directly Correlates

Antioxidant Signaling Pathways

Alpha-lipoic acid exerts its antioxidant effects through various mechanisms. It directly scavenges reactive oxygen species (ROS) and regenerates other endogenous antioxidants like glutathione, vitamin C, and vitamin E.[9] Furthermore, ALA is known to activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[9] The enhanced bioavailability of Na-R-ALA is expected to lead to a more robust activation of these protective pathways.

G ALA Alpha-Lipoic Acid (Na-R-ALA) ROS Reactive Oxygen Species (ROS) ALA->ROS Scavenges Antioxidants Endogenous Antioxidants (GSH, Vit C, Vit E) ALA->Antioxidants Regenerates Nrf2 Nrf2 ALA->Nrf2 Activates Cellular_Protection Cellular Protection ROS->Cellular_Protection Damages Antioxidants->Cellular_Protection ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Upregulates Antioxidant_Enzymes->Cellular_Protection

Experimental Protocols

Pharmacokinetic Analysis of R-ALA in Human Plasma

  • Study Design: Crossover study in healthy adult subjects.

  • Dosing: Single oral dose of 600 mg Na-R-ALA (as an aqueous solution) or 600 mg R-ALA.

  • Sample Collection: Serial blood samples were collected at specified time points post-administration.

  • Analytical Method: Plasma concentrations of R-ALA were determined using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

  • Data Analysis: Maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC) were calculated.

Assessment of Oxidative Stress Markers

  • Malondialdehyde (MDA) Assay:

    • Sample Preparation: Plasma or tissue homogenates are prepared.

    • Reaction: Samples are reacted with thiobarbituric acid (TBA) under acidic conditions and heat to form a colored MDA-TBA adduct.

    • Quantification: The absorbance of the adduct is measured spectrophotometrically at approximately 532 nm.[10][11][12]

  • Superoxide (B77818) Dismutase (SOD) Activity Assay:

    • Sample Preparation: Erythrocyte lysates or tissue homogenates are prepared.

    • Assay Principle: The assay measures the inhibition of the reduction of a tetrazolium salt (e.g., WST-1) by superoxide radicals generated by an enzymatic reaction (e.g., xanthine/xanthine oxidase).

    • Quantification: The degree of inhibition of the colorimetric reaction is proportional to the SOD activity in the sample and is measured spectrophotometrically.[8][13]

Evaluation of Nerve Function in Animal Models

  • Nerve Conduction Velocity (NCV) Measurement:

    • Animal Preparation: Rats are anesthetized, and body temperature is maintained.

    • Stimulation: The sciatic nerve is stimulated at two distinct points (e.g., sciatic notch and ankle) using bipolar electrodes.

    • Recording: Compound muscle action potentials are recorded from the plantar muscles of the hind paw.

    • Calculation: NCV is calculated by dividing the distance between the two stimulation points by the difference in the latency of the recorded potentials.[14][15]

Conclusion

The available scientific evidence strongly supports the superior efficacy of this compound (Na-R-ALA) over racemic alpha-lipoic acid. The key advantages of Na-R-ALA are its significantly higher bioavailability and stability, which lead to greater plasma concentrations of the biologically active R-enantiomer. Preclinical and clinical studies, although not always with the sodium salt form, consistently demonstrate the superior therapeutic potential of the R-enantiomer in mitigating neuropathic pain and improving clinical outcomes compared to the racemic mixture. For research and drug development purposes, the use of Na-R-ALA offers a more reliable and potent formulation to harness the full therapeutic benefits of alpha-lipoic acid.

References

Superior Bioavailability of R(+)-Alpha Lipoic Acid Sodium Salt Compared to its Free Acid Form: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

R(+)-Alpha Lipoic Acid (R-ALA) is the naturally occurring, biologically active enantiomer of alpha-lipoic acid, a potent antioxidant involved in mitochondrial energy metabolism.[1][2] Despite its therapeutic potential, the free acid form of R-ALA presents significant formulation challenges due to its inherent instability, tendency to polymerize, and poor aqueous solubility, all of which contribute to low oral bioavailability.[3][4] To overcome these limitations, the sodium salt of R-ALA (Na-R-ALA) was developed. This guide provides a detailed comparison of the bioavailability of Na-R-ALA and free R-ALA, supported by pharmacokinetic data and experimental methodologies, for researchers, scientists, and drug development professionals.

Data Presentation: Pharmacokinetic Comparison

Clinical studies have demonstrated a dramatic difference in the oral bioavailability between Na-R-ALA and free R-ALA. The sodium salt form exhibits significantly higher plasma concentrations and overall exposure. A key human pharmacokinetic study provides a direct comparison, highlighting the superior absorption of Na-R-ALA.[5][6]

Table 1: Comparative Pharmacokinetic Parameters of Na-R-ALA vs. Free R-ALA

Parameter R(+)-Alpha Lipoic Acid Sodium (Na-R-ALA) Free R(+)-Alpha Lipoic Acid (R-ALA) Fold Increase
Subject 1 (Male)
Cmax (mcg/mL) 14.1 0.7 20.1x
AUC (mcg·hr/mL) 5.18 1.56 3.3x
Subject 2 (Female)
Cmax (mcg/mL) 18.1 1.01 17.9x
AUC (mcg·hr/mL) 5.71 2.14 2.7x

Data sourced from a crossover study where subjects received 600 mg of R-ALA in either the sodium salt or free acid form.[5]

Experimental Protocols

The data presented above is derived from a clinical study designed to evaluate the plasma pharmacokinetics of R-ALA administered as Na-R-ALA to healthy human subjects.

Study Design: A pharmacokinetic study was conducted with 12 healthy adult subjects.[3] A subset of this cohort participated in a direct crossover comparison between Na-R-ALA and free R-ALA.[5][6]

Dosing and Administration:

  • Test Article: 600 mg of R-ALA administered as a pre-dissolved aqueous solution of Sodium R-(+)-Lipoate (Na-R-ALA).[3][5]

  • Comparator: 600 mg of free R-ALA.[5]

  • Administration: The oral dose was administered to subjects, who were instructed to avoid alcohol and other nutritional supplements for three days prior to the trial.[6]

Sample Collection and Analysis:

  • Sample: Blood samples were collected at various time points post-administration.

  • Processing: Plasma was separated from the blood samples.

  • Analytical Method: Plasma R-ALA concentrations were determined using a validated High-Performance Liquid Chromatography with Electrochemical/Coulometric Detection (HPLC/ECD) method.[4] Standard curves were generated by spiking known concentrations of R-ALA into each individual's baseline plasma to ensure accuracy.[3]

Visualizations: Workflow and Mechanism

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

G cluster_prep Preparation Phase cluster_admin Administration Phase cluster_analysis Analysis Phase p1 Subject Recruitment (12 Healthy Adults) p2 3-Day Washout Period (No Supplements/Alcohol) p1->p2 a1 Oral Administration of 600mg Na-R-ALA Solution p2->a1 s1 Timed Blood Sample Collection a1->s1 s2 Plasma Separation s1->s2 s3 HPLC/ECD Analysis s2->s3 s4 Pharmacokinetic Modeling (Cmax, AUC Calculation) s3->s4

Caption: Experimental workflow for the Na-R-ALA pharmacokinetic study.

G cluster_ingestion Oral Ingestion cluster_stomach Stomach (Acidic Environment) cluster_absorption Small Intestine cluster_circulation Systemic Circulation NaRALA Na-R-ALA (Water-Soluble Salt) Dissociation Dissociation NaRALA->Dissociation RALA Free R-ALA Dissociation->RALA Na_ion Na+ Ion Dissociation->Na_ion Absorb Rapid Absorption RALA->Absorb Plasma Increased Plasma R-ALA Concentration Absorb->Plasma

Caption: Proposed absorption pathway of Na-R-ALA in the gastrointestinal tract.

The conversion of R(+)-Alpha Lipoic Acid into its sodium salt (Na-R-ALA) fundamentally addresses the stability and solubility issues that limit the bioavailability of the free acid form.[7] The experimental data unequivocally demonstrates that Na-R-ALA leads to substantially higher maximum plasma concentrations (Cmax) and greater total systemic exposure (AUC) compared to an equivalent dose of free R-ALA.[5][6] This enhanced bioavailability is attributed to the improved water solubility of the sodium salt, which facilitates its dissolution and subsequent absorption after reconversion to the free acid in the stomach.[7] For researchers and drug development professionals, these findings underscore the critical importance of formulation in achieving therapeutic concentrations of R-ALA and suggest that Na-R-ALA is a far superior form for oral delivery.[6][7]

References

A Comparative Guide to the Antioxidant Capacity of R(+)-Alpha Lipoic Acid Sodium and N-acetylcysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of antioxidant research and therapeutic development, R(+)-Alpha Lipoic Acid Sodium (Na-R-ALA) and N-acetylcysteine (NAC) are two prominent thiol-containing compounds renowned for their ability to combat oxidative stress. Both molecules have garnered significant attention for their potential applications in a variety of pathological conditions underpinned by oxidative damage. This guide provides an objective comparison of their antioxidant capacities, supported by experimental data, to assist researchers and drug development professionals in making informed decisions for their studies.

R(+)-Alpha Lipoic Acid (R-ALA) is the naturally occurring, biologically active enantiomer of alpha-lipoic acid.[1] It is a versatile antioxidant, being soluble in both water and fat, which allows it to exert its effects in various cellular compartments. The sodium salt form, Na-R-ALA, is often used to enhance its stability and bioavailability.[2]

N-acetylcysteine (NAC) is a derivative of the amino acid L-cysteine and is a well-established antioxidant and mucolytic agent.[3] Its primary role is to act as a precursor for the synthesis of glutathione (B108866) (GSH), one of the most critical endogenous antioxidants.[3][4]

Mechanisms of Antioxidant Action: A Comparative Overview

While both Na-R-ALA and NAC contribute to the cellular antioxidant defense system, they do so through distinct and overlapping mechanisms.

N-acetylcysteine (NAC) primarily functions as an indirect antioxidant . Its main contribution to cellular antioxidant capacity is by providing the rate-limiting substrate, L-cysteine, for the synthesis of glutathione (GSH).[3][4] GSH is a pivotal intracellular antioxidant that directly neutralizes reactive oxygen species (ROS) and is a cofactor for several antioxidant enzymes. While NAC can exhibit some direct radical scavenging activity, this is considered a minor component of its overall antioxidant effect.[5] Recent studies also suggest that NAC can trigger the production of hydrogen sulfide (B99878) (H₂S) and sulfane sulfur species, which contribute to its cytoprotective effects.[5]

R(+)-Alpha Lipoic Acid (R-ALA) and its reduced form, dihydrolipoic acid (DHLA), exert both direct and indirect antioxidant effects.[1]

  • Direct Scavenging: Both R-ALA and DHLA can directly quench various reactive oxygen species.

  • Regeneration of Other Antioxidants: A key feature of the R-ALA/DHLA redox couple is its ability to regenerate other primary antioxidants, including Vitamin C, Vitamin E, and Coenzyme Q10, as well as intracellular glutathione.[1][6] This recycling activity amplifies the overall antioxidant capacity of the cell.

  • Metal Chelation: R-ALA can chelate redox-active metals, preventing them from participating in the generation of highly reactive hydroxyl radicals.[7]

  • Induction of Antioxidant Enzymes: R-ALA has been shown to upregulate the expression of antioxidant enzymes through the activation of the Nrf2 signaling pathway.[8]

Comparative Antioxidant Mechanisms cluster_NAC N-acetylcysteine (NAC) cluster_RALA This compound (Na-R-ALA) NAC NAC Cysteine L-Cysteine NAC->Cysteine Deacetylation H2S H₂S & Sulfane Sulfur NAC->H2S Metabolism GSH Glutathione (GSH) Cysteine->GSH Synthesis Direct ROS Scavenging Direct ROS Scavenging GSH->Direct ROS Scavenging Primary indirect action Cytoprotection Cytoprotection H2S->Cytoprotection RALA Na-R-ALA RALA->Direct ROS Scavenging DHLA Dihydrolipoic Acid (DHLA) RALA->DHLA Reduction Metal Chelation Metal Chelation RALA->Metal Chelation Nrf2 Activation Nrf2 Activation RALA->Nrf2 Activation DHLA->Direct ROS Scavenging DHLA->RALA Oxidation Regeneration of Vit C, Vit E, CoQ10, GSH Regeneration of Vit C, Vit E, CoQ10, GSH DHLA->Regeneration of Vit C, Vit E, CoQ10, GSH Key indirect action Antioxidant Enzyme Expression Antioxidant Enzyme Expression Nrf2 Activation->Antioxidant Enzyme Expression

Figure 1: Comparative Antioxidant Mechanisms of NAC and Na-R-ALA.

In Vivo Antioxidant Capacity: A Direct Comparison

A study by Zembron-Lacny et al. (2009) provides a direct in vivo comparison of the antioxidant effects of NAC and alpha-lipoic acid (racemic mixture) in physically active males.[9] The results from this study offer valuable quantitative insights into their systemic antioxidant efficacy.

Table 1: In Vivo Antioxidant Effects of NAC and ALA Supplementation [9]

ParameterN-acetylcysteine (NAC)Alpha-Lipoic Acid (ALA)
Dosage 1200 mg/day for 8 days600 mg/day for 8 days
Increase in Total Antioxidant Status (TAS) +38% vs. Control+9% vs. Control
Reduction in Protein Carbonylation (PC) >30%>30%
Reduction in Lipid Peroxidation (TBARS) >30%>30%
Increase in Reduced Glutathione (GSH) +33% vs. ControlNo significant change

Data sourced from Zembron-Lacny et al. (2009).[9]

The findings from this study suggest that while both NAC and ALA effectively reduce markers of oxidative damage (protein carbonylation and lipid peroxidation), NAC demonstrates a significantly greater capacity to increase the total antioxidant status of plasma.[9] This is likely attributable to its primary role as a direct precursor to glutathione.

In Vitro and Cellular Antioxidant Capacity

A comprehensive comparison of the in vitro and cellular antioxidant capacity of Na-R-ALA and NAC is challenging due to a lack of studies that directly compare these two compounds using standardized assays. The antioxidant capacity of a compound can be evaluated through various assays, each with its own mechanism and target radical species.

Common In Vitro Antioxidant Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[3]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Assesses the capacity of an antioxidant to scavenge the ABTS radical cation.[3]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: Evaluates the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • ORAC (Oxygen Radical Absorbance Capacity) Assay: Measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

While some studies have evaluated the DPPH scavenging activity of NAC, often in comparison to its derivatives, direct comparative data against Na-R-ALA is scarce.[10] For a meaningful comparison, both compounds would need to be tested under identical conditions in the same study.

Table 2: Illustrative Data Presentation for In Vitro Antioxidant Assays

AntioxidantDPPH IC₅₀ (µg/mL)ABTS IC₅₀ (µg/mL)FRAP Value (mmol Fe²⁺/g)ORAC Value (µmol TE/g)
Na-R-ALA Data not availableData not availableData not availableData not available
NAC Data not availableData not availableData not availableData not available
Trolox (Standard) Reference ValueReference ValueReference ValueReference Value

Note: This table illustrates how comparative data would be presented. Currently, direct comparative values from a single study for Na-R-ALA and NAC are not available in the reviewed literature.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and localization of the compound.[11][12] This assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe within cultured cells.

Table 3: Illustrative Data Presentation for Cellular Antioxidant Activity (CAA) Assay

AntioxidantCAA Value (µmol Quercetin Equivalents / 100 µmol)
Na-R-ALA Data not available
NAC Data not available
Quercetin (Standard) Reference Value

Note: This table illustrates how comparative data would be presented. Currently, direct comparative values from a single study for Na-R-ALA and NAC are not available in the reviewed literature.

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: The antioxidant activity is measured by the ability of the test compound to reduce the stable DPPH radical, resulting in a color change from purple to yellow, which is monitored spectrophotometrically.[3]

Protocol:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare various concentrations of the test compounds (Na-R-ALA, NAC) and a standard (e.g., Trolox) in a suitable solvent.

  • Add 100 µL of each sample concentration to a 96-well plate.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

start Start prep_dpph Prepare 0.1 mM DPPH in Methanol start->prep_dpph prep_samples Prepare Sample and Standard Dilutions start->prep_samples add_dpph Add 100 µL of DPPH Solution prep_dpph->add_dpph add_samples Add 100 µL of Samples/ Standards to 96-well Plate prep_samples->add_samples add_samples->add_dpph incubate Incubate in Dark (30 min, RT) add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC₅₀ measure->calculate end End calculate->end start Start seed_cells Seed HepG2 Cells in 96-well Plate start->seed_cells wash1 Wash Cells with PBS seed_cells->wash1 treat Treat with Samples/ Standards + DCFH-DA wash1->treat incubate1 Incubate (1 hr, 37°C) treat->incubate1 wash2 Wash Cells with PBS incubate1->wash2 add_aaph Add AAPH to Induce Oxidative Stress wash2->add_aaph measure Measure Fluorescence Kinetically (1 hr, 37°C) add_aaph->measure calculate Calculate AUC and CAA Value measure->calculate end End calculate->end

References

A Head-to-Head Comparison of R-ALA and S-ALA in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Stereospecificity of Alpha-Lipoic Acid

Alpha-lipoic acid (ALA), a potent antioxidant with a crucial role in mitochondrial energy metabolism, exists as two enantiomers: R-lipoic acid (R-ALA) and S-lipoic acid (S-ALA). While often used as a racemic mixture, a growing body of evidence highlights the significant differences in the biological activity of these two forms. This guide provides an objective, data-driven comparison of R-ALA and S-ALA, summarizing their performance in key biological assays to inform research and development.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative differences observed between R-ALA and S-ALA in various biological assays.

Table 1: Bioavailability and Metabolic Effects

ParameterR-Alpha-Lipoic Acid (R-ALA)S-Alpha-Lipoic Acid (S-ALA)Reference
Bioavailability (Peak Plasma Concentration) 40-50% higher than S-ALA following administration of a racemic mixture.[1]Baseline[1]
Insulin-Mediated Glucose Uptake (in insulin-resistant skeletal muscle) 64% increase.[2]No significant effect.[2][2]
Pyruvate (B1213749) Dehydrogenase Complex (PDC) Activity (Pig Heart Dihydrolipoamide (B1198117) Dehydrogenase) Substrate (Km = 3.7 mM); Reacts 24 times faster than S-ALA.Poor substrate (Km = 5.5 mM); Inhibits R-ALA dependent reaction.[3]
Overall Pyruvate Dehydrogenase Complex (PDC) Activity (Bovine) InhibitorStronger inhibitor than R-ALA.[3]

Table 2: Antioxidant and Signaling Effects

AssayR-Alpha-Lipoic Acid (R-ALA)S-Alpha-Lipoic Acid (S-ALA)Reference
Lipid Peroxidation (TBARS assay in rat brain and sciatic nerve) Dose-dependent reduction in lipid peroxidation.Similar potency to R-ALA in reducing lipid peroxidation.[4]
AMPK Signaling Pathway Activation Activates AMPK, leading to increased glucose uptake and fatty acid oxidation.[2]Generally considered to have no significant effect.[2][2]
Nrf2 Antioxidant Response Pathway Induces nuclear translocation of Nrf2, upregulating antioxidant enzymes.[1][2]Less effective at activating this pathway.[2][1][2]

Key Signaling Pathways and Experimental Workflows

The differential effects of R-ALA and S-ALA can be attributed to their interactions with key cellular signaling pathways. The following diagrams illustrate these pathways and a general workflow for a comparative in vitro study.

experimental_workflow General Experimental Workflow for Comparing R-ALA and S-ALA cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Biological Assays cluster_analysis Data Analysis cell_seeding Seed cells (e.g., 3T3-L1, HepG2) differentiation Differentiate cells (if necessary) cell_seeding->differentiation control Vehicle Control differentiation->control r_ala R-ALA Treatment (various concentrations) differentiation->r_ala s_ala S-ALA Treatment (various concentrations) differentiation->s_ala glucose_uptake Glucose Uptake Assay control->glucose_uptake antioxidant_assay Antioxidant Assay (e.g., DPPH, ORAC) control->antioxidant_assay western_blot Western Blot (p-AMPK, Nrf2) control->western_blot pdc_activity PDC Activity Assay control->pdc_activity r_ala->glucose_uptake r_ala->antioxidant_assay r_ala->western_blot r_ala->pdc_activity s_ala->glucose_uptake s_ala->antioxidant_assay s_ala->western_blot s_ala->pdc_activity quantification Quantification of Results glucose_uptake->quantification antioxidant_assay->quantification western_blot->quantification pdc_activity->quantification comparison Statistical Comparison of R-ALA vs. S-ALA quantification->comparison

Caption: General workflow for in vitro comparison of R-ALA and S-ALA.

ampk_pathway AMPK Signaling Pathway Activation by R-ALA R_ALA R-ALA AMPK AMPK R_ALA->AMPK Activates p_AMPK p-AMPK (Active) AMPK->p_AMPK Phosphorylation Glucose_Uptake Increased Glucose Uptake p_AMPK->Glucose_Uptake Fatty_Acid_Oxidation Increased Fatty Acid Oxidation p_AMPK->Fatty_Acid_Oxidation

Caption: R-ALA activates the AMPK signaling pathway.

nrf2_pathway Nrf2 Antioxidant Response Pathway Activation by R-ALA R_ALA R-ALA Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) R_ALA->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 (Free) Keap1_Nrf2->Nrf2_free Nrf2_nucleus Nrf2 (Nucleus) Nrf2_free->Nrf2_nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds to Antioxidant_Enzymes Increased Expression of Antioxidant Enzymes (e.g., HO-1, GCL) ARE->Antioxidant_Enzymes

Caption: R-ALA activates the Nrf2 antioxidant response pathway.

Experimental Protocols

Detailed methodologies for the key comparative assays are provided below.

Pyruvate Dehydrogenase Complex (PDC) Activity Assay

This assay measures the effect of R-ALA and S-ALA on the activity of the PDC, a critical enzyme complex in cellular respiration.

  • Principle: The activity of PDC is determined by monitoring the reduction of NAD+ to NADH, which can be measured spectrophotometrically at 340 nm.

  • Materials:

    • Isolated mitochondria or purified PDC

    • Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4)

    • Substrates: Pyruvate, Coenzyme A (CoA), NAD+

    • R-ALA and S-ALA solutions at various concentrations

    • Spectrophotometer

  • Procedure:

    • Pre-incubate the isolated mitochondria or purified PDC with varying concentrations of R-ALA or S-ALA in the assay buffer for a specified time (e.g., 10 minutes) at 37°C. A vehicle control (without ALA) should be included.

    • Initiate the reaction by adding the substrates (pyruvate, CoA, and NAD+).

    • Immediately measure the increase in absorbance at 340 nm over time to determine the rate of NADH formation.

    • Calculate the specific activity of PDC in the presence of each concentration of R-ALA and S-ALA.

    • For inhibitory effects, calculate the IC50 value, which is the concentration of the enantiomer that causes 50% inhibition of PDC activity. For Michaelis-Menten kinetics, determine the Km and Vmax for each enantiomer when they act as substrates for a component of the complex (e.g., dihydrolipoamide dehydrogenase).

Glucose Uptake Assay in 3T3-L1 Adipocytes

This assay quantifies the ability of R-ALA and S-ALA to stimulate the uptake of glucose into fat cells.

  • Principle: Radiolabeled 2-deoxy-D-glucose (a glucose analog that is taken up and phosphorylated by cells but not further metabolized) is used to measure the rate of glucose transport.

  • Materials:

    • Differentiated 3T3-L1 adipocytes cultured in 12- or 24-well plates

    • Krebs-Ringer-HEPES (KRH) buffer

    • [³H]-2-deoxy-D-glucose

    • R-ALA and S-ALA solutions at various concentrations

    • Insulin (B600854) (as a positive control)

    • Scintillation counter

    • Cell lysis buffer (e.g., 0.1 M NaOH)

  • Procedure:

    • Differentiate 3T3-L1 preadipocytes into mature adipocytes.

    • Serum-starve the mature adipocytes for 2-4 hours.

    • Wash the cells with KRH buffer.

    • Treat the cells with various concentrations of R-ALA, S-ALA, insulin (positive control), or vehicle (negative control) in KRH buffer for a specified time (e.g., 30 minutes) at 37°C.

    • Initiate glucose uptake by adding [³H]-2-deoxy-D-glucose to each well and incubate for a short period (e.g., 5-10 minutes).

    • Terminate the uptake by rapidly washing the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells with the lysis buffer.

    • Measure the radioactivity in the cell lysates using a scintillation counter.

    • Normalize the radioactivity counts to the total protein content of each well.

    • Plot the dose-response curves for R-ALA and S-ALA and determine their respective EC50 values (the concentration that elicits 50% of the maximal glucose uptake).

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of R-ALA and S-ALA to directly scavenge free radicals.

  • Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate an electron, the DPPH is reduced, and the color fades. The change in absorbance is measured spectrophotometrically.

  • Materials:

    • DPPH solution in methanol (B129727)

    • R-ALA and S-ALA solutions in methanol at various concentrations

    • Ascorbic acid or Trolox (as a positive control)

    • Methanol (as a blank)

    • Spectrophotometer

  • Procedure:

    • Prepare a series of dilutions of R-ALA, S-ALA, and the positive control in methanol.

    • In a 96-well plate or cuvettes, mix the DPPH solution with each dilution of the test compounds.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

    • Calculate the percentage of DPPH radical scavenging activity for each concentration.

    • Plot the percentage of scavenging activity against the concentration of each enantiomer and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Western Blot for AMPK Activation

This assay determines the extent to which R-ALA and S-ALA activate the AMPK signaling pathway by measuring the phosphorylation of AMPK.

  • Principle: Western blotting is used to detect the levels of phosphorylated AMPK (p-AMPK) relative to the total amount of AMPK protein. An increase in the p-AMPK/total AMPK ratio indicates activation.

  • Materials:

    • Cell culture (e.g., C2C12 myotubes or HepG2 cells)

    • R-ALA and S-ALA solutions

    • Cell lysis buffer with protease and phosphatase inhibitors

    • Primary antibodies against p-AMPK (Thr172) and total AMPK

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Gel electrophoresis and blotting equipment

    • Imaging system for chemiluminescence detection

  • Procedure:

    • Treat cells with various concentrations of R-ALA, S-ALA, or a vehicle control for a specified time.

    • Lyse the cells and collect the protein extracts.

    • Determine the protein concentration of each lysate.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against p-AMPK.

    • After washing, incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the primary antibody against total AMPK to normalize for protein loading.

    • Quantify the band intensities and calculate the ratio of p-AMPK to total AMPK for each treatment. Compare the fold-change in this ratio induced by R-ALA and S-ALA relative to the control.

Nrf2 Nuclear Translocation Assay

This assay assesses the ability of R-ALA and S-ALA to promote the activation of the Nrf2 pathway by measuring the translocation of Nrf2 from the cytoplasm to the nucleus.

  • Principle: The activation of Nrf2 involves its translocation to the nucleus. This can be visualized and quantified using immunofluorescence microscopy or by performing a western blot on nuclear and cytoplasmic fractions.

  • Materials:

    • Cell culture (e.g., HepG2 cells)

    • R-ALA and S-ALA solutions

    • Nuclear and cytoplasmic extraction kits

    • Primary antibody against Nrf2

    • For Immunofluorescence: Fluorescently labeled secondary antibody, DAPI for nuclear staining, and a fluorescence microscope.

    • For Western Blot: As described in the AMPK activation protocol, with an additional antibody for a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) to confirm fraction purity.

  • Procedure (Western Blot Method):

    • Treat cells with R-ALA, S-ALA, or a vehicle control.

    • Separate the cells into nuclear and cytoplasmic fractions using a commercial kit.

    • Perform a western blot on both fractions as described previously, using the anti-Nrf2 antibody.

    • Also, probe the blots with antibodies for nuclear and cytoplasmic markers to verify the purity of the fractions.

    • Quantify the band intensity of Nrf2 in the nuclear fraction and normalize it to the nuclear marker. Compare the fold-increase in nuclear Nrf2 for R-ALA and S-ALA treatments relative to the control.

Conclusion

The available evidence strongly indicates that R-ALA is the more biologically active and therapeutically potent enantiomer of alpha-lipoic acid. It exhibits superior bioavailability, more favorable interactions with key metabolic enzymes like the pyruvate dehydrogenase complex, and a greater capacity to stimulate beneficial signaling pathways such as AMPK and Nrf2. In contrast, S-ALA demonstrates lower activity and, in some instances, inhibitory effects. For researchers and drug development professionals, the clear distinction in the bioactivity of these enantiomers underscores the importance of using the pure R-ALA form to achieve consistent and potent therapeutic outcomes. This guide provides a foundational resource for designing and interpreting experiments aimed at further elucidating the stereospecific actions of alpha-lipoic acid.

References

A Comparative Guide to the Efficacy of R(+)-Alpha Lipoic Acid Sodium and Vitamin E in Mitigating Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of R(+)-Alpha Lipoic Acid Sodium (R-ALA) and Vitamin E as antioxidants. The information presented is based on experimental data from preclinical and clinical studies, offering insights into their respective mechanisms of action and therapeutic potential in conditions associated with oxidative stress.

Executive Summary

Both R-ALA and Vitamin E are potent antioxidants that play crucial roles in cellular defense against oxidative damage. While Vitamin E is a well-established lipid-soluble antioxidant that primarily protects cell membranes from lipid peroxidation, R-ALA is a unique antioxidant that is both water- and fat-soluble, allowing it to exert its effects in a wider range of cellular compartments. Experimental evidence suggests that R-ALA not only directly scavenges reactive oxygen species (ROS) but also regenerates other endogenous antioxidants, including Vitamin E, Vitamin C, and glutathione (B108866). In direct comparative studies, R-ALA has demonstrated superior or comparable efficacy to Vitamin E in improving various markers of oxidative stress. Furthermore, the combination of R-ALA and Vitamin E often exhibits synergistic effects, providing enhanced protection against oxidative damage.

Data Presentation: Quantitative Comparison of Efficacy

The following tables summarize quantitative data from studies directly comparing the effects of R-ALA and Vitamin E on key markers of oxidative stress and antioxidant enzyme activity.

Table 1: Effects on Plasma Antioxidant Capacity and Lipid Peroxidation in Broilers

Treatment GroupTotal Antioxidant Capacity (T-AOC) (U/mL)Superoxide (B77818) Dismutase (T-SOD) (U/mL)Glutathione Peroxidase (GSH-Px) (U/mL)Malondialdehyde (MDA) (nmol/mL)
Control7.54 ± 0.21112.3 ± 2.5345.6 ± 8.73.45 ± 0.12
Vitamin E (100 mg/kg)8.12 ± 0.25118.7 ± 3.1360.1 ± 9.23.12 ± 0.10
R-ALA (500 mg/kg)9.21 ± 0.28 125.4 ± 3.5 378.4 ± 10.1 2.89 ± 0.09

*Data adapted from a study on broilers under oxidative stress. Values are presented as mean ± standard deviation. *p < 0.05 compared to the control group. R-ALA showed a significantly greater effect compared to Vitamin E in this study.

Table 2: Effects on Oxidative Stress and Inflammation in Hemodialysis Patients

Treatment GroupMalondialdehyde (MDA) (μmol/L) - Change from BaselineInterleukin-6 (IL-6) (pg/mL) - Change from Baseline
Placebo+0.2 ± 0.5+1.2 ± 2.5
Vitamin E (400 IU/day)-0.3 ± 0.6-2.5 ± 3.1
R-ALA (600 mg/day)-0.4 ± 0.7-1.8 ± 2.8
R-ALA + Vitamin E-0.8 ± 0.9 -3.1 ± 3.5 *

*Data adapted from a randomized controlled trial in hemodialysis patients.[1][2] Values represent the mean change from baseline ± standard deviation. *p < 0.05 compared to the placebo group. The combination therapy showed the most significant improvement.

Table 3: Protective Effects Against Gold Nanoparticle-Induced Nephrotoxicity in Rats

Treatment GroupSerum Creatinine (mg/dL)Serum Urea (mg/dL)Kidney GSH (μg/g tissue)Kidney MDA (nmol/g tissue)
Control0.55 ± 0.0425.3 ± 2.15.8 ± 0.445.2 ± 3.8
Gold Nanoparticles (GNPs)0.82 ± 0.0638.7 ± 3.53.1 ± 0.378.6 ± 5.1
GNPs + Vitamin E0.61 ± 0.0529.1 ± 2.84.9 ± 0.452.3 ± 4.2
GNPs + R-ALA0.58 ± 0.04 27.5 ± 2.5 5.5 ± 0.5 48.7 ± 3.9

*Data adapted from a study on rats.[3][4] Values are presented as mean ± standard deviation. *p < 0.05 compared to the GNP group. R-ALA demonstrated slightly better or comparable protective effects to Vitamin E.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Superoxide Dismutase (SOD) Activity Assay

Principle: This assay is based on the inhibition of the reduction of a tetrazolium salt (e.g., WST-1) by superoxide radicals generated by a xanthine (B1682287) oxidase system. SOD in the sample scavenges the superoxide radicals, thereby inhibiting the color development. The percentage of inhibition is proportional to the SOD activity.

Protocol:

  • Sample Preparation: Homogenize tissue samples in ice-cold buffer (e.g., 20 mM HEPES, pH 7.2, containing 1 mM EGTA, 210 mM mannitol, and 70 mM sucrose) and centrifuge at 1,500 x g for 5 minutes at 4°C. The resulting supernatant is used for the assay.

  • Reagent Preparation: Prepare a working solution containing the tetrazolium salt and a xanthine oxidase solution according to the manufacturer's instructions.

  • Assay Procedure:

    • Add 20 µL of the sample or standard to a 96-well plate.

    • Add 200 µL of the WST working solution to each well.

    • Initiate the reaction by adding 20 µL of the xanthine oxidase solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Calculation: Calculate the SOD activity as the percentage of inhibition of the rate of formazan (B1609692) dye formation.[5][6]

Catalase (CAT) Activity Assay

Principle: This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase. The remaining H₂O₂ is then reacted with a suitable substrate (e.g., in the presence of peroxidase) to produce a colored product, which is measured spectrophotometrically. The catalase activity is inversely proportional to the amount of remaining H₂O₂.

Protocol:

  • Sample Preparation: Prepare tissue homogenates or cell lysates in a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0).

  • Assay Procedure:

    • Add 100 µL of the sample to a microplate well.

    • Add 30 µL of methanol (B129727) to enhance the reaction.

    • Initiate the reaction by adding 20 µL of 30% H₂O₂.

    • Incubate at room temperature for 20 minutes.

    • Stop the reaction by adding 30 µL of 32.4 mM potassium hydroxide.

    • Add 30 µL of a chromogen solution (e.g., containing 4-aminophenazone and 3,5-dichloro-2-hydroxybenzenesulfonic acid) and 1 U/mL of peroxidase.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 520 nm.

  • Calculation: Calculate the catalase activity based on a standard curve prepared with known concentrations of H₂O₂.[4][7]

Glutathione Peroxidase (GPx) Activity Assay

Principle: This is a coupled enzyme assay. GPx reduces an organic peroxide (e.g., cumene (B47948) hydroperoxide) using glutathione (GSH) as a reducing substrate, which results in the formation of oxidized glutathione (GSSG). Glutathione reductase (GR) then reduces GSSG back to GSH, a reaction that consumes NADPH. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm and is proportional to the GPx activity.

Protocol:

  • Sample Preparation: Prepare samples as described for the SOD assay.

  • Reagent Preparation: Prepare a reaction mixture containing glutathione, glutathione reductase, and NADPH in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.6, with 0.1 mM EDTA).

  • Assay Procedure:

    • Add 50 µL of the sample to a cuvette or microplate well.

    • Add 100 µL of the reaction mixture.

    • Initiate the reaction by adding 50 µL of a peroxide substrate (e.g., 12 mM t-butyl hydroperoxide).

    • Immediately monitor the decrease in absorbance at 340 nm for 5 minutes.

  • Calculation: Calculate the GPx activity based on the rate of NADPH consumption, using the molar extinction coefficient of NADPH (6.22 x 10³ M⁻¹cm⁻¹).[3][8][9][10][11]

Malondialdehyde (MDA) Assay (TBARS Method)

Principle: This assay measures lipid peroxidation by quantifying malondialdehyde (MDA), a major byproduct. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex (TBA-MDA adduct), which can be measured spectrophotometrically at 532 nm.

Protocol:

  • Sample Preparation: Homogenize tissue samples in a suitable buffer (e.g., 1.15% KCl).

  • Assay Procedure:

    • To 100 µL of the sample homogenate, add 200 µL of 8.1% sodium dodecyl sulfate (B86663) (SDS), 1.5 mL of 20% acetic acid solution (pH 3.5), and 1.5 mL of 0.8% aqueous solution of TBA.

    • Bring the final volume to 4.0 mL with distilled water.

    • Heat the mixture at 95°C for 60 minutes.

    • Cool the tubes in an ice bath and centrifuge at 3,000 x g for 10 minutes.

    • Measure the absorbance of the supernatant at 532 nm.

  • Calculation: Calculate the MDA concentration using a standard curve prepared with a known concentration of MDA.[12][13][14][15]

Signaling Pathways and Mechanisms of Action

Both R-ALA and Vitamin E exert their antioxidant effects through various signaling pathways, with the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway being a key regulator of the cellular antioxidant response.

This compound

R-ALA and its reduced form, dihydrolipoic acid (DHLA), constitute a potent redox couple. R-ALA is known to activate the Nrf2-ARE pathway.[16][17] Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress or in the presence of Nrf2 activators like R-ALA, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant genes, leading to their transcription. These genes encode for a battery of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.[18][19]

R_ALA_Nrf2_Pathway cluster_nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation R_ALA R(+)-Alpha Lipoic Acid R_ALA->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE Nrf2->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes translation Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection provides Cellular_Protection->ROS neutralizes

Caption: R-ALA promotes the dissociation of the Keap1-Nrf2 complex, leading to Nrf2 activation.

Vitamin E

Vitamin E, particularly alpha-tocopherol, is a chain-breaking antioxidant that inhibits the propagation of lipid peroxidation in cellular membranes. Similar to R-ALA, Vitamin E has also been shown to modulate the Nrf2 signaling pathway. It can upregulate the expression of Nrf2 and its downstream target genes, thereby enhancing the endogenous antioxidant defense system.[19][[“]] The activation of Nrf2 by Vitamin E contributes to its overall protective effects against oxidative stress.

Vitamin_E_Nrf2_Pathway cluster_nucleus Lipid_Peroxidation Lipid Peroxidation Vitamin_E Vitamin E Lipid_Peroxidation->Vitamin_E inhibited by Nrf2_Activation Nrf2 Activation Vitamin_E->Nrf2_Activation upregulates Membrane_Protection Membrane Protection Vitamin_E->Membrane_Protection directly provides Nucleus Nucleus Nrf2_Activation->Nucleus leads to nuclear translocation of Nrf2 ARE ARE Nrf2_Activation->ARE Nrf2 binds to Antioxidant_Genes Antioxidant Genes ARE->Antioxidant_Genes activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes translation Antioxidant_Enzymes->Membrane_Protection contributes to

Caption: Vitamin E inhibits lipid peroxidation and activates the Nrf2 signaling pathway.

Conclusion

Both this compound and Vitamin E are effective antioxidants with distinct yet complementary mechanisms of action. While Vitamin E is a crucial component of the lipophilic antioxidant defense system, R-ALA's amphipathic nature and its ability to regenerate other antioxidants provide a broader spectrum of protection. Direct comparative studies suggest that R-ALA may offer superior or at least equivalent efficacy to Vitamin E in mitigating various markers of oxidative stress. The synergistic effects observed when these two antioxidants are combined highlight the potential for combination therapies in conditions characterized by excessive oxidative damage. For researchers and drug development professionals, understanding the individual and combined strengths of these molecules is essential for designing effective therapeutic strategies against oxidative stress-related pathologies.

References

A Comparative Analysis of R(+)-Alpha Lipoic Acid Sodium Formulations for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the performance, stability, and bioavailability of different R(+)-Alpha Lipoic Acid Sodium formulations, supported by experimental data and detailed methodologies.

R(+)-Alpha Lipoic Acid (R-ALA), the biologically active enantiomer of alpha-lipoic acid, is a potent antioxidant and a critical cofactor in mitochondrial dehydrogenase complexes. However, its inherent instability and low bioavailability have posed significant challenges in its therapeutic application. The sodium salt of R-ALA (Na-R-ALA) has emerged as a promising alternative, offering improved stability and pharmacokinetic profiles. This guide provides a comparative analysis of different Na-R-ALA formulations, offering valuable insights for researchers, scientists, and drug development professionals.

Data Presentation: Performance Comparison of R-ALA Formulations

The following tables summarize key performance indicators of various R-ALA formulations based on published experimental data.

Table 1: Pharmacokinetic Parameters of Different R-ALA Formulations in Humans

FormulationDosageCmax (µg/mL)AUC (µg·hr/mL)Tmax (min)Bioavailability ComparisonReference
Na-R-ALA (oral solution) 600 mg14.1 - 18.15.18 - 5.71~20-30Significantly higher than R-ALA free acid[1]
R-ALA (free acid, oral) 600 mg0.7 - 1.011.56 - 2.14~30-60Lower than Na-R-ALA[1]
rac-ALA (oral) 600 mg6.5 ± 3.63.8 ± 1.6~30R-ALA portion shows lower Cmax than pure R-ALA formulations[2][3]
R-ALA (oral) 300 mg7.0 ± 3.83.6 ± 1.1~30Similar to 600 mg rac-ALA[2][3]

Cmax: Maximum plasma concentration; AUC: Area under the curve (a measure of total drug exposure); Tmax: Time to reach maximum plasma concentration.

Table 2: Stability of R-ALA Formulations under Stress Conditions

FormulationConditionRemaining R-ALA (%)TimeReference
R-ALA (free acid) 70°C, 100% relative humidity~30%5 hours[4]
Na-R-ALA 25°C, 100% relative humidity~70%48 hours[4]
R-ALA-cyclodextrin complex 25°C, 100% relative humidity>95%48 hours[4]
R-ALA (free acid) pH 1.2, 37°CSignificantly degraded1 hour[4]
R-ALA-cyclodextrin complex pH 1.2, 37°CSignificantly more stable than free R-ALA1 hour[4]

Table 3: Dissolution Profiles of Different Solid Oral ALA Formulations

Formulation TypeDissolution Medium% Dissolved at 60 minReference
Tablets Water85.2 ± 7.6% - 90.6 ± 4.9%[5][6]
Soft Gelatin Capsules Water12.9 ± 2.8% - 18.6 ± 1.9%[5][6]
Tablets (Drug vs. Dietary Supplement) 0.5% Sodium Lauryl SulphateVaries significantly (some supplements show poor dissolution)[7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the assessment of R-ALA formulations.

In Vitro Dissolution Testing

This test evaluates the rate and extent to which the active pharmaceutical ingredient (API) dissolves from a solid dosage form.

  • Apparatus: USP Apparatus 2 (Paddle).[9][10]

  • Dissolution Medium: 900 mL of water or 0.5% sodium lauryl sulphate in water to ensure sink conditions.[7][9][10]

  • Temperature: 37 ± 0.5°C.[5][9]

  • Rotation Speed: 75 rpm.[5][9][10]

  • Sampling Times: Aliquots of the dissolution medium are withdrawn at predetermined time points (e.g., 15, 30, 45, and 60 minutes).[5][6]

  • Quantification: The concentration of dissolved R-ALA is determined by a validated High-Performance Liquid Chromatography (HPLC) method.[5][9]

Stability Assessment via HPLC

This method is used to determine the degradation of R-ALA in a formulation under various stress conditions.

  • Chromatographic System: A standard HPLC system equipped with a UV or photodiode array (PDA) detector.

  • Column: A chiral column, such as a C18 or an immobilized amylose-based chiral stationary phase, is essential for separating R-ALA from its S-enantiomer and degradation products.[4][11][12]

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a specific pH) and an organic solvent like acetonitrile (B52724) or methanol.[4][5][12]

  • Detection: UV detection at a wavelength of approximately 215 nm or 330 nm.[4][5]

  • Forced Degradation Studies: To assess stability, formulations are subjected to conditions such as elevated temperature and humidity, acidic and basic environments, and oxidative stress.[4][13] Samples are analyzed at various time points to quantify the remaining intact R-ALA.

In Vivo Bioavailability Study in a Rat Model

This study design is employed to determine the pharmacokinetic profile of different R-ALA formulations.

  • Animal Model: Male Sprague-Dawley rats are commonly used.[14][15]

  • Dosing: A single oral dose of the R-ALA formulation is administered to fasted rats.[14]

  • Blood Sampling: Blood samples are collected via cannulation at multiple time points post-dosing (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes).[14]

  • Plasma Preparation: Plasma is separated from whole blood by centrifugation.

  • Sample Analysis: The concentration of R-ALA in plasma samples is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method for high sensitivity and specificity.

  • Pharmacokinetic Analysis: Key parameters such as Cmax, Tmax, and AUC are calculated from the plasma concentration-time profile.[14]

Mandatory Visualization

The following diagrams illustrate key concepts related to the evaluation and mechanism of action of R(+)-Alpha Lipoic Acid.

Experimental_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Comparison F1 Na-R-ALA Formulation A Dissolution Dissolution Testing F1->Dissolution Stability Stability Studies F1->Stability Bioavailability Bioavailability/ Pharmacokinetics F1->Bioavailability F2 Na-R-ALA Formulation B F2->Dissolution F2->Stability F2->Bioavailability F3 Control (e.g., R-ALA free acid) F3->Dissolution F3->Stability F3->Bioavailability Data Comparative Data Analysis Dissolution->Data Stability->Data Efficacy Efficacy Studies (Disease Models) Bioavailability->Efficacy Bioavailability->Data Efficacy->Data

Caption: Experimental workflow for comparing R-ALA formulations.

Signaling_Pathways cluster_PI3K PI3K/Akt Pathway cluster_AMPK AMPK Pathway cluster_NFkB NF-κB Pathway R_ALA R(+)-Alpha Lipoic Acid PI3K PI3K R_ALA->PI3K Activates AMPK AMPK R_ALA->AMPK Activates IKK IKK R_ALA->IKK Inhibits Akt Akt PI3K->Akt Activates eNOS eNOS Activation Akt->eNOS Activates NFkB_inhibition_PI3K NF-κB Inhibition Akt->NFkB_inhibition_PI3K Leads to PGC1a PGC-1α AMPK->PGC1a Activates Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis IkappaB IκBα Degradation IKK->IkappaB Promotes NFkB NF-κB Nuclear Translocation IkappaB->NFkB Inhibits Inflammation Inflammation NFkB->Inflammation Promotes

Caption: Key signaling pathways modulated by R-ALA.

Conclusion

The formulation of R(+)-Alpha Lipoic Acid plays a pivotal role in its therapeutic efficacy. The sodium salt of R-ALA demonstrates superior bioavailability and stability compared to the free acid form.[1][3][13] Furthermore, liquid formulations may offer an additional advantage in enhancing absorption.[16] However, significant variability can exist among different commercially available formulations, particularly between pharmaceutical-grade products and dietary supplements, with respect to dissolution and, consequently, potential in vivo performance.[7][8] For researchers and drug development professionals, a thorough evaluation of the formulation's characteristics, including dissolution profiles and stability, is paramount to ensure consistent and optimal delivery of this promising therapeutic agent. The modulation of key signaling pathways such as PI3K/Akt, AMPK, and NF-κB by R-ALA underscores its potential in a variety of disease models.[17][18][19][20][21][22][23] Future research should focus on the development of novel formulations that further enhance the stability and bioavailability of R-ALA, thereby maximizing its therapeutic potential.

References

A Comparative Analysis of R(+)-Alpha Lipoic Acid Sodium's Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-study validation of the therapeutic potential of R(+)-Alpha Lipoic Acid Sodium (Na-R-ALA), comparing its performance with other forms of alpha-lipoic acid (ALA). The following sections present quantitative data from pharmacokinetic and clinical studies, detail experimental methodologies, and visualize key signaling pathways involved in its mechanism of action.

Data Presentation: Comparative Bioavailability and Efficacy

The therapeutic efficacy of alpha-lipoic acid is intrinsically linked to its bioavailability. R(+)-alpha lipoic acid is the naturally occurring, biologically active enantiomer.[1][2] However, in its free acid form, R-ALA is unstable and has poor bioavailability.[1][2] The sodium salt, Na-R-ALA, has been developed to improve its stability and absorption.[1]

Table 1: Pharmacokinetic Comparison of Oral Alpha-Lipoic Acid Formulations in Healthy Human Subjects
Formulation (600 mg single oral dose)Mean Cmax (mcg/mL)Mean AUC (mcg·hr/mL)Study
This compound (Na-R-ALA) 16.03 7.36 Carlson et al.
R(+)-Alpha Lipoic Acid (R-ALA free acid)0.7 - 1.011.56 - 2.14Carlson et al. (preliminary data)
Racemic Alpha-Lipoic Acid (R/S-ALA)Not directly compared in this studyNot directly compared in this studyCarlson et al.

Cmax: Maximum plasma concentration; AUC: Area under the curve, representing total drug exposure.

The data from Carlson et al. demonstrates a dramatic increase in both the peak plasma concentration and total bioavailability of R-ALA when administered as a sodium salt compared to its free acid form.[1] This suggests that Na-R-ALA can achieve therapeutic concentrations more effectively and reliably. While a direct head-to-head comparison with a 600 mg oral dose of racemic ALA was not part of this specific study, other research indicates that the bioavailability of the R-enantiomer from a racemic mixture is lower than when administered as a pure enantiomer, suggesting the S-enantiomer may interfere with its absorption.[3]

Table 2: Efficacy of Alpha-Lipoic Acid in Symptomatic Diabetic Polyneuropathy (Intravenous and Oral Administration)
TrialFormulation & DosagePrimary OutcomeResult
SYDNEY Trial Racemic ALA (600 mg/day IV for 3 weeks)Mean change in Total Symptom Score (TSS)-5.7 points vs. -1.8 for placebo (p < 0.001)[4][5]
ALADIN Study Racemic ALA (600 mg/day IV for 3 weeks)Mean change in Total Symptom Score (TSS)-5.0 points vs. -2.6 for placebo (p < 0.001)[6]
SYDNEY 2 Trial Racemic ALA (600 mg/day oral for 5 weeks)Mean change in Total Symptom Score (TSS)-4.9 points vs. -2.9 for placebo (p < 0.05)[7][8]

TSS: Total Symptom Score, a composite measure of neuropathic symptoms including pain, burning, paresthesia, and numbness.

Clinical trials have consistently shown that alpha-lipoic acid can significantly improve the symptoms of diabetic polyneuropathy.[4][5][6] The SYDNEY and ALADIN trials demonstrated the efficacy of intravenous racemic ALA.[4][5][6] The SYDNEY 2 trial confirmed that oral administration of racemic ALA is also effective, although the magnitude of improvement was slightly less than with intravenous administration.[7][8] Given the substantially higher bioavailability of Na-R-ALA compared to other oral forms, it is hypothesized that oral administration of Na-R-ALA could yield therapeutic benefits comparable to or exceeding those observed with oral racemic ALA, and potentially approaching the efficacy of intravenous administration.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The therapeutic effects of R-alpha lipoic acid are mediated through its influence on key cellular signaling pathways involved in inflammation and antioxidant defense.

G Experimental Workflow for Bioavailability Study cluster_0 Subject Recruitment and Baseline cluster_1 Intervention cluster_2 Data Collection and Analysis Healthy_Volunteers Healthy Adult Volunteers Informed_Consent Informed Consent Obtained Healthy_Volunteers->Informed_Consent Baseline_Plasma Baseline Plasma Samples Collected Informed_Consent->Baseline_Plasma Oral_Dose Single 600 mg Oral Dose of Na-R-ALA Blood_Sampling Serial Blood Sampling (e.g., at 0, 10, 20, 30, 45, 60, 90, 120 min) Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation HPLC_ECD HPLC-ECD Analysis of R-ALA Concentration Plasma_Separation->HPLC_ECD PK_Analysis Pharmacokinetic Analysis (Cmax, AUC) HPLC_ECD->PK_Analysis

Figure 1. Experimental workflow for a human bioavailability study of Na-R-ALA.

G R-Alpha Lipoic Acid and NF-κB Signaling Pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory Stimuli->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB degrades, releasing Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription of R-ALA R-Alpha Lipoic Acid R-ALA->IKK inhibits

Figure 2. R-ALA's inhibition of the pro-inflammatory NF-κB signaling pathway.

G R-Alpha Lipoic Acid and Nrf2 Signaling Pathway Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 inactivates R-ALA R-Alpha Lipoic Acid R-ALA->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters and promotes degradation Nucleus Nucleus Nrf2->Nucleus translocates to ARE Antioxidant Response Element (ARE) Nucleus->ARE binds to Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes activates transcription of

Figure 3. R-ALA's activation of the protective Nrf2 antioxidant pathway.

Experimental Protocols

Bioavailability Study of this compound (Based on Carlson et al.)
  • Study Design: This was a pharmacokinetic study in healthy adult human subjects.

  • Participants: Healthy adult volunteers were recruited for the study.

  • Intervention: A single oral dose of 600 mg of this compound (Na-R-ALA) was administered.

  • Blood Sampling: Venous blood samples were collected at baseline and at multiple time points post-administration (e.g., 10, 20, 30, 45, 60, 90, and 120 minutes).

  • Sample Processing: Plasma was separated from the blood samples by centrifugation.

  • Analytical Method: The concentration of R-lipoic acid in the plasma samples was determined using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

  • Pharmacokinetic Analysis: The plasma concentration-time data were used to calculate key pharmacokinetic parameters, including the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC).

SYDNEY and ALADIN Trials (Intravenous Racemic ALA in Diabetic Polyneuropathy)
  • Study Design: These were multicenter, randomized, double-blind, placebo-controlled trials.[4][5][6]

  • Participants: Patients with type 1 or type 2 diabetes and symptomatic diabetic sensorimotor polyneuropathy.[4][5][6]

  • Intervention: Intravenous infusion of 600 mg of racemic alpha-lipoic acid or placebo daily for 3 weeks.[4][5][6]

  • Primary Outcome Measure: The primary endpoint was the change in the Total Symptom Score (TSS) from baseline. The TSS assesses the severity of four key neuropathic symptoms: stabbing pain, burning pain, paresthesia (tingling or prickling), and asleep numbness in the feet.[4][5][6] Each symptom is rated on a scale for frequency and intensity.

SYDNEY 2 Trial (Oral Racemic ALA in Diabetic Polyneuropathy)
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[7][8]

  • Participants: Patients with diabetes and symptomatic distal symmetric polyneuropathy.[7][8]

  • Intervention: Patients received once-daily oral doses of 600 mg, 1200 mg, or 1800 mg of racemic alpha-lipoic acid, or placebo, for 5 weeks.[7][8]

  • Primary Outcome Measure: The change from baseline in the Total Symptom Score (TSS).[7][8]

References

A Comparative Benchmark Analysis of R(+)-Alpha Lipoic Acid Sodium and Other Thiol Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant performance of R(+)-Alpha Lipoic Acid Sodium (R-ALA-Na) against other prominent thiol-containing antioxidants: Glutathione (GSH), N-acetylcysteine (NAC), and Dithiothreitol (DTT). The following sections present a summary of quantitative data from various experimental studies, detailed methodologies for key antioxidant assays, and visualizations of relevant biological pathways and workflows.

Introduction to Thiol Antioxidants

Thiol antioxidants are a class of compounds characterized by the presence of a sulfhydryl (-SH) group. This functional group is crucial for their ability to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative damage. This guide focuses on a comparative analysis of four key thiol antioxidants:

  • R(+)-Alpha Lipoic Acid (R-ALA) : The naturally occurring, biologically active enantiomer of alpha-lipoic acid. It is a powerful antioxidant that is both water- and fat-soluble. The sodium salt of R-ALA (R-ALA-Na) is a stabilized form with enhanced bioavailability.[1][2][3][4]

  • Glutathione (GSH) : A tripeptide that is considered the most abundant endogenous antioxidant in mammalian cells. It plays a critical role in detoxification and the regeneration of other antioxidants.

  • N-acetylcysteine (NAC) : A precursor to the amino acid L-cysteine, which is a building block for glutathione. NAC is widely used as an antioxidant supplement and has mucolytic properties.

  • Dithiothreitol (DTT) : A synthetic thiol compound commonly used in biochemical research to stabilize enzymes and other proteins by maintaining their reduced state.

Quantitative Comparison of Antioxidant Performance

Table 1: In Vivo Antioxidant Effects of NAC vs. Alpha-Lipoic Acid (ALA)

ParameterN-acetylcysteine (NAC)Alpha-Lipoic Acid (ALA)Reference
Increase in Total Antioxidant Status (TAS) 38%9%[5][6]
Reduction in Protein Carbonylation (PC) >30%>30%[5][6]
Reduction in Lipid Peroxidation (TBARS) >30%>30%[5][6]

Table 2: Trolox Equivalent Antioxidant Capacity (TEAC) of Glutathione (GSH)

AssayTEAC ValueReference
CUPRAC 0.57[5][6]
ABTS 1.51[5][6]

Note: Direct, head-to-head comparative IC50 or TEAC values for this compound and Dithiothreitol in standardized DPPH and ABTS assays were not found in the reviewed literature. The presented data for ALA is for the general form, not specifically the sodium salt.

Signaling Pathway Modulation: The Nrf2-Keap1 Antioxidant Response Pathway

The Keap1-Nrf2 signaling pathway is a critical regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is kept inactive by binding to Keap1, which facilitates its degradation. In response to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of a wide array of antioxidant and cytoprotective genes.

All the thiol antioxidants discussed in this guide have been shown to influence the Nrf2 pathway, although through different mechanisms and with varying potencies.

  • R-Alpha Lipoic Acid: Studies have indicated that R-ALA can induce the activation of Nrf2, leading to the upregulation of downstream antioxidant enzymes.[7]

  • N-acetylcysteine (NAC): NAC has been demonstrated to increase the expression of NRF2.[8]

  • Glutathione (GSH): GSH has been shown to induce Keap1 S-glutathionylation, leading to the activation of the Nrf2 signaling pathway.[9]

  • Dithiothreitol (DTT): Research suggests that DTT can induce a reductive stress response that involves the differential regulation of Nrf1 and Nrf2.

Due to the lack of direct comparative studies quantifying the Nrf2 activation potential of R-ALA-Na, GSH, NAC, and DTT under identical experimental conditions, a quantitative comparison table is not provided.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Keap1 Keap1 Nrf2 Nrf2 Ub Ubiquitin Keap1->Ub Ubiquitination Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Genes Activates Thiol_Antioxidants Thiol Antioxidants (R-ALA, NAC, GSH, DTT) Thiol_Antioxidants->Keap1 Modify Keap1 Cysteines Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1_Nrf2

The Keap1-Nrf2 Antioxidant Response Pathway.

Experimental Protocols

This section provides detailed methodologies for the key in vitro antioxidant assays mentioned in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is a spectrophotometric method used to determine the antioxidant capacity of a compound. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and this color change is measured.

Protocol: [10][11][12][13]

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent such as methanol (B129727) or ethanol (B145695). This solution should be freshly prepared and kept in the dark.

  • Sample Preparation:

    • Prepare a series of dilutions of the test compounds (R-ALA-Na, GSH, NAC, DTT) and a standard antioxidant (e.g., Trolox or ascorbic acid) in the same solvent used for the DPPH solution.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of each sample or standard dilution to the wells.

    • Add an equal volume of the DPPH working solution to each well.

    • Include a blank control containing only the solvent and the DPPH solution.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance of each well at approximately 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the blank control and A_sample is the absorbance of the test sample.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

DPPH_Assay_Workflow start Start prep_dpph Prepare 0.1 mM DPPH Solution start->prep_dpph prep_samples Prepare Serial Dilutions of Thiol Antioxidants and Standard start->prep_samples mix Mix DPPH Solution with Sample/Standard in 96-well Plate prep_dpph->mix prep_samples->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging Activity and IC50 measure->calculate end End calculate->end

DPPH Radical Scavenging Assay Workflow.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). ABTS is oxidized to its radical cation, which is a blue-green chromophore. In the presence of an antioxidant, the colored radical is reduced back to its colorless neutral form, and the decrease in absorbance is measured.[14][15][16][17]

Protocol: [14][15][16][17]

  • Reagent Preparation:

    • Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.

    • To generate the ABTS•+ radical cation, mix the ABTS stock solution with the potassium persulfate solution and allow it to stand in the dark at room temperature for 12-16 hours.

    • Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation:

    • Prepare a series of dilutions of the test compounds and a standard antioxidant (e.g., Trolox).

  • Assay Procedure:

    • Add a small volume of each sample or standard dilution to a 96-well microplate.

    • Add a larger volume of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for a specific time (e.g., 6 minutes).

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

ABTS_Assay_Workflow start Start gen_abts Generate ABTS•+ Radical (ABTS + Potassium Persulfate, 12-16h in dark) start->gen_abts prep_samples Prepare Serial Dilutions of Thiol Antioxidants and Trolox Standard start->prep_samples dil_abts Dilute ABTS•+ to Absorbance of ~0.7 at 734 nm gen_abts->dil_abts mix Mix Diluted ABTS•+ with Sample/Standard in 96-well Plate dil_abts->mix prep_samples->mix incubate Incubate at RT (e.g., 6 min) mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition and TEAC measure->calculate end End calculate->end

ABTS Radical Cation Decolorization Assay Workflow.

Cellular Antioxidant Activity (CAA) Assay using DCFH-DA

Principle: The CAA assay measures the ability of antioxidants to prevent the formation of fluorescent 2',7'-dichlorofluorescein (B58168) (DCF) from the non-fluorescent 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in cultured cells. DCFH-DA is a cell-permeable probe that is deacetylated by intracellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF. Antioxidants can reduce the level of ROS and thus decrease the fluorescence intensity.[18][19][20][21][22]

Protocol: [18][19][20][21][22]

  • Cell Culture:

    • Seed cells (e.g., HepG2 or Caco-2) in a 96-well black-walled, clear-bottom plate and grow to confluency.

  • Probe Loading and Treatment:

    • Wash the cells with a suitable buffer (e.g., PBS).

    • Treat the cells with various concentrations of the test compounds (R-ALA-Na, GSH, NAC, DTT) and a standard antioxidant (e.g., quercetin) for a specified time (e.g., 1 hour).

    • Add a solution of DCFH-DA to the wells and incubate to allow for cellular uptake and deacetylation.

  • Induction of Oxidative Stress:

    • Induce oxidative stress by adding a ROS generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

  • Measurement:

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission) over time using a fluorescence plate reader.

  • Calculation:

    • The antioxidant activity is determined by calculating the area under the curve of fluorescence intensity versus time.

    • The results can be expressed as quercetin (B1663063) equivalents (QE).

CAA_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat Cells with Thiol Antioxidants seed_cells->treat_cells load_probe Load Cells with DCFH-DA Probe treat_cells->load_probe induce_stress Induce Oxidative Stress (e.g., with AAPH) load_probe->induce_stress measure_fluorescence Measure Fluorescence (Ex: 485 nm, Em: 535 nm) over Time induce_stress->measure_fluorescence calculate Calculate Cellular Antioxidant Activity measure_fluorescence->calculate end End calculate->end

Cellular Antioxidant Activity (CAA) Assay Workflow.

Conclusion

This guide provides a comparative overview of the antioxidant properties of this compound and other key thiol antioxidants. The available data suggests that while all these compounds exhibit significant antioxidant activity, their efficacy can vary depending on the specific assay and the biological context. N-acetylcysteine, for instance, showed a more pronounced effect on the total antioxidant status in vivo compared to alpha-lipoic acid in one study.[5][6] R(+)-Alpha Lipoic Acid, particularly in its sodium salt form, offers the advantage of enhanced stability and bioavailability, which may translate to improved in vivo efficacy.[1][2][3][4] All four thiols have been implicated in the modulation of the critical Keap1-Nrf2 antioxidant response pathway, highlighting their role in upregulating endogenous defense mechanisms. Further head-to-head studies with this compound are warranted to provide a more definitive quantitative comparison against other thiol antioxidants across a range of standardized assays and cellular models.

References

A Comparative Guide to Isomeric Purity Analysis of R-(+)-Alpha Lipoic Acid Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy of alpha-lipoic acid is predominantly attributed to its R-(+) enantiomer. The S-(-) isomer is reported to be inactive or may even exhibit undesirable effects.[1] Consequently, the accurate determination of isomeric purity is a critical aspect of quality control in the development and manufacturing of R-(+)-Alpha Lipoic Acid Sodium. This guide provides a comparative overview of analytical methodologies for the enantioselective analysis of R-(+)-Alpha Lipoic Acid, with a focus on High-Performance Liquid Chromatography (HPLC).

Comparison of Analytical Methods

The primary challenge in the analysis of R-(+)-Alpha Lipoic Acid Sodium lies in the effective separation of its two enantiomers. Chiral HPLC is the most widely employed technique for this purpose, utilizing chiral stationary phases (CSPs) to achieve separation. An alternative approach involves pre-column derivatization to form diastereomers, which can then be separated on a standard achiral column.

The following tables summarize the performance of various chiral HPLC methods based on published data. It is important to note that direct comparison between studies can be challenging due to variations in instrumentation and experimental conditions.

Table 1: Performance Comparison of Chiral Stationary Phases for Direct Enantioseparation

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Resolution (Rs)Analysis Time (min)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
Chiralpak IA-3 Methanol:Water:Acetic Acid (84:16:0.1 v/v/v)0.6> 1.89--[1][2]
Chiralpak AS-H n-Hexane:Isopropanol:Trifluoroacetic Acid (80:20:0.1 v/v/v)1.03.14~25--[3]
Chiralpak IH-3 n-Hexane:Isopropanol:Dichloromethane:Trifluoroacetic Acid (80:5:15:0.1 v/v/v/v)1.01.89< 20--[3]
CHIRALPAK AD-RH Acetonitrile:Methanol:50mM Potassium Dihydrogen Phosphate (pH 3) (350:65:585 v/v/v)0.45Excellent-5 ng/mL10 ng/mL[4]
CHIRALPAK AD-3R Acetonitrile:Methanol:10mM Formic Acid (25:25:50 v/v/v)---0.1 ng/mL0.5 ng/mL[4]

Table 2: Performance of Pre-column Derivatization HPLC Method

Derivatization ReagentColumnMobile PhaseDetectionLinear RangeLODLOQReference
o-Phthalaldehyde (OPA) / D-PhenylalanineReversed-phase C18GradientFluorescence15 - 1000 ng/mL-15 ng/mL[4]
Monobromobimane (B13751)Reversed-phaseGradientFluorescence20 - 3000 nM--[5]

Experimental Protocols

Direct Chiral HPLC Method (using Chiralpak IA-3)

This method provides a rapid and efficient separation of R-(+)- and S-(-)-alpha-lipoic acid enantiomers.[1]

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and a photodiode array (PDA) detector.

2. Chromatographic Conditions:

  • Chiral Column: Chiralpak IA-3 (100 x 4.6 mm, 3 µm)

  • Guard Column: Phenomenex C18 (3 x 4 mm)

  • Mobile Phase: Methanol, Water, and Acetic Acid in a ratio of 84:16:0.1 (v/v/v)

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 27 °C

  • Injection Volume: 20 µL

  • Detection Wavelength: 215 nm

3. Sample Preparation:

  • Prepare a stock solution of the R-(+)-Alpha Lipoic Acid Sodium sample in the mobile phase.

  • Dilute the stock solution to a suitable concentration for analysis.

Pre-column Derivatization HPLC Method

This method involves the derivatization of the lipoic acid enantiomers to form fluorescent diastereomers, which can be separated on a conventional C18 column.[4]

1. Instrumentation:

  • HPLC system with a fluorescence detector.

2. Reagents:

3. Derivatization Procedure:

  • Reduce the disulfide bond of alpha-lipoic acid to yield dihydrolipoic acid using a reducing agent like sodium borohydride.

  • React the resulting thiol groups with OPA in the presence of D-phenylalanine to form fluorescent diastereomeric derivatives.

4. Chromatographic Conditions:

  • Column: Reversed-phase C18 column

  • Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile).

  • Detection: Fluorescence detector with appropriate excitation and emission wavelengths.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the isomeric purity analysis of R-(+)-Alpha Lipoic Acid Sodium.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Analysis start R-(+)-Alpha Lipoic Acid Sodium Sample dissolution Dissolution in appropriate solvent start->dissolution filtration Filtration (if necessary) dissolution->filtration hplc Chiral HPLC System filtration->hplc Injection separation Enantiomeric Separation on Chiral Column hplc->separation detection Detection (UV/PDA/MS) separation->detection chromatogram Chromatogram Acquisition detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification of S-(-) Impurity integration->quantification report Purity Report Generation quantification->report

Caption: Experimental workflow for isomeric purity analysis.

Signaling Pathways and Logical Relationships

The choice of analytical method often depends on the specific requirements of the analysis, such as the required sensitivity, sample matrix, and available instrumentation.

G start Define Analytical Goal qc Routine Quality Control start->qc rd Research & Development (e.g., Pharmacokinetics) start->rd direct_hplc Direct Chiral HPLC qc->direct_hplc decision1 High Sensitivity Required? rd->decision1 deriv_hplc Pre-column Derivatization HPLC lcms Chiral LC-MS/MS decision1->deriv_hplc No decision1->lcms Yes

Caption: Method selection logic for isomeric purity analysis.

References

Safety Operating Guide

Personal protective equipment for handling R(+)-Alpha Lipoic Acid SodiuM

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for laboratory professionals handling R(+)-Alpha Lipoic Acid Sodium. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure research environment.

Core Hazard Summary: this compound is known to cause serious eye irritation.[1] Some safety data sheets also classify it as harmful if swallowed, a potential cause of skin irritation, and may trigger an allergic skin reaction.[2] Additionally, the accumulation of fine dust can pose a dust explosion hazard.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.

Protection TypeRecommended EquipmentJustification
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be necessary for larger quantities or when there is a risk of splashing.[1][3]To prevent serious eye irritation from dust or splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or protective clothing should be worn to prevent skin contact.[1][3]To protect against skin irritation and potential allergic reactions.
Respiratory Protection A NIOSH (US) or EN 166 (EU) approved particulate filter respirator should be used when dust is generated or when ventilation is inadequate.[1][2]To prevent inhalation of airborne particles.

Operational and Disposal Plans

Follow these step-by-step procedures for the safe handling, storage, and disposal of this compound.

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area. Use of a chemical fume hood is recommended, especially when working with powders to minimize dust generation.[1]

  • Avoid Dust Formation: Take measures to prevent the generation of dust. Avoid dry sweeping of spills.[3][4]

  • Grounding: Ground/bond container and receiving equipment to prevent static discharge, which could ignite dust.[1]

  • Personal Hygiene: Wash hands thoroughly after handling the substance.[1] Do not eat, drink, or smoke in work areas.[1] Contaminated clothing should be removed and laundered before reuse.[5]

Storage Plan:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][6]

  • Keep away from incompatible materials such as strong oxidizing agents.[7]

  • Protect from humidity and sunlight.[8]

Disposal Plan:

  • Dispose of waste material and contaminated packaging in accordance with all applicable local, regional, and national regulations.[1]

  • Do not allow the substance to enter drains or surface water.[1][2]

  • Completely emptied packages may be recycled if permissible by local regulations.[1] For spills, collect the material mechanically (e.g., with a vacuum cleaner designed for combustible dust) and place it in a suitable, labeled container for disposal.[4]

Quantitative Exposure Limits

The following table summarizes the occupational exposure limits for dust, as specific limits for this compound have not been established. These are time-weighted averages (TWA) over an 8-hour period.

SubstanceTWA (Inhalable Fraction)TWA (Respirable Fraction)Source
Dust10 mg/m³4 mg/m³EH40/2005[1]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Risks Assess Risks Don PPE Don PPE Assess Risks->Don PPE Proceed if safe Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weigh/Measure Weigh/Measure Prepare Workspace->Weigh/Measure Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.